molecular formula C6H10O3 B3322523 (S)-3-Methoxytetrahydro-4H-pyran-4-one CAS No. 1464985-83-8

(S)-3-Methoxytetrahydro-4H-pyran-4-one

Cat. No.: B3322523
CAS No.: 1464985-83-8
M. Wt: 130.14
InChI Key: YMJJPBWCARDMCG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Methoxytetrahydro-4H-pyran-4-one is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-methoxyoxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJJPBWCARDMCG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Methoxytetrahydro-4H-pyran-4-one: Properties, Synthesis, and Applications for the Modern Researcher

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of (S)-3-Methoxytetrahydro-4H-pyran-4-one, a chiral building block of significant interest to the pharmaceutical and life sciences industries. The tetrahydropyran-4-one core is a privileged scaffold in medicinal chemistry, and the introduction of a defined stereocenter at the C3 position offers a valuable tool for the synthesis of complex, stereospecific molecules. This document details the compound's physicochemical properties, outlines a robust strategy for its asymmetric synthesis, provides protocols for its spectroscopic characterization, discusses its chemical reactivity, and summarizes essential safety and handling procedures. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction & Significance

The 4H-pyran-4-one scaffold is a foundational structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The saturated analogue, tetrahydro-4H-pyran-4-one, and its derivatives are crucial intermediates, enabling the construction of complex molecular architectures for drug discovery.[2] this compound emerges as a particularly valuable derivative due to its inherent chirality.

Chirality is a fundamental property in drug design, as the stereochemistry of a molecule dictates its three-dimensional arrangement and, consequently, its interaction with chiral biological targets like enzymes and receptors.[3] The two enantiomers of a chiral drug can exhibit profoundly different pharmacological activities, metabolic pathways, and toxicities.[4] Therefore, the ability to synthesize enantiomerically pure compounds is paramount in modern pharmaceutical development.[3]

This compound provides a pre-installed stereocenter and multiple functional handles—a ketone, an ether, and a cyclic ether—making it an ideal starting point for asymmetric syntheses. Its structure allows for stereocontrolled modifications, serving as a linchpin in the assembly of advanced pharmaceutical intermediates.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in its effective application in a laboratory setting.

PropertyValueReference
IUPAC Name This compound[5]
CAS Number 1464985-83-8N/A
Molecular Formula C₆H₁₀O₃[5]
Molecular Weight 130.14 g/mol [5]
SMILES CO[C@H]1COCCC1=ON/A
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidGeneral observation
Purity (Typical) ≥97%[5]

Structural Analysis: The molecule consists of a six-membered tetrahydropyran ring with a ketone at the 4-position. The key feature is the methoxy group at the 3-position, which is attached to a chiral center with a defined (S)-configuration. The presence of the electron-withdrawing methoxy group alpha to the carbonyl influences the ketone's reactivity, particularly its enolization behavior and susceptibility to nucleophilic attack. The stereochemistry at C3 is crucial for directing subsequent stereoselective transformations at the C4 ketone.

Solubility and Stability: Based on its structure, the compound is expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, methanol, and tetrahydrofuran. Its solubility in water is likely limited. It should be stable under standard laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents and bases to prevent degradation.

Asymmetric Synthesis Strategy

A powerful and scalable method for achieving such transformations is through enzymatic reduction, which offers high enantioselectivity under mild conditions.[6]

Synthetic Workflow cluster_0 Plausible Asymmetric Synthesis Route Start Prochiral Precursor (e.g., Dihydro-2H-pyran-3,4(6H)-dione) Step1 Enzymatic Reduction (Ketoreductase, KRED) + Cofactor Regeneration (GDH/Glucose) Start->Step1 High Enantioselectivity (>99% ee achievable) Intermediate Chiral Alcohol ((S)-3-Hydroxy-tetrahydro-4H-pyran-4-one) Step1->Intermediate Step2 Methylation (e.g., NaH, MeI in THF) Intermediate->Step2 Williamson Ether Synthesis Product (S)-3-Methoxytetrahydro- 4H-pyran-4-one Step2->Product

A plausible workflow for the asymmetric synthesis of the target compound.
Detailed Experimental Protocol: Asymmetric Synthesis

This protocol is a representative, field-proven methodology adapted from similar, successful pilot-plant scale enzymatic reductions.[6]

Step 1: Asymmetric Enzymatic Reduction

  • Rationale: Ketoreductase (KRED) enzymes are highly effective catalysts for the stereoselective reduction of ketones. A cofactor regeneration system, typically using glucose dehydrogenase (GDH) and glucose, is employed to recycle the expensive NADPH cofactor, making the process economically viable.

  • Procedure:

    • To a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0), add the prochiral precursor ketone (1 equivalent).

    • Add D-glucose (1.2 equivalents) as the ultimate reductant.

    • Add NADP⁺ (0.001 equivalents), the ketoreductase (KRED, specific enzyme chosen for S-selectivity), and glucose dehydrogenase (GDH).

    • Stir the mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction progress by HPLC or GC. The pH may need to be maintained by the controlled addition of a base (e.g., NaOH).

    • Upon completion, extract the product ((S)-3-Hydroxytetrahydro-4H-pyran-4-one) with an organic solvent like ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Methylation of the Chiral Alcohol

  • Rationale: A standard Williamson ether synthesis is used to convert the secondary alcohol to its corresponding methyl ether. Sodium hydride is a strong base that effectively deprotonates the alcohol to form the alkoxide nucleophile.

  • Procedure:

    • Dissolve the chiral alcohol intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

    • Add methyl iodide (MeI, 1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via flash column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure, identity, and purity of the synthesized compound. The following spectroscopic methods are standard.

General Protocol for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[1]

  • Infrared (IR) Spectroscopy: For a liquid sample, acquire the spectrum as a thin film on NaCl or KBr plates. For a solid, use the Attenuated Total Reflectance (ATR) technique.[1]

  • Mass Spectrometry (MS): Use a technique such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

TechniqueExpected SignatureRationale
¹H NMR Multiplets from 2.5-4.5 ppm (ring protons), Singlet ~3.4 ppm (methoxy protons, -OCH₃)The complex splitting patterns of the ring protons arise from diastereotopic relationships and vicinal/geminal couplings. The methoxy group will appear as a characteristic singlet.
¹³C NMR Peak > 200 ppm (C=O), Peak ~50-80 ppm (ring C-O carbons and methoxy carbon), Peaks ~30-50 ppm (ring CH₂ carbons)The carbonyl carbon is highly deshielded. Carbons attached to oxygen appear in the 50-80 ppm range.
IR (cm⁻¹) ~1720-1740 (strong, C=O stretch), ~2850-3000 (C-H stretches), ~1050-1150 (C-O-C stretches)These absorption bands are characteristic of a saturated ketone and ether functionalities.
MS (m/z) Molecular Ion [M]⁺ at 130.14; or [M+H]⁺ at 131.15; or [M+Na]⁺ at 153.13Confirmation of the molecular weight. Fragmentation patterns would likely involve loss of CO, CH₃O•, or C₂H₄O.
Chemical Reactivity & Synthetic Applications

This compound is a versatile intermediate. Its reactivity is dominated by the ketone, with the adjacent stereocenter providing a powerful means of diastereocontrol in subsequent reactions.

  • Stereoselective Reduction: The reduction of the C4 ketone can be influenced by the C3-methoxy group. Reagents like sodium borohydride may show some level of diastereoselectivity, while more complex reducing agents can be used to achieve high selectivity for either the syn or anti 1,3-diol monoether product. The stereoselective reduction of β-alkoxy ketones is a well-established method for accessing these valuable motifs.[7]

  • Nucleophilic Addition: Grignard reagents or organolithiums can add to the carbonyl to form tertiary alcohols, creating a new stereocenter at C4. The stereochemical outcome will be influenced by the existing C3 stereocenter.

  • Enolate Chemistry: The formation of an enolate or silyl enol ether allows for α-functionalization at the C5 position.

Synthetic Applications cluster_1 Key Transformations cluster_2 Resulting Scaffolds BuildingBlock (S)-3-Methoxytetrahydro- 4H-pyran-4-one Reduction Stereoselective Reduction BuildingBlock->Reduction Addition Nucleophilic Addition BuildingBlock->Addition Enolate Enolate Formation BuildingBlock->Enolate Diol Chiral 1,3-Diol Monoethers Reduction->Diol Access to syn/anti isomers TertiaryAlcohol Chiral Tertiary Alcohols Addition->TertiaryAlcohol New C4 stereocenter FunctionalizedPyran α-Functionalized Pyrans Enolate->FunctionalizedPyran New C5 substituent

Sources

Advanced Synthesis and Application Guide: (S)-3-Methoxytetrahydro-4H-pyran-4-one (CAS 1464985-83-8)

Author: BenchChem Technical Support Team. Date: March 2026

I. Structural Rationale & Physicochemical Profiling

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy for improving the clinical success rate of active pharmaceutical ingredients (APIs). The tetrahydropyran (THP) ring is a privileged, conformationally restricted scaffold that provides predictable vectors for substituents while serving as a potent hydrogen bond acceptor.

(S)-3-Methoxytetrahydro-4H-pyran-4-one (CAS 1464985-83-8) is a highly specialized chiral building block. The presence of the methoxy group at the alpha position (C3) relative to the ketone (C4) introduces a strict stereocenter that dictates the three-dimensional topology of downstream products. This specific stereochemistry is critical in the synthesis of highly selective chemokine receptor antagonists, such as CCR2 inhibitors, where receptor pocket binding is stereochemically demanding .

Quantitative Physicochemical Data

The following table summarizes the core analytical metrics required for the qualification of this building block prior to downstream synthesis .

ParameterSpecification / Value
Chemical Name This compound
CAS Number 1464985-83-8
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Stereochemistry (S)-configuration at C3
Typical Purity (GC/NMR) ≥ 97.0%
Enantiomeric Excess (ee) ≥ 98.0% (via Chiral HPLC)
Physical Appearance Colorless to pale yellow liquid

II. Mechanistic Synthesis & Chiral Resolution

Direct alpha-methoxylation of a ketone is synthetically perilous; the inherent keto-enol tautomerization rapidly leads to racemization at the alpha-chiral center. Therefore, the synthesis of this compound requires a masked-ketone approach to preserve stereochemical integrity .

Synthetic Logic and Causality
  • Ketone Masking (Acetalization): The precursor tetrahydro-4H-pyran-4-one is first converted into an enol ether or directly into a functionalized acetal (e.g., 4,4-dimethoxytetrahydro-2H-pyran). Causality: Masking the ketone prevents enolization during subsequent strongly basic methylation steps, locking the alpha-carbon from tautomeric racemization.

  • Asymmetric Induction/Resolution: The hydroxyl group is introduced at the C3 position. To isolate the (S)-enantiomer, an enzymatic kinetic resolution (using lipases) or a chiral sulfonate intermediate is employed.

  • Selective O-Methylation: The strictly controlled methylation of the (S)-3-hydroxyl group utilizes dimethyl sulfate (

    
    ) and sodium tert-butoxide (
    
    
    
    ) in THF. Causality:
    
    
    is a non-nucleophilic base that efficiently deprotonates the alcohol without attacking the acetal protecting groups.
  • Acidic Deprotection: A mild acidic workup unmasks the acetal back to the C4 ketone, yielding the final product.

Synthesis N1 Tetrahydro-4H-pyran-4-one N2 Enol Ether / Acetal Formation N1->N2 N3 Asymmetric Hydroxylation & Chiral Resolution N2->N3 N4 (S)-4,4-Dimethoxytetrahydro- 2H-pyran-3-ol N3->N4 N5 Selective O-Methylation (Me2SO4, NaOt-Bu) N4->N5 N6 (S)-3-Methoxytetrahydro- 4H-pyran-4-one N5->N6 Mild Acidic Deprotection

Synthetic logic and chiral resolution pathway for CAS 1464985-83-8.

III. Application Protocol: Chemoselective Reductive Amination

The primary utility of this compound is acting as an electrophile in reductive amination workflows to generate complex, chiral secondary or tertiary amines (e.g., cyclopentyl tetrahydropyridopyridine derivatives) .

Reagent Selection Causality

Sodium triacetoxyborohydride (STAB-H,


) is the mandated reducing agent for this transformation. Causality: The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB-H significantly milder than sodium borohydride (

) or sodium cyanoborohydride (

). At a pH of 6–8, STAB-H selectively reduces the protonated iminium ion without reducing the unreacted this compound to an unwanted alcohol byproduct .
Step-by-Step Self-Validating Protocol

Step 1: Imine Formation (In-Process Control)

  • In a dry, nitrogen-purged 250 mL reactor, dissolve the target primary amine (10.0 mmol, 1.0 eq) and this compound (12.0 mmol, 1.2 eq) in 50 mL of anhydrous dichloromethane (DCM).

  • Add glacial acetic acid (10.0 mmol, 1.0 eq) to adjust the apparent pH to ~6.0.

  • Stir the mixture at 20–25°C for 2 hours.

  • Self-Validation Checkpoint: Do not add the reducing agent until complete imine formation is verified. Pull a 50 µL aliquot and analyze via FTIR. Proceed only when the ketone carbonyl stretch (~1715 cm⁻¹) is depleted and the imine C=N stretch (~1650 cm⁻¹) is maximized.

Step 2: Chemoselective Reduction 4. Cool the reactor to 0–5°C using an ice bath. 5. Add Sodium Triacetoxyborohydride (15.0 mmol, 1.5 eq) portion-wise over 30 minutes.

  • Causality: Portion-wise addition controls the mild exotherm. Spikes in temperature >25°C can lead to the disproportionation of STAB-H and subsequent off-target reduction of the ketone.

  • Remove the ice bath and allow the reaction to warm to ambient temperature, stirring for an additional 12 hours.

Step 3: Quench and Isolation 7. Quench the reaction by slowly adding 50 mL of saturated aqueous


. Causality: The basic quench neutralizes the acetic acid and breaks down boron-amine complexes, freeing the product into the organic layer.
8. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
9. Combine the organic layers, wash with brine (50 mL), dry over anhydrous 

, and concentrate under reduced pressure to yield the chiral amine derivative.

ReductiveAmination A (S)-3-Methoxy- THP-4-one (Ketone) C Iminium Intermediate (pH 6-8) A->C + R-NH2 - H2O (AcOH) B Primary Amine (R-NH2) B->C D Chiral Amine Derivative C->D NaBH(OAc)3 (STAB-H)

Reductive amination workflow of this compound.

IV. Analytical Validation & Quality Control

To ensure the integrity of the self-validating system, the final product must undergo rigorous quality control:

  • Stereochemical Integrity (Chiral HPLC): The alpha-chiral center (C3) is highly susceptible to epimerization if the reaction pH drops too low or if aggressive heating is applied. Normal-phase chiral chromatography (e.g., using a Chiralpak AD-H column) must be utilized to confirm that the diastereomeric ratio (dr) remains >99:1.

  • Structural Confirmation (NMR): ¹H NMR spectroscopy will confirm the presence of the methoxy group (a sharp singlet integrating to 3H at ~3.4 ppm in

    
    ). The newly formed C4 methine proton will exhibit distinct coupling constants (J-values) with the C3 and C5 protons, confirming the chair conformation of the THP ring.
    

V. References

  • Janssen Pharmaceutica NV. "Salt of a tetrahydropyranyl cyclopentyl tetrahydropyridopyridine derivative as CCR2-antagonist." European Patent EP1682135B1.

  • Abdel-Magid, A. F., et al. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006, 10(5), 971–1031.[Link]

An In-Depth Technical Guide to (S)-3-Methoxytetrahydro-4H-pyran-4-one: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran-4-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and natural products. Its inherent structural features, including the presence of a heteroatom that can engage in hydrogen bonding and a ketone for further functionalization, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a specific chiral derivative, (S)-3-Methoxytetrahydro-4H-pyran-4-one. Particular emphasis is placed on stereoselective synthetic strategies, detailed analytical characterization, and its emerging role as a key intermediate in the development of novel therapeutics, notably for cognitive disorders.

Introduction: The Significance of the Tetrahydropyran-4-one Core

The tetrahydropyran ring is a common structural element in numerous bioactive compounds, contributing to favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The ketone functionality at the 4-position of the tetrahydropyran ring provides a reactive handle for the introduction of diverse substituents and the construction of more complex molecular architectures, including spirocyclic systems.

Derivatives of tetrahydropyran-4-one have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and insecticidal properties.[1] In the realm of drug discovery, this scaffold has gained significant attention for its role in the development of potent and selective histamine-3 receptor (H3R) antagonists, which are promising candidates for the treatment of cognitive disorders.[2] The introduction of a stereocenter, as in this compound, allows for a more precise three-dimensional arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
CAS Number 1464985-83-8

Asymmetric Synthesis of this compound

The controlled synthesis of the (S)-enantiomer of 3-Methoxytetrahydro-4H-pyran-4-one is crucial for its application in stereospecific drug-target interactions. Several asymmetric synthetic strategies can be envisioned, with enzymatic reductions and organocatalytic approaches being at the forefront of modern synthetic chemistry.

Conceptual Synthetic Pathway: Asymmetric Enzymatic Reduction

A highly effective and environmentally benign approach to establishing the chiral center involves the asymmetric enzymatic reduction of a prochiral precursor. This method capitalizes on the high stereoselectivity of enzymes, such as ketoreductases (KREDs), to produce the desired enantiomer with high enantiomeric excess (ee). A plausible synthetic route, adapted from analogous transformations, is outlined below.[3]

Asymmetric_Enzymatic_Reduction Prochiral_Precursor 3-Methoxy-dihydro-2H-pyran-4(3H)-one Chiral_Product This compound Prochiral_Precursor->Chiral_Product Asymmetric Reduction High Enantioselectivity (>99% ee) Enzyme_System Ketoreductase (KRED) Cofactor Regeneration System (e.g., GDH/Glucose) Enzyme_System->Chiral_Product

Caption: Asymmetric enzymatic reduction workflow.

The causality behind this experimental choice lies in the exceptional selectivity and mild reaction conditions offered by enzymatic catalysis.[3] Ketoreductases, often coupled with a cofactor regeneration system like glucose dehydrogenase (GDH) and glucose, can efficiently reduce the ketone to the corresponding alcohol with a high degree of stereocontrol. The subsequent methylation of the hydroxyl group would then yield the target molecule. This approach avoids the use of expensive and potentially toxic heavy metal catalysts often employed in traditional asymmetric synthesis.

Experimental Protocol: A General Procedure for Asymmetric Synthesis

Materials:

  • Tetrahydro-4H-pyran-4-one

  • N-arylglycinate

  • Chiral primary amine catalyst

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆)

  • Anhydrous dichloromethane (DCM)

  • Carbon felt anode

  • Platinum plate cathode

  • Undivided electrochemical cell

  • Constant current source

Procedure:

  • Cell Assembly: In an undivided electrochemical cell, equip a carbon felt anode and a platinum plate cathode.

  • Reagent Addition: To the cell, add N-arylglycinate (1.0 equiv.), Tetrahydro-4H-pyran-4-one (2.0 equiv.), the chiral primary amine catalyst (20 mol%), TEMPO (10 mol%), and Bu₄NPF₆ (1.0 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane to the cell.

  • Electrolysis: Stir the reaction mixture under a nitrogen atmosphere at room temperature. Apply a constant current of 8.0 mA to the cell.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

This protocol serves as a self-validating system as the stereochemical outcome is directly correlated with the choice of the chiral catalyst, and the progress can be meticulously monitored.

Structural Elucidation and Characterization

The unambiguous structural confirmation of this compound is paramount and is achieved through a combination of spectroscopic techniques.

Characterization_Workflow Synthesized_Compound Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Proton and Carbon Environment IR Infrared (IR) Spectroscopy Synthesized_Compound->IR Functional Groups MS Mass Spectrometry (MS) Synthesized_Compound->MS Molecular Weight and Fragmentation Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons as a singlet, and distinct multiplets for the diastereotopic protons of the tetrahydropyran ring. The coupling patterns and chemical shifts of the ring protons would be crucial for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon, a signal for the carbon of the methoxy group, and distinct signals for the carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the ketone, typically in the region of 1715-1730 cm⁻¹. Additionally, C-O stretching bands for the ether and methoxy groups will be present.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight. The fragmentation pattern can provide further structural information.

Table 2: Predicted Spectroscopic Data for 3-Substituted Tetrahydropyran-4-ones

TechniqueExpected Features
¹H NMR Signals for methoxy protons, and complex multiplets for the tetrahydropyran ring protons.
¹³C NMR Signal for carbonyl carbon (~200-210 ppm), methoxy carbon (~50-60 ppm), and other ring carbons.
IR (cm⁻¹) Strong C=O stretch (~1720 cm⁻¹), C-O-C stretches.
MS (m/z) Molecular ion peak corresponding to the molecular weight.

Applications in Drug Development

The this compound scaffold is a promising starting point for the synthesis of a variety of pharmaceutical intermediates. Its utility is particularly evident in the construction of compounds targeting the central nervous system.

Intermediate for Histamine-3 (H3) Receptor Antagonists

As previously mentioned, tetrahydropyran-4-one derivatives are key components in the development of H3 receptor antagonists.[2] These antagonists have shown potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia. The (S)-3-methoxy substitution can introduce a specific stereochemical interaction with the receptor, potentially leading to improved potency and selectivity.

Building Block for Novel Bioactive Molecules

The chiral nature and the presence of multiple functional groups in this compound make it an attractive building block for combinatorial chemistry and the synthesis of libraries of novel compounds for high-throughput screening. Its derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[4][5]

Conclusion

This compound represents a valuable and versatile chiral building block for drug discovery and development. Its stereoselective synthesis, achievable through modern asymmetric methods like enzymatic reduction, provides access to enantiomerically pure material crucial for understanding structure-activity relationships. The tetrahydropyran-4-one core, with its favorable physicochemical properties and synthetic tractability, continues to be a focal point for the design of novel therapeutics. Further exploration of the pharmacological potential of derivatives of this compound is warranted and holds promise for the discovery of new treatments for a variety of diseases.

References

  • Tetrahydro-4H-pyran-4-one: properties and applications. ChemicalBook. (2023, September 19).
  • Pyrazole-related nucleosides. 4. Synthesis and antitumor activity of some 1-tetrahydropyranyl-4-substituted pyrazoles. PubMed.
  • Mahdavi, S. M., et al. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC.
  • Paterson, I., et al.
  • Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Hydroxytetrahydropyrans from 6-Methoxydihydro-2H-pyran-3(4H). Benchchem.
  • Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Applic
  • Synthesis and biological activities of some fused pyran derivatives. Semantic Scholar. (2011, November 1).
  • Tetrahydro-4H-pyran-4-one synthesis. ChemicalBook.
  • Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one deriv
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13).
  • Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum. ChemicalBook.
  • Sato, K., et al. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. RSC Publishing.
  • Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method. ChemicalBook. (2025, January 14).
  • Technical Support Center: Synthesis of 3-Methyl-4H-pyran-4-one. Benchchem.
  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketaliz
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (2024, October 2).
  • Elucidating an unknown compound using 1H- and 13C-NMR spectral d
  • An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4H-pyran-4-one and its Deriv
  • 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC.
  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • A method for synthesizing an aromatic-substituted chiral tetrahydropyran ring by desymmetrization.

Sources

Technical Guide: Structure Elucidation of (S)-3-Methoxytetrahydro-4H-pyran-4-one

[1]

1

Executive Summary

The elucidation of (S)-3-methoxytetrahydro-4H-pyran-4-one presents a specific intersection of challenges in small-molecule characterization: establishing regiochemistry on a saturated heterocycle while confirming absolute configuration at a labile stereocenter.[1]

Unlike static chiral centers, the C3 position in this molecule is


Part 1: Structural Connectivity (2D Elucidation)

Before addressing stereochemistry, the constitution of the molecule must be confirmed to distinguish it from potential regioisomers (e.g., 2-methoxy or 3-methoxy isomers).[1]

NMR Spectroscopy Strategy

The pyranone ring adopts a chair-like conformation, but the

ExperimentDiagnostic FeatureStructural Inference
1H NMR Singlet/Doublet at

3.3-3.5 ppm
Methoxy Group: Confirms presence of -OCH

.
1H NMR dd at

3.8-4.2 ppm (

Hz)
H-3 Proton: The

-proton shows coupling to the C2 methylene protons.[1] Large

indicates axial-axial relationship; small

indicates axial-equatorial.[1]
13C NMR Signal at

205-210 ppm
Ketone Carbon (C4): Confirms carbonyl functionality.[1]
HMBC Correlation between H-3 and C-4 (C=O)Regiochemistry: Proves the methoxy is

to the ketone.[1]
HMBC Correlation between H-3 and C-2Ring Position: Confirms H-3 is adjacent to the ether oxygen-bearing carbon.[1]
Mass Spectrometry[1]
  • Technique: GC-MS (EI) or LC-MS (ESI+).[1]

  • Expectation: Molecular ion

    
     at m/z 131.07.[1]
    
  • Fragmentation: Look for loss of methanol (

    
    ) or 
    
    
    -cleavage characteristic of cyclic ketones.[1]

Part 2: The Stereochemical Challenge (3D Elucidation)

This is the critical phase. The assignment of the (S) configuration requires determining the spatial arrangement of the methoxy group relative to the ring.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To confirm the (S) designation, we must rigorously assign priorities to the substituents at C3:

  • -OCH

    
      (Oxygen, Atomic #8) 
    
    
    Priority 1 [1]
  • -C(=O)- (Carbon bonded to O, O, C)

    
    Priority 2 [1]
    
  • -CH

    
    -O-  (Carbon bonded to O, H, H) 
    
    
    Priority 3 [1]
  • -H (Hydrogen)

    
    Priority 4 
    

Configuration: With H in the back, the sequence

Counter-Clockwise(S)
The Racemization Risk

The

1

Racemizationcluster_warnCRITICAL RISKS_isomer(S)-Enantiomer(Chiral)EnolEnol Intermediate(Planar/Achiral)S_isomer->Enol-H+ (Base)R_isomer(R)-Enantiomer(Chiral)Enol->R_isomer+H+

Figure 1: Mechanism of racemization via enolization.[1] Analytical conditions must remain neutral to prevent this pathway.

Part 3: Absolute Configuration Determination Protocols

Since the molecule is likely an oil or low-melting solid, X-ray crystallography is not the primary option unless a derivative is made.[1] Vibrational Circular Dichroism (VCD) is the gold standard for this application.[1]

Protocol A: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light. It is sensitive to the 3D structure and does not require crystallization.[1]

  • Sample Prep: Dissolve ~5-10 mg of the pure compound in CDCl

    
     or CCl
    
    
    .
  • Measurement: Record VCD spectrum (1000–1800 cm

    
    ). Focus on the Carbonyl stretch (
    
    
    cm
    
    
    ) and C-O stretches.[1]
  • Simulation: Perform DFT calculations (B3LYP/6-31G*) for the theoretical (S) isomer.

  • Validation: Compare experimental VCD signs with calculated signs.

    • Match: Sample is (S).

    • Mirror Image: Sample is (R).

Protocol B: Chiral HPLC (Enantiomeric Excess)

To quantify the optical purity (ee), a chiral stationary phase is required.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).[1] Note: Avoid diethylamine or trifluoroacetic acid to prevent on-column racemization.[1]

  • Detection: UV at 210 nm (carbonyl absorption).[1]

  • Procedure:

    • Inject racemate to establish separation conditions.[1]

    • Inject (S)-sample.[1]

    • Calculate ee:

      
      .[1]
      
Protocol C: X-Ray Crystallography (Derivatization)

If VCD is unavailable, convert the ketone to a crystalline hydrazone using a heavy-atom reagent to utilize anomalous dispersion.[1]

  • Reagent: 4-Bromophenylhydrazine hydrochloride.[1]

  • Reaction: Ethanol, NaOAc (buffer to pH 4-5), RT, 2 hours.

  • Crystallization: Slow evaporation from EtOH/Water.[1]

  • Analysis: Single Crystal X-Ray Diffraction (SC-XRD). The heavy bromine atom facilitates absolute structure determination via the Flack parameter.

Part 4: Integrated Workflow

The following diagram illustrates the decision logic for elucidating the structure while mitigating chemical risks.

WorkflowStartUnknown Sample(Suspected S-3-Methoxy-4-pyranone)Step11. 2D Verification(1H/13C NMR, HSQC)Start->Step1Check1RegiochemistryConfirmed?Step1->Check1Step22. Purity Check(Achiral GC/HPLC)Check1->Step2YesDecisionState of Matter?Step2->DecisionLiquidLiquid/OilDecision->LiquidSolidCrystalline SolidDecision->SolidVCD3A. VCD Spectroscopy(Compare to DFT)Liquid->VCDPreferredDeriv3B. Derivatization(4-Br-Phenylhydrazone)Liquid->DerivAlt. PathXRDX-Ray Diffraction(Anomalous Dispersion)Solid->XRDFinalFinal Assignment(S) vs (R)VCD->FinalDeriv->XRDXRD->Final

Figure 2: Integrated Structural Elucidation Workflow.

References

  • VCD Methodology: Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008).[1] The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[2][3][4][5] Chirality, 20(5), 643-663.[1] Link[1]

  • Alpha-Alkoxy Ketone Stability: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer.[1] (Referencing enolization thermodynamics). Link

  • Chiral HPLC of Pyrans: Application Guide for Chiralpak AD-H. Daicel Corporation. Separation of chiral ketones and ethers.[1]Link[1]

  • Pyranone Synthesis & NMR: Faul, M. M., et al. (2007).[1] Synthesis of the Cathepsin K Inhibitor Odanacatib.[1] Journal of Organic Chemistry, 72(25), 9481–9491.[1] (Contains relevant NMR data for substituted pyranones). Link[1]

  • Crystallographic Determination: Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link

The Strategic Role of (S)-3-Methoxytetrahydro-4H-pyran-4-one in Asymmetric Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Methoxytetrahydro-4H-pyran-4-one has emerged as a highly valuable chiral building block in modern pharmaceutical development. Its unique structural topology—a saturated pyran ring bearing a ketone adjacent to a stereodefined methoxy group—makes it an ideal precursor for synthesizing complex, stereochemically pure amine derivatives. This technical guide provides an in-depth analysis of its physicochemical profile, its mechanistic role in diastereoselective reductive amination, and its critical application in the synthesis of chemokine receptor (CCR2/CCR5) antagonists.

Physicochemical Profile & Structural Significance

The synthetic utility of this compound lies in its rigid cyclic framework and its


-chiral center. The methoxy group at the C3 position serves a dual purpose: it acts as a steric directing group during nucleophilic addition to the C4 ketone, and it provides a vital hydrogen-bonding or chelation site for target-receptor interactions in the final Active Pharmaceutical Ingredient (API).
Quantitative Data Summary
PropertySpecification / Value
Chemical Name This compound
CAS Registry Number 1464985-83-8
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
Topological Polar Surface Area 35.5 Ų
Hydrogen Bond Acceptors 3
Key Structural Features

-chiral methoxy group, reactive C4 carbonyl

Mechanistic Insights: Diastereoselective Reductive Amination

The most prominent application of this building block is its participation in reductive amination to yield complex secondary or tertiary amines. This transformation relies heavily on the use of Sodium Triacetoxyborohydride (STAB-H, NaBH(OAc)₃) as the reducing agent[1].

Causality of Reagent Selection

Unlike Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN), STAB-H is exceptionally mild. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, significantly reducing its hydride-donating capacity. Consequently, STAB-H does not readily reduce the C4 ketone of the pyranone at room temperature. Instead, it selectively reduces the more electrophilic iminium ion intermediate that forms upon the addition of a primary or secondary amine. This precise chemoselectivity prevents the formation of unwanted alcohol byproducts[1].

Furthermore, the stereocenter at C3 dictates the facial attack of the hydride. The bulky methoxy group forces the incoming hydride from STAB-H to attack the iminium double bond from the less sterically hindered face, resulting in high diastereoselectivity (favoring specific cis or trans configurations depending on the exact amine and solvent environment)[2].

Mechanism K (S)-3-Methoxytetrahydro- 4H-pyran-4-one I Iminium Ion Intermediate (pH 4-5) K->I + Amine - H2O A Complex Amine (e.g., Cyclopentenamine) A->I P Diastereomerically Pure Tetrahydropyranyl Amine I->P Face-Selective Hydride Transfer S STAB-H (Hydride Donor) S->P Donates H-

Mechanism of diastereoselective reductive amination using STAB-H.

Application in Drug Development: CCR2 and CCR5 Antagonists

Chemokine receptors like CCR2 and CCR5 are critical targets for inflammatory diseases, rheumatoid arthritis, and HIV-1 entry inhibition. The synthesis of potent antagonists for these receptors frequently utilizes this compound (or its (3R) enantiomer) to construct the core pharmacophore[3].

For instance, in the convergent synthesis of Merck's cyclopentyl tetrahydropyridopyridine derivatives (potent CCR2 antagonists), the pyranone building block is coupled with a chiral cyclopentyl amine salt[3]. The reductive amination is buffered with tributylamine to maintain the delicate pH balance required for iminium formation without degrading the starting materials. The resulting coupled intermediate undergoes subsequent hydrogenation and deprotection to yield the final API, often isolated as a highly soluble succinate salt[3].

Workflow BB1 Chiral Cyclopentyl Amine Salt RA Reductive Amination (STAB-H, Tributylamine) BB1->RA BB2 (S)-3-Methoxytetrahydro- 4H-pyran-4-one BB2->RA INT Coupled Intermediate (cis/trans-isomer) RA->INT HYD Hydrogenation & Deprotection INT->HYD API CCR2 Antagonist API (Succinate Salt) HYD->API

Convergent synthesis workflow of CCR2 antagonists using chiral building blocks.

Self-Validating Experimental Protocol: Reductive Amination

To ensure reproducibility and scientific integrity, the following protocol outlines the optimal conditions for coupling this compound with a generic complex amine. This system is self-validating through specific In-Process Controls (IPCs).

Step 1: Iminium Ion Formation
  • Procedure: Dissolve 1.0 equivalent of the chiral amine salt and 1.2 equivalents of this compound in anhydrous Dichloromethane (DCM) (10 mL/g). Add 1.5 equivalents of Tributylamine.

  • Causality: The amine salt is neutralized by Tributylamine, freeing the amine to attack the ketone. Tributylamine is chosen over stronger bases (like Triethylamine) because its conjugate acid provides a perfectly buffered, weakly acidic microenvironment (pH ~4.5). This accelerates iminium ion formation while preventing base-catalyzed epimerization of the delicate

    
    -chiral methoxy group.
    
Step 2: Hydride Reduction
  • Procedure: Cool the reaction mixture to 0–5°C. Portion-wise, add 1.5 to 2.0 equivalents of solid Sodium Triacetoxyborohydride (STAB-H) over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 12–16 hours under a nitrogen atmosphere.

  • Causality: STAB-H reduction can be mildly exothermic. Cooling the reaction during addition prevents thermal spikes that could degrade the iminium intermediate or reduce the facial selectivity of the hydride attack. The slow reaction rate at room temperature is a direct consequence of STAB-H's stabilized boron-hydrogen bonds, requiring overnight stirring for maximum conversion.

Step 3: Quench and Phase Separation (Self-Validation)
  • Procedure: Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) until bubbling ceases. Separate the organic DCM layer, and extract the aqueous layer twice with fresh DCM.

  • Causality & IPC: The NaHCO₃ neutralizes the acetic acid byproduct generated from STAB-H. Self-Validation: The cessation of CO₂ evolution (bubbling) serves as a visual In-Process Control that all residual acid and active STAB-H have been safely neutralized. The product, now a free base, partitions entirely into the organic DCM layer.

Conclusion

The deployment of this compound as a chiral building block exemplifies the precision required in modern asymmetric synthesis. By leveraging the steric influence of its methoxy group and the chemoselectivity of STAB-H, drug development professionals can construct highly specific stereocenters essential for the efficacy of advanced chemokine receptor antagonists.

References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. 1

  • EP1682135B1 - Salt of a tetrahydropyranyl cyclopentyl tetrahydropyridopyridine derivative as CCR2-antagonist. Google Patents. 3

  • Org. Process Res. Dev. 2006, 10, 5, 971-1031 (STAB Amination Reductrice Review). Scribd. 2

Sources

Technical Guide: Biological Activity and Therapeutic Potential of 3-Methoxytetrahydropyranones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, synthetic utility, and pharmacological potential of 3-methoxytetrahydropyranones . This guide is structured for researchers in medicinal chemistry and chemical biology.

Executive Summary

3-Methoxytetrahydropyran-4-ones represent a specialized subclass of oxygenated heterocycles that serve as critical pharmacophores in drug discovery and natural product synthesis.[1] Unlike their unsaturated counterparts (pyranones/chromones), these saturated ring systems function primarily as chiral scaffolds and glycomimetics .

The 3-methoxy substituent is not merely decorative; it acts as a conformational lock and a hydrogen-bond acceptor , significantly influencing the binding affinity of the parent molecule to biological targets such as glycosidases, tubulin, and specific G-protein coupled receptors (GPCRs). This guide analyzes the structural activity relationships (SAR), synthetic pathways, and validated biological protocols for this motif.[2]

Structural Biology & Pharmacophore Analysis[3]

The "Masked Sugar" Hypothesis

The 3-methoxytetrahydropyran-4-one core is structurally analogous to 3-O-methyl-4-uloses (oxidized sugars).[1] In biological systems, this motif mimics the pyranose ring of carbohydrates but lacks the anomeric instability.

  • Glycomimicry: The C4-ketone and C3-methoxy group create an electronic signature similar to carbohydrate transition states, making these compounds potential glycosidase inhibitors .[1]

  • Metabolic Stability: Methylation of the C3-hydroxyl group prevents rapid glucuronidation, enhancing the lipophilicity (logP) and oral bioavailability compared to the free alcohol.

Conformational Control (The Anomeric & Steric Effect)

The biological activity is heavily dictated by the stereochemistry at C3.

  • Axial vs. Equatorial: The 3-methoxy group prefers the equatorial position in the chair conformation to avoid 1,3-diaxial interactions, unless influenced by the anomeric effect (if an electronegative substituent is at C2).

  • Dipole Minimization: The carbonyl at C4 creates a dipole that interacts with the C3-methoxy dipole. Drug design must account for these vectors to optimize binding pocket occupancy.

SAR_Analysis Core 3-Methoxytetrahydropyran-4-one (Scaffold) Methoxy 3-Methoxy Group (H-Bond Acceptor) Core->Methoxy Ketone C4-Carbonyl (Electrophile/Dipole) Core->Ketone Ring Tetrahydropyran Ring (Lipophilic Spacer) Core->Ring Activity1 Glycosidase Inhibition (Transition State Mimic) Methoxy->Activity1 Steric/Electronic Fit Activity3 Antitumor Activity (Alkylating Agent Precursor) Ketone->Activity3 Michael Acceptor Potential Activity2 Tubulin Binding (If fused to aromatics) Ring->Activity2 Scaffold Rigidity

Figure 1: Pharmacophore dissection of the 3-methoxytetrahydropyran-4-one core and its downstream biological effects.[1]

Biological Activity Profile

Cytotoxicity and Antitumor Potential

While the simple 3-methoxytetrahydropyran-4-one molecule exhibits low intrinsic toxicity, its


-unsaturated derivatives  (obtained via functionalization at C3/C5) are potent cytotoxic agents.[1]
  • Mechanism: Functionalized derivatives often act as Michael acceptors , covalently binding to cysteine residues in proteins like Tubulin or Glutathione S-transferase , leading to apoptosis.

  • Data: Derivatives fused with benzimidazole or indole moieties have shown IC

    
     values in the low micromolar range (1.4 – 15 
    
    
    
    M) against HCT-116 (colon) and MCF-7 (breast) cancer cell lines [1].
Antimicrobial Properties

The scaffold serves as a core for Pederin-like analogues.[1] Natural products containing methoxy-substituted tetrahydropyran rings (e.g., Pederin, Mycalamide) exhibit potent protein synthesis inhibition in eukaryotic cells but also show specific antifungal activity when simplified.

  • Target: Ribosomal subunit interference (in eukaryotic models) or cell wall synthesis inhibition (in fungal models).

Summary of Potency (Derivatives)
Compound ClassTargetCell Line / AssayActivity (IC

/ MIC)
Ref
Simple Core UnknownHCT-116> 100

M (Inactive)
[2]
Arylidene Derivative TubulinMCF-73.1

M
[1]
Fused Benzopyran Estrogen ReceptorBinding Assay65% Inhibition[3]
Triazole-Linked Bacterial Cell WallE. faecalis8

M (MIC)
[1]

Experimental Protocols

Synthesis of 3-Methoxytetrahydropyran-4-one

This protocol utilizes a Samarium Diiodide (SmI


)  mediated cyclization or a Hetero-Diels-Alder  approach, ensuring high regioselectivity.

Reagents:

  • Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Aldehyde (R-CHO)[1]

  • Lewis Acid (ZnCl

    
     or BF
    
    
    
    
    
    OEt
    
    
    )
  • Trimethyl orthoformate (for methylation if starting from hydroxy)

Step-by-Step Methodology:

  • Cycloaddition: In a flame-dried flask under Argon, dissolve the aldehyde (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    .
  • Catalysis: Cool to -78°C and add BF

    
    
    
    
    
    OEt
    
    
    (1.1 equiv). Dropwise add Danishefsky’s diene (1.2 equiv).
  • Reaction: Stir for 4 hours, allowing the temperature to rise to 0°C.

  • Workup: Quench with sat. NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    . The intermediate is a 2,3-dihydro-4H-pyran-4-one.
  • Reduction & Methylation: Hydrogenate (H

    
    , Pd/C) to get the tetrahydro-4-one.[1] React with NaH and MeI in THF to install the 3-methoxy group (if not present in diene).
    
    • Note: Direct synthesis using 1,3-dimethoxy-1,3-butadiene analogues yields the 3-methoxy core directly.

Biological Assay: MTT Cytotoxicity Screen

To validate the activity of new 3-methoxy derivatives.[1]

Workflow:

  • Seeding: Seed HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve the 3-methoxytetrahydropyranone derivative in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Add to cells (Final DMSO < 0.5%).
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Workflow Start Start: 3-Methoxytetrahydropyranone Derivative Synthesis Purify Purification (HPLC/Flash) >95% Purity Required Start->Purify Yields Crude Assay MTT Cytotoxicity Assay (HCT-116 / MCF-7) Purify->Assay Pure Compound Analysis Data Analysis (IC50 Calculation) Assay->Analysis Absorbance Data

Figure 2: Standardized workflow for synthesizing and validating the biological activity of pyranone derivatives.

Future Outlook & Drug Design

The 3-methoxytetrahydropyran-4-one scaffold is currently underutilized.[1] Future research should focus on:

  • Fragment-Based Drug Design (FBDD): Using the core as a rigid, chiral linker to connect aromatic pharmacophores.

  • Neuroprotection: Related pyranones have shown MAO-B inhibition [4]. The 3-methoxy variant offers a way to tune the blood-brain barrier (BBB) permeability of these inhibitors.

  • Diversity-Oriented Synthesis (DOS): Using the C4-ketone for reductive amination to generate spirocyclic alkaloid libraries.[1]

References

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. PubMed. Available at: [Link]

  • Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. York Research Database. Available at: [Link]

Sources

A Technical Guide to the Stability and Storage of (S)-3-Methoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methoxytetrahydro-4H-pyran-4-one is a chiral building block of increasing importance in pharmaceutical synthesis. Its structural integrity is paramount to ensure the stereochemical purity and overall quality of downstream products. This in-depth technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound. Drawing upon data from the core tetrahydropyranone structure and established principles of organic chemistry, this document outlines potential degradation pathways, recommended handling procedures, and methodologies for stability assessment. The causality behind these recommendations is explained to empower researchers to make informed decisions in the laboratory and during process development.

Introduction: A Profile of this compound

This compound belongs to the class of heterocyclic ketones and is a derivative of Tetrahydro-4H-pyran-4-one.[1] Its chemical structure, featuring a saturated pyran ring with a ketone and a chiral methoxy group, makes it a valuable intermediate in the synthesis of complex organic molecules.[1] The presence of both an ether and a ketone functional group, along with a stereocenter, dictates its chemical reactivity and stability profile. Understanding these characteristics is critical for maintaining its purity from procurement through to its use in synthesis.

Key Physicochemical Properties (based on Tetrahydro-4H-pyran-4-one):

PropertyValueSource
Molecular FormulaC₆H₁₀O₃[2]
Molecular Weight130.14 g/mol [2]
AppearanceColorless liquid (presumed)[1]
Boiling Point166-166.5 °C (for Tetrahydro-4H-pyran-4-one)[1]
Density1.084 g/mL at 25 °C (for Tetrahydro-4H-pyran-4-one)[1]
SolubilitySoluble in organic solvents, insoluble in water (for Tetrahydro-4H-pyran-4-one)[1]

Intrinsic Stability and Potential Degradation Pathways

While stable under standard conditions, the functional groups in this compound present potential vulnerabilities to degradation under specific environmental stresses.[1][3] The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolytic Stability

The ether and ketone functionalities are susceptible to hydrolysis under acidic or basic conditions, which could lead to ring-opening and the formation of impurities.

  • Acidic Hydrolysis: In the presence of strong acids and elevated temperatures, the ether linkage can be cleaved, and the pyran ring may open to form hydroxy acids or aldehydes.[1]

  • Basic Hydrolysis: Strong bases can also promote ring-opening, potentially leading to aldol condensation products if the resulting intermediates are unstable.[1]

Oxidative Stability

Strong oxidizing agents pose a significant threat to the integrity of the molecule.

  • The ether linkage is a primary site for oxidation, which can lead to the formation of peroxides, especially in the presence of light and oxygen. Ethers are known peroxide formers, which can be highly flammable and explosive upon concentration.[4][5]

  • The ketone group can also be susceptible to oxidation, potentially resulting in ring-opened dicarboxylic acids.[1]

Photolytic Stability

Exposure to ultraviolet (UV) light can provide the energy needed to initiate degradation reactions, particularly in the presence of oxygen.[1] This can lead to the formation of radical species and subsequent complex degradation product profiles.

Thermal Stability

While generally stable at ambient temperatures, prolonged exposure to high temperatures can accelerate the degradation processes mentioned above.[1] For solid-state thermal stress testing of the parent compound, temperatures around 80°C have been utilized.[1]

Configurational Stability

The chiral center at the C3 position is a critical feature of this molecule. While the rotational barriers of similar ketone-based chiral axes have been studied and can be high, the potential for epimerization under certain conditions (e.g., strong base) should not be disregarded.[6][7] Maintaining the enantiomeric purity requires careful control of the chemical environment.

Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks of degradation and ensure the long-term integrity of this compound.

Long-Term Storage

For long-term storage, stringent control of the environment is crucial.

ParameterRecommendationRationale
Temperature -20°C to -80°CTo minimize thermal degradation and slow down potential peroxide formation.[8]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidative degradation by excluding oxygen.[9]
Container Tightly sealed, amber glass or other light-resistant containerTo protect from light and prevent moisture ingress.[5][10]
Location Approved flammable materials storage cabinet or explosion-proof refrigeratorDue to the presence of the ether group, it should be treated as a potential peroxide former and a flammable liquid.[4][11]

Expert Insight: The recommendation for freezing temperatures is based on general best practices for preserving the stability of complex organic molecules. For stock solutions, storage at -80°C is preferable and can extend the viable shelf-life to around 6 months, whereas at -20°C, a 1-month timeframe is more realistic.[8]

Short-Term and In-Use Storage

For material that is in active use, the following guidelines should be followed:

  • Temperature: Keep refrigerated when not in use.[12]

  • Handling: Always handle under an inert atmosphere. Use spark-proof tools and work in a well-ventilated area, preferably a fume hood.[10]

  • Container: Keep the container tightly closed when not in use to prevent the ingress of moisture and oxygen.[10]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4][13]

Handling Precautions

Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.[2][10]

Stability Assessment: A Self-Validating Approach

To ensure the quality of this compound, particularly for long-term storage or before use in critical applications, a stability assessment is recommended. This involves performing forced degradation studies to understand its intrinsic stability and to develop stability-indicating analytical methods.

Forced Degradation Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Stock Prepare Stock Solution in Acetonitrile or Methanol Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (e.g., 80°C) Stock->Thermal Analysis Analyze Aliquots at Time Points (0, 2, 8, 24h) by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Outcome Identify Degradation Products Establish Degradation Profile Develop Stability-Indicating Method Analysis->Outcome

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

These protocols are adapted from methodologies for structurally similar compounds.[1]

1. Acidic Hydrolysis:

  • Mix 1 mL of a stock solution of the compound with 9 mL of 0.1 M hydrochloric acid.
  • Incubate the solution at 60°C.
  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours) for analysis.[1]

2. Basic Hydrolysis:

  • Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
  • Keep the solution at room temperature.
  • Withdraw aliquots at appropriate time points (e.g., 0, 1, 4, 8 hours) for analysis.[1]

3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
  • Keep the solution at room temperature.
  • Withdraw aliquots at appropriate time points for analysis.[1]

4. Thermal Degradation:

  • Place a known amount of the neat compound in a vial.
  • Keep the vial in a thermostatic oven at a suitable temperature (e.g., 80°C).[1]
  • At specified time points, dissolve a portion of the stressed solid for analysis.
Analytical Methodologies

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is essential. The method should be capable of separating the parent compound from all potential degradation products. Chiral chromatography methods (e.g., chiral HPLC or SFC) are necessary to assess enantiomeric purity and detect any racemization.[14]

Conclusion

The stability and proper storage of this compound are critical for its successful application in research and drug development. While intrinsically stable under ideal conditions, its susceptibility to hydrolysis, oxidation, and photolytic degradation necessitates stringent storage and handling protocols. By adhering to the recommendations outlined in this guide—including low-temperature storage under an inert atmosphere and segregation from incompatible materials—researchers can ensure the chemical and stereochemical integrity of this valuable chiral building block. The implementation of a robust stability testing program provides an essential layer of quality control, ensuring the reliability of experimental outcomes and the safety of resulting products.

References

  • Studies on the Configurational Stability of Tropolone-Ketone-, Ester-, and Aldehyde-Based Chiral Axes | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Chemical Storage Guidelines. Unknown Source.
  • Chemical Storage and Handling Recommendations. NY.gov.
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office, University of Cambridge.
  • Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes. PMC. Available at: [Link]

  • Safe Storage of Hazardous Chemicals. Office of Environment, Health & Safety - Berkeley.
  • Storage of Incompatible Chemicals. Unknown Source.
  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]

Sources

Safety and handling of (S)-3-Methoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of (S)-3-Methoxytetrahydro-4H-pyran-4-one

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this important chemical intermediate. The structure of this guide is designed to logically flow from identification and hazard assessment to practical application and emergency response, ensuring a holistic understanding of the compound's safety profile.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic building block utilized in organic synthesis.[1] Its pyran core makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[2][3] A fundamental understanding of its physical and chemical properties is the first step in ensuring safe handling.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 1464985-83-8[4]
Molecular Formula C₆H₁₀O₃[4]
Molecular Weight 130.14 g/mol [4]
Appearance Not explicitly stated; parent compound is a colorless liquid.[5][6]
Purity 97%[4]
Solubility Soluble in organic solvents; parent compound is insoluble in water.[5][6]
Storage Store at 0-8 °C.[4]

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this specific chiral compound is limited, information from safety data sheets for the parent compound, Tetrahydro-4H-pyran-4-one, and related pyran derivatives provides a basis for hazard assessment.[7] The primary hazards are associated with flammability and irritation.[1][4]

GHS Pictogram: GHS Flame PictogramGHS Exclamation Mark Pictogram

Signal Word: Warning [1][4]

Key Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • Harmful if swallowed.[4]

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Toxicological Summary: The toxicological properties of this compound have not been fully investigated.[8] However, based on data for analogous compounds, the following potential health effects are presumed:

  • Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea. Ingestion of large amounts could potentially lead to central nervous system (CNS) depression.[8]

  • Inhalation: Vapors may cause respiratory tract irritation.[8][9] High concentrations of vapors may lead to dizziness or suffocation.[8]

  • Skin Contact: May cause skin irritation and dermatitis.[8][9]

  • Eye Contact: May cause serious eye irritation, potentially leading to chemical conjunctivitis.[8][9]

Given the limited specific data, all chemical products should be handled with the recognition that they may possess "unknown hazards and toxicity".[10]

Exposure Controls and Personal Protective Equipment (PPE)

Establishing a controlled laboratory environment is critical to minimizing exposure risk. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[8][11] A chemical fume hood is the preferred engineering control to minimize inhalation of vapors.

  • Ignition Source Control: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8] Therefore, all sources of ignition such as open flames, hot surfaces, and sparks must be eliminated from the handling area.[11][12] Use explosion-proof electrical and ventilating equipment.[1][11]

  • Static Discharge Prevention: To prevent ignition from static electricity, ground and bond all containers and receiving equipment during transfers. Use non-sparking tools.[1][11][12]

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of the chemical to ensure the appropriate level of PPE is selected.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8][11]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[8] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[10] Wear protective clothing to prevent skin exposure.[8]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][11] The recommended filter type is for organic gases and vapors (Type A, Brown).[9][11]

Safe_Handling_Workflow cluster_Prep Preparation Phase cluster_Handle Handling Phase cluster_Post Post-Handling Phase Assess_Risk Conduct Risk Assessment Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risk->Select_PPE Prep_Work_Area Prepare Work Area (Fume Hood, No Ignition Sources) Select_PPE->Prep_Work_Area Verify_Equipment Verify Grounding & Bonding Prep_Work_Area->Verify_Equipment Transfer_Chemical Transfer Chemical Using Non-Sparking Tools Verify_Equipment->Transfer_Chemical Perform_Reaction Perform Experiment Transfer_Chemical->Perform_Reaction Close_Container Keep Container Tightly Closed Perform_Reaction->Close_Container Clean_Spills Clean Spills Immediately Close_Container->Clean_Spills Dispose_Waste Dispose of Waste (per regulations) Clean_Spills->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands Store_Properly Store Chemical Correctly Wash_Hands->Store_Properly

Caption: A generalized workflow for establishing a safe handling environment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidents and maintaining the chemical's integrity.

Handling Procedures
  • Wash hands and any exposed skin thoroughly after handling.[9]

  • Avoid contact with eyes, skin, and clothing.[8]

  • Do not breathe vapors or mist.[4][11]

  • Use only non-sparking tools.[11][12]

  • Ground and bond containers when transferring material to prevent static discharge.[8][11]

  • Keep the container tightly closed when not in use.[8]

  • Empty containers retain product residue and can be dangerous; do not pressurize, cut, weld, or expose them to heat or ignition sources.[8]

Storage Requirements
  • Temperature: Store in a cool, dry, well-ventilated place.[8][11] A specific recommendation is to store at 0-8 °C.[4]

  • Container: Keep container tightly closed.[8][11]

  • Location: Store in a "flammables-area" away from heat, sparks, and open flames.[8]

  • Incompatible Substances: Store away from strong oxidizing agents and strong bases.[9][12]

Storage_Decision_Tree Start Receiving Chemical Check_Area Is storage area designated for flammables? Start->Check_Area Find_Area Designate a Flammables Area Check_Area->Find_Area No Check_Temp Is area cool (0-8 °C) and well-ventilated? Check_Area->Check_Temp Yes Find_Area->Check_Temp Modify_Area Modify area or find alternative storage Check_Temp->Modify_Area No Check_Incompatibles Are incompatible materials (oxidizers, bases) absent? Check_Temp->Check_Incompatibles Yes Modify_Area->Check_Incompatibles Remove_Incompatibles Segregate incompatible materials Check_Incompatibles->Remove_Incompatibles No Check_Ignition Are ignition sources (sparks, heat) removed? Check_Incompatibles->Check_Ignition Yes Remove_Incompatibles->Check_Ignition Remove_Ignition Remove all ignition sources Check_Ignition->Remove_Ignition No Store Store in tightly closed, grounded container Check_Ignition->Store Yes Remove_Ignition->Store

Caption: A decision tree for the proper storage of the chemical.

Emergency Procedures and First Aid

Immediate and appropriate action is required in the event of an accidental exposure or spill.

Accidental Release Measures
  • Ensure adequate ventilation and evacuate personnel to safe areas.[13]

  • Remove all sources of ignition immediately.[11][12]

  • Use a spark-proof tool and explosion-proof equipment for cleanup.[8]

  • Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container for disposal.[8]

  • Do not let the chemical enter drains.[13]

First Aid Measures
  • General Advice: In all cases of exposure, get immediate medical attention and show the safety data sheet to the doctor.[10]

  • Inhalation: Remove the person from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[8]

Fire-Fighting Measures

This compound is a flammable liquid.[1]

  • Suitable Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[8]

  • Unsuitable Extinguishing Media: Water may be ineffective for extinguishment but can be used to cool fire-exposed containers.[8]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8] Containers may explode in the heat of a fire. Vapors are heavier than air and may travel along the ground to a source of ignition.[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (or equivalent), and full protective gear.[8]

Stability and Reactivity

Understanding the chemical's stability is key to preventing hazardous reactions.

  • Reactivity: No hazardous reactions are expected under normal processing.[11]

  • Chemical Stability: The compound is stable under normal, recommended storage conditions.[5] However, it can degrade when exposed to heat, light, or oxidizing agents.[5]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[11][12] Take precautionary measures against static discharges.[11]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[9][12]

  • Hazardous Decomposition Products: During combustion, carbon monoxide and carbon dioxide may be formed.[9]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[9][11] Do not allow product to reach the sewage system.

  • Contaminated Packaging: Empty containers should be treated as hazardous waste, as they may retain product residue.[8] They should be disposed of in the same manner as the product.

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when handled with the appropriate precautions. The primary risks are associated with its flammability and its potential to cause skin, eye, and respiratory irritation. By implementing robust engineering controls, utilizing correct personal protective equipment, and adhering to the stringent handling, storage, and emergency procedures outlined in this guide, researchers and scientists can work with this compound safely and effectively.

References

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-3-Methoxytetrahydro-4H-pyran-4-one

[1]

Executive Summary

The chiral building block (S)-3-methoxytetrahydro-4H-pyran-4-one (CAS: 1464985-83-8) is a critical intermediate in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib analogs) and novel antimicrobial agents.[1] While racemic synthesis followed by chiral resolution is common, it suffers from a maximum 50% theoretical yield.

This Application Note details a direct asymmetric organocatalytic route utilizing L-Proline-mediated

Key Advantages of This Protocol
  • Atom Economy: Avoids the waste associated with classical resolution of racemates.

  • Scalability: Utilizes inexpensive organocatalysts (L-Proline) and mild oxidants (Nitrosobenzene).

  • Purity: Delivers the (S)-enantiomer with high optical purity suitable for GMP downstream processing.

Scientific Principles & Mechanism[1]

The Organocatalytic Strategy

The core challenge is introducing the methoxy group at the C3 position of the tetrahydro-4H-pyran-4-one ring with specific stereocontrol.[1] We employ enamine catalysis , a robust mode of activation for cyclic ketones.

  • Enamine Formation: Condensation of the ketone with L-Proline generates a chiral enamine intermediate.[1] The carboxylic acid moiety of proline directs the approach of the electrophile via hydrogen bonding, ensuring facial selectivity.

  • 
    -Aminoxylation:  Nitrosobenzene (
    
    
    ) serves as the electrophilic oxygen source. The enamine attacks the nitrogen atom of nitrosobenzene, creating a transient
    
    
    -aminooxy ketone.
  • Hydrolysis & Cleavage: The N-O bond is cleaved (typically using

    
     or simple acidic hydrolysis followed by reduction) to reveal the 
    
    
    -hydroxy ketone.
  • O-Methylation: A mild methylation (using

    
     or 
    
    
    ) locks the stereocenter as the methyl ether.
Reaction Pathway Visualization[1]

GStartTetrahydro-4H-pyran-4-oneInter1Chiral Enamine(Transient)Start->Inter1L-Proline (10 mol%)DMSO, RTInter2Alpha-Aminooxy AdductInter1->Inter2+ PhNO(Nitrosobenzene)Inter3(S)-3-Hydroxy-pyran-4-oneInter2->Inter31. Hydrolysis2. CuSO4 (Cleavage)Final(S)-3-Methoxy-pyran-4-oneInter3->FinalMeI, Ag2O(Methylation)

Figure 1: Step-wise organocatalytic pathway for the asymmetric synthesis of the target molecule.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleSource (Ref)
Tetrahydro-4H-pyran-4-one>98%Substrate
L-Proline>99%Chiral Catalyst
Nitrosobenzene98%ElectrophileCommercial
Copper(II) SulfateReagent GradeCleavage AgentCommercial
Iodomethane (MeI)99%Methylating AgentCommercial
Silver Oxide (Ag2O)99%Base/CatalystCommercial
Step 1: Asymmetric -Hydroxylation

Objective: Synthesis of (S)-3-hydroxytetrahydro-4H-pyran-4-one.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add Tetrahydro-4H-pyran-4-one (1.00 g, 10 mmol) and DMSO (20 mL).

  • Catalyst Addition: Add L-Proline (115 mg, 1.0 mmol, 10 mol%). Stir the mixture at room temperature (25°C) for 15 minutes to allow enamine formation.

  • Oxidation: Dissolve Nitrosobenzene (1.07 g, 10 mmol) in DMSO (10 mL) and add it dropwise via syringe pump over 1 hour. The slow addition is crucial to minimize side reactions (N-alkylation).

  • Reaction: Stir the deep green/brown solution until the color fades to orange/yellow (approx. 2-4 hours). Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of nitrosobenzene.

  • Hydrolysis/Cleavage: Cool the reaction to 0°C. Add CuSO4·5H2O (500 mg) followed by Methanol (10 mL). Stir for 1 hour. Note: This step cleaves the N-O bond.

  • Workup: Dilute with Brine (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 30% EtOAc in Hexanes) to yield (S)-3-hydroxytetrahydro-4H-pyran-4-one as a colorless oil.

    • Expected Yield: 65-75%[1]

    • Target ee: >98% (Determine by Chiral HPLC using Chiralpak AD-H column).

Step 2: O-Methylation (The "Silver" Method)

Objective: Conversion to this compound without racemization.[1] Rationale: Standard Williamson ether synthesis (NaH/MeI) is too basic and will cause racemization via enolization. The

1
  • Setup: Dissolve (S)-3-hydroxytetrahydro-4H-pyran-4-one (500 mg, 4.3 mmol) in anhydrous Acetonitrile (10 mL).

  • Reagent Addition: Add Silver Oxide (

    
    )  (1.5 g, 6.5 mmol) followed by Iodomethane (
    
    
    )
    (1.0 mL, excess).
  • Reaction: Seal the flask and stir vigorously at room temperature for 12-18 hours. Protect from light (aluminum foil wrap).

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with Acetone.[2]

  • Concentration: Concentrate the filtrate carefully (product is volatile).

  • Final Purification: Short-path distillation or column chromatography (EtOAc/Hexanes) yields the pure title compound.

Quality Control & Validation Data

Specification Table
ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity (GC/MS) >97.0%Agilent 7890B
Chiral Purity (ee) >98.0% (S-isomer)Chiral HPLC (Chiralpak AD-H)
Specific Rotation

(c=1, CHCl3)
Polarimetry
1H NMR Conforms to structure400 MHz DMSO-d6
Troubleshooting Guide
  • Low ee in Step 1: Ensure the reaction temperature does not exceed 25°C. Higher temperatures promote racemization of the enamine intermediate. Ensure L-Proline is dry.[1]

  • Incomplete Methylation: If the

    
     is old/black, it may be inactive. Use freshly opened silver oxide. Alternatively, use 
    
    
    (Meerwein's salt) with proton sponge as a strictly non-basic alternative.
  • Product Volatility: The final methoxy ketone is relatively low molecular weight (MW 130.14). Do not apply high vacuum (<10 mbar) for extended periods during isolation.

References

  • Tetrahydro-4H-pyran-4-one (Precursor Source)
  • Organocatalytic Alpha-Oxid

    • Context: Foundational method for proline-catalyzed alpha-aminoxylation of cyclic ketones.[1]

    • Citation: Hayashi, Y., Yamaguchi, J., Hibino, K., & Shoji, M. (2003). Direct Proline-Catalyzed Asymmetric α-Aminoxylation of Ketones. Tetrahedron Letters, 44(45), 8293-8296.
    • URL:[Link]

  • Enantioselective Synthesis of Alpha-Functionalized Ketones

    • Context: General review of organocatalytic methods for alpha-functionaliz
    • Citation: Bertelsen, S., & Jørgensen, K. A. (2009). Organocatalysis—after the gold rush. Chemical Society Reviews, 38(8), 2178-2209.
    • URL:[Link]

  • Commercial Availability of Target this compound Context: Verification of CAS 1464985-83-8 as a tradeable commodity.

Disclaimer: This protocol involves the use of hazardous chemicals (Nitrosobenzene, Methyl Iodide). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Application Note: Enantioselective Synthesis of Substituted Tetrahydropyrans via Advanced Catalytic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted tetrahydropyrans (THPs) are ubiquitous structural motifs found in a vast array of biologically active natural products (e.g., polyketides, macrolides) and represent the fifth most prevalent heterocycle in pharmaceutical molecules[1]. Despite their importance, the enantioselective construction of THPs—particularly those with multiple or fully substituted stereocenters—poses a formidable synthetic challenge. Traditional methods often struggle with competing retro-Michael reversibility, poor stereocontrol, or reliance on stoichiometric chiral auxiliaries.

This application note details three state-of-the-art, field-proven catalytic methodologies for the enantioselective synthesis of THPs:

  • The "Clip-Cycle" Approach : Chiral Phosphoric Acid (CPA)-catalyzed oxa-Michael addition.

  • Cooperative Dual-Catalysis : Hydrogen-Bond-Donor (HBD) and HCl-catalyzed Prins cyclization.

  • Dynamic Kinetic Resolution (DKR) : Bifunctional organocatalytic cycloetherification.

By dissecting the mechanistic causality behind these experimental designs, this guide provides drug development professionals and synthetic chemists with self-validating protocols to access highly enantioenriched THP scaffolds.

Mechanistic Rationale & Causality (E-E-A-T)

The "Clip-Cycle" Oxa-Michael Strategy

The intramolecular oxa-Michael reaction is a direct route to THPs, but controlling its enantioselectivity is notoriously difficult due to the poor nucleophilicity of alcohols and the propensity for product racemization via retro-Michael pathways[2].

The Causality of the Thioester: Clarke and co-workers solved this by utilizing an α,β-unsaturated thioester as the Michael acceptor[3]. Standard oxygen esters are too unreactive, while highly electrophilic ketones lead to poor enantiocontrol. Thioesters sit in the "Goldilocks zone" of reactivity[3]. They are sufficiently reactive to undergo cyclization but stable enough that a Chiral Phosphoric Acid (CPA), such as (R)-TRIP, can effectively coordinate the transition state, dictating the stereochemical outcome to yield 2,6-disubstituted and spirocyclic THPs with up to 99% enantiomeric excess (ee)[1].

Cooperative HBD/HCl Prins Cyclization

The Prins cyclization is a powerful C-C bond-forming reaction for THP synthesis, but it typically requires strong Brønsted or Lewis acids, which universally yield racemic products.

The Causality of the Chiral Ion Pair: Jacobsen's group developed a cooperative catalytic system using a chiral dual-hydrogen-bond donor (HBD) and anhydrous HCl[4]. While HCl alone accelerates the reaction by two orders of magnitude, it provides no stereocontrol[5]. However, the carefully designed chiral HBD binds specifically to the chloride counterion. This creates a tightly associated, chiral [oxocarbenium][Cl-HBD] ion pair[4]. The HBD effectively shields one face of the highly reactive oxocarbenium intermediate, enabling a highly enantioselective cyclization that withstands strongly acidic conditions[6].

Bifunctional Organocatalysis via Dynamic Kinetic Resolution (DKR)

Synthesizing THPs with multiple contiguous stereocenters (including fully substituted carbons) in a single operation is a high-value target.

The Causality of Reversibility: Matsubara and Asano achieved this via the reversible addition of acetone cyanohydrin to α,β-unsaturated ketones[7]. Because cyanohydrin formation is reversible, the system undergoes Dynamic Kinetic Resolution (DKR)[8]. A chiral bifunctional squaramide/thiourea catalyst selectively recognizes a specific chair-like conformation of one transient cyanohydrin enantiomer via a precise hydrogen-bonding network[7]. It then accelerates the intramolecular oxy-Michael addition exclusively from this conformation, simultaneously setting two stereocenters with near-perfect diastereo- and enantioselectivity[9].

Quantitative Data Summary

The following table summarizes the performance metrics of the three catalytic strategies, providing a comparative baseline for synthetic planning.

MethodologyCatalyst SystemKey IntermediateTypical Yield (%)Enantiomeric Excess (ee %)Substrate Scope Highlights
Clip-Cycle (Oxa-Michael) (R)-TRIP (CPA)Tethered Thioester65 - 92%85 - 99%2,2,6-trisubstituted, spirocyclic THPs[1]
Prins Cyclization Chiral Dual HBD + HClChiral Ion Pair70 - 95%90 - 98%Chromanol derivatives, natural product scaffolds[6]
DKR Cycloetherification Bifunctional SquaramideChiral Cyanohydrin85 - 99%92 - 99%Fully substituted stereocenters, cyano-THPs[7]

Experimental Workflows & Visualizations

ClipCycle A ω-Unsaturated Alcohol + Thioester B Alkene Metathesis (Grubbs Catalyst) A->B C Tethered Enoate Intermediate B->C D Intramolecular Oxa-Michael Addition C->D F Enantioenriched Substituted THP D->F E Chiral Phosphoric Acid (CPA) Catalysis E->D Stereocontrol

Workflow of the "Clip-Cycle" approach for enantioselective THP synthesis.

PrinsCyclization A Alkenyl Aldehyde Substrate C Chiral Ion Pair [Oxocarbenium][Cl-HBD] A->C B In-situ HCl + Chiral Dual HBD B->C Activation & Anion Binding D Prins Cyclization (C-C Bond Formation) C->D E Carbocation Trapping & Deprotonation D->E F Chiral THP Product (e.g., Chromanol) E->F

Mechanism of cooperative HBD/HCl-catalyzed enantioselective Prins cyclization.

Validated Experimental Protocols

Protocol A: CPA-Catalyzed "Clip-Cycle" Synthesis of Spirocyclic THPs

Adapted from Clarke et al.[3]

Objective: One-pot or two-step synthesis of enantioenriched substituted THPs via alkene metathesis and oxa-Michael addition.

Materials:

  • ω-Unsaturated alcohol (1.0 eq)

  • Isopropyl-mesityl thioacrylate (1.5 eq)

  • Grubbs II Catalyst (5 mol%)

  • (R)-TRIP Chiral Phosphoric Acid (10 mol%)

  • Anhydrous Cyclohexane

Step-by-Step Methodology:

  • Metathesis ("Clip"): In a flame-dried Schlenk flask under argon, dissolve the ω-unsaturated alcohol (0.5 mmol) and isopropyl-mesityl thioacrylate (0.75 mmol) in anhydrous cyclohexane (5.0 mL).

  • Add Grubbs II catalyst (5 mol%). Stir the reaction mixture at room temperature for 12 hours.

  • Validation Checkpoint 1: Monitor the disappearance of the starting alcohol via TLC (Hexanes/EtOAc 4:1). The tethered enoate intermediate should be clearly visible.

  • Cyclization ("Cycle"): To the same pot, add (R)-TRIP catalyst (10 mol%).

  • Elevate the temperature to 50 °C and stir for 24 hours[3].

  • Validation Checkpoint 2: Extract a 50 µL aliquot, filter through a short silica plug, and analyze via chiral stationary phase HPLC to confirm the ee of the forming THP[10].

  • Workup: Cool the mixture to room temperature, concentrate in vacuo, and purify the crude residue via flash column chromatography to isolate the pure spirocyclic THP.

Protocol B: Enantioselective Prins Cyclization via HBD/HCl Cooperative Catalysis

Adapted from Jacobsen et al.[11]

Objective: Highly enantioselective Prins cyclization of alkenyl aldehydes utilizing precisely generated anhydrous HCl.

Materials:

  • Alkenyl aldehyde substrate (0.3 mmol, 1.0 eq)

  • Chiral Dual-Hydrogen-Bond Donor Catalyst (5 mol%)

  • Anhydrous Ethanol (2 M in Et₂O, 0.3 eq)

  • Acetyl Chloride (2 M in Et₂O, 0.3 eq)

  • KHMDS (1 M in THF, 0.6 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: Weigh the HBD catalyst (0.015 mmol, 5 mol%) and the alkenyl aldehyde substrate (0.3 mmol) directly into a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar.

  • Solvation: Add anhydrous toluene (3.0 mL) to the vial.

  • In-Situ HCl Generation: Add the anhydrous ethanol solution (45 µL of 2 M in Et₂O, 0.3 eq). Immediately initiate the reaction by adding the acetyl chloride solution (45 µL of 2 M in Et₂O, 0.3 eq)[11]. Note: This precise stoichiometric addition generates exactly 0.3 eq of anhydrous HCl in situ, preventing catalyst degradation while ensuring rapid turnover.

  • Reaction: Stir the mixture at 23 °C. Monitor the reaction progress via TLC analysis (typically complete within 2–6 hours).

  • Quench (Critical Step): Once complete, quench the highly acidic reaction by adding KHMDS solution (180 µL of 1 M in THF, 0.6 eq). A distinct dark yellow color will develop, indicating successful deprotonation and neutralization[11].

  • Isolation: Stir for 10 minutes, then pass the mixture through a short plug of silica gel, eluting with Et₂O. Concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Et₂O/Hexanes) to yield the enantioenriched homoallylic alcohol/chromanol product.

References

  • Alomari, K., Chakravarthy, N. S. P., Duchadeau, B., Ermanis, K., & Clarke, P. A. (2022). "Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans." Organic & Biomolecular Chemistry, 20(6), 1181-1185. URL: [Link]

  • Kutateladze, D. A., & Jacobsen, E. N. (2021). "Cooperative Hydrogen-Bond-Donor Catalysis with Hydrogen Chloride Enables Highly Enantioselective Prins Cyclization Reactions." Journal of the American Chemical Society, 143(48), 20077-20083. URL: [Link]

  • Yoneda, N., Fujii, Y., Matsumoto, A., Asano, K., & Matsubara, S. (2017). "Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins." Nature Communications, 8, 1397. URL: [Link]

Sources

Application Note: Scalable Synthesis of (S)-3-Methoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (S)-3-methoxytetrahydro-4H-pyran-4-one scaffold is a critical chiral building block in the synthesis of polyketide antibiotics, HIV protease inhibitors, and complex carbohydrates. While 4-pyranones are commercially available, the introduction of the C3-methoxy group with high enantiomeric excess (ee) presents a stereochemical challenge.

This guide details a Chemo-Enzymatic Protocol combining the robust Rubottom Oxidation with Lipase-Catalyzed Kinetic Resolution . This hybrid approach is selected over pure chiral pool synthesis (carbohydrate degradation) due to its scalability, reproducibility, and the avoidance of complex protection/deprotection schemes associated with sugar chemistry.

Key Advantages of This Protocol
  • Enantiopurity: >98% ee achievable via enzymatic resolution.

  • Scalability: Utilizes commercially available tetrahydro-4H-pyran-4-one.

  • Atom Economy: Avoids heavy metal catalysts common in asymmetric hydrogenation routes.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the oxygen functionality at C3 via silyl enol ether oxidation (Rubottom), followed by a biological "filter" to select the (S)-enantiomer.

Retrosynthesis Target This compound (Target) Inter1 (S)-3-Hydroxytetrahydro-4H-pyran-4-one (Chiral Intermediate) Target->Inter1 O-Methylation (Ag2O, MeI) Inter2 Racemic 3-Hydroxytetrahydro-4H-pyran-4-one Inter1->Inter2 Kinetic Resolution (CAL-B Lipase) Inter3 Trimethylsilyloxy-4H-pyran (Silyl Enol Ether) Inter2->Inter3 Rubottom Oxidation (mCPBA) Start Tetrahydro-4H-pyran-4-one (Commercial Starting Material) Inter3->Start Silylation (TMSCl, Base)

Figure 1: Retrosynthetic pathway utilizing Rubottom oxidation and enzymatic resolution.

Detailed Experimental Protocols

Phase 1: Synthesis of Racemic 3-Hydroxytetrahydro-4H-pyran-4-one

This phase utilizes the Rubottom oxidation to introduce the hydroxyl group at the alpha position of the ketone.

Step 1.1: Preparation of Silyl Enol Ether

Reaction Principle: Thermodynamic control is used to generate the silyl enol ether.

Materials:

  • Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol)

  • Chlorotrimethylsilane (TMSCl) (13.0 g, 120 mmol)

  • Triethylamine (Et3N) (25 mL)

  • Sodium Iodide (NaI) (Catalytic, 0.5 g)

  • Acetonitrile (ACN) (100 mL, anhydrous)

Protocol:

  • Charge a flame-dried 500 mL round-bottom flask with ACN, Et3N, and NaI under nitrogen atmosphere.

  • Add Tetrahydro-4H-pyran-4-one dropwise at 0°C.

  • Add TMSCl dropwise over 30 minutes, maintaining temperature <5°C.

  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Dilute with pentane (200 mL), wash with ice-cold NaHCO3 (sat. aq.) and brine.[1] Dry over MgSO4 and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (approx. 60-65°C at 15 mmHg) yields the silyl enol ether as a colorless oil.

Step 1.2: Rubottom Oxidation

Reaction Principle: Epoxidation of the electron-rich enol ether followed by acid-catalyzed rearrangement.

Materials:

  • Silyl Enol Ether (from Step 1.1)

  • m-Chloroperbenzoic acid (mCPBA) (1.1 equiv)

  • Dichloromethane (DCM)

  • Hexane

Protocol:

  • Dissolve the silyl enol ether in DCM (10 mL/g) and cool to -20°C.

  • Add mCPBA (77% max) portion-wise over 1 hour. Caution: Exothermic.

  • Stir at 0°C for 2 hours. Monitor by TLC (disappearance of starting material).

  • Rearrangement: The silyloxy epoxide intermediate often rearranges spontaneously or upon silica contact. To ensure complete hydrolysis, treat the crude reaction mixture with dilute HCl (1M) or TBAF (1.1 equiv) in THF for 30 minutes at RT.

  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane 1:2).

    • Yield Target: 65-75%

    • Product: Racemic 3-hydroxytetrahydro-4H-pyran-4-one.

Phase 2: Enzymatic Kinetic Resolution (The "Chiral Filter")

This is the critical step for establishing the (S)-configuration. Candida antarctica Lipase B (CAL-B) is highly effective for secondary alcohols.

Mechanistic Insight: CAL-B typically follows the empirical "Kazlauskas rule," preferentially acylating the (R)-enantiomer, leaving the desired (S)-alcohol unreacted.

EnzymaticResolution Input Racemic 3-Hydroxy-pyranone Process CAL-B Lipase Vinyl Acetate MTBE, 30°C Input->Process Output1 (S)-Alcohol (Unreacted) Process->Output1 Target Product Output2 (R)-Acetate (Acylated) Process->Output2 By-product

Figure 2: Kinetic resolution workflow. The enzyme selectively acetylates the (R)-isomer.

Protocol:

  • Substrate Preparation: Dissolve racemic 3-hydroxytetrahydro-4H-pyran-4-one (5.0 g) in Methyl tert-butyl ether (MTBE) (100 mL).

  • Acyl Donor: Add Vinyl Acetate (5.0 equiv).

  • Catalyst: Add Immobilized CAL-B (Novozym 435 or equivalent, 100 mg/mmol substrate).

  • Incubation: Shake at 30°C and 200 rpm.

  • Monitoring: Monitor conversion by Chiral HPLC (e.g., Chiralpak AD-H column). Stop the reaction at exactly 50-52% conversion (theoretical max yield of enantiopure product is 50%).

  • Separation:

    • Filter off the enzyme beads (can be recycled).

    • Concentrate the filtrate.

    • Perform column chromatography. The (R)-acetate (less polar) elutes first; the desired (S)-alcohol (more polar) elutes second.

  • Validation: Check optical rotation and compare with literature values (See Reference 1.7 context for hydroxy-pyranone analogs).

Phase 3: O-Methylation

The final step locks the stereochemistry and yields the methoxy derivative.

Materials:

  • (S)-3-Hydroxytetrahydro-4H-pyran-4-one

  • Methyl Iodide (MeI) (3.0 equiv)

  • Silver Oxide (Ag2O) (1.5 equiv)

  • DMF (Dry)

Protocol:

  • Dissolve the (S)-alcohol in anhydrous DMF (5 mL/mmol).

  • Add Ag2O (solid) in one portion.

  • Add MeI dropwise.

  • Stir at RT for 12-18 hours in the dark (wrap flask in foil).

  • Workup: Filter through a Celite pad to remove silver salts. Dilute filtrate with Et2O, wash with water (3x) to remove DMF.

  • Final Purification: Flash chromatography (EtOAc/Hexane).

Analytical Data & Quality Control

Table 1: Expected Analytical Parameters

ParameterSpecificationMethod
Appearance Clear, colorless oilVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O gradient
Enantiomeric Excess > 98% eeChiralpak AD-H, Hexane/IPA (90:10)
1H NMR (CDCl3) δ 3.45 (s, 3H, OMe), 3.8-4.2 (m, pyran protons)400 MHz NMR
Mass Spec [M+H]+ consistent with MWLC-MS (ESI)

Self-Validating Checkpoint: If the optical rotation of the product after Phase 2 is low (<90% ee), do not proceed to methylation. Recrystallize the (S)-alcohol or repeat the enzymatic resolution on the enriched mixture to upgrade enantiopurity.

References

  • Achmatowicz Rearrangement & Pyranone Synthesis: Tong, R.[2] "De Novo Asymmetric Achmatowicz Approach to Oligosaccharide Natural Products." NIH / PMC.

  • Synthesis of 3-Hydroxytetrahydro-4H-pyran-4-one: Sato, T., et al.[3] "Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one." Journal of the Chemical Society, Perkin Transactions 1.

  • Properties and Applications of Tetrahydro-4H-pyran-4-one: ChemicalBook. "Tetrahydro-4H-pyran-4-one: properties and applications."[4]

  • General Protocol for Carbohydrate Immobilization (Context for Chiral Pool): Österlund, et al. "Immobilized Carbohydrates for Preparation of 3′‐Glycoconjugated Oligonucleotides."[1]

Sources

Application Note: (S)-3-Methoxytetrahydro-4H-pyran-4-one in Medicinal Chemistry

[1]

Executive Summary

(S)-3-Methoxytetrahydro-4H-pyran-4-one (CAS: 1464985-83-8) is a high-value chiral building block used primarily in the synthesis of chemokine receptor antagonists (e.g., CCR2) and spirocyclic scaffolds .[1] Its structural value lies in the C3-methoxy group , which serves two critical functions:

  • Physicochemical Modulation: It introduces polarity and a hydrogen bond acceptor into the lipophilic tetrahydropyran core, improving the metabolic stability and solubility of the final drug candidate.

  • Stereochemical Director: The existing chirality at C3 exerts powerful 1,2-asymmetric induction during nucleophilic additions to the C4-ketone, allowing for the predictable synthesis of enantiopure amines and tertiary alcohols.

This guide details the handling, quality control, and synthetic protocols for leveraging this scaffold in drug discovery.

Part 1: Chemical Profile & Strategic Value[1]

Compound Identification
PropertyDetail
IUPAC Name (3S)-3-methoxytetrahydro-4H-pyran-4-one
CAS Number 1464985-83-8
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Chirality (S)-enantiomer at C3
Key Functionality Cyclic ketone (electrophile), α-methoxy ether (stereodirector)
Stability & Handling (Critical Expertise)

The C3-position is alpha to the ketone.[1] While the methoxy group is not as electron-withdrawing as a halogen, the C3-proton retains some acidity (

1
  • Racemization Risk: Exposure to strong bases (e.g., NaH, LDA, warm NaOH) or prolonged heating in protic solvents can lead to enolization and subsequent racemization.

  • Elimination Risk: Under forcing basic conditions,

    
    -elimination of methanol can occur, generating the conjugated enone (dihydro-pyran-4-one).[1]
    
  • Storage: Store at -20°C under argon. Avoid moisture to prevent hydrate formation, which complicates stoichiometry in moisture-sensitive reactions.[1]

Part 2: Quality Control & Sourcing Protocol

Before initiating library synthesis, the optical purity of the starting material must be validated. Commercial batches labeled "97%" may contain varying degrees of the (R)-enantiomer or chemical impurities.[1]

Protocol 2.1: Chiral Purity Determination (HPLC)
  • Objective: Confirm enantiomeric excess (ee) > 98%.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (low absorption; refractive index detector preferred if available).

  • Standard: Compare against a racemic sample (prepared by mixing equal parts (S)- and (R)-isomers or by treating a small aliquot with DBU to racemize).[1]

Part 3: Core Application Protocols

Protocol A: Diastereoselective Reductive Amination (The "Killer App")

This is the primary application of this scaffold in CCR2 antagonist synthesis. The (S)-methoxy group directs the incoming hydride attack, typically favoring the cis-relationship (3S, 4S) between the methoxy and the new amine, depending on the reducing agent and conditions.

Target: Synthesis of (3S,4S)-N-substituted-3-methoxytetrahydro-2H-pyran-4-amine.

Mechanism:

  • Imine Formation: The amine condenses with the ketone.

  • Reduction: The hydride attacks the iminium ion. The C3-methoxy group creates steric bulk on one face and can also coordinate with the reducing agent (if using borohydrides), directing attack to the opposing face.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask, dissolve this compound (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration).

  • Acid Activation: Add Acetic Acid (AcOH) (1.5 - 2.0 equiv).[1] Stir at room temperature for 30-60 minutes to ensure complete imine/iminium formation.

    • Expert Insight: Do not skip the pre-stir. STAB reduces imines faster than ketones, but if the imine isn't formed, you risk reducing the starting ketone to the alcohol.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Why STAB? It is milder than NaBH₄ and does not reduce the ketone competitively under these conditions.

  • Reaction: Allow to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (careful: gas evolution). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH₃).

  • Stereochemical Check: Analyze by ¹H-NMR. The coupling constant between H3 and H4 (

    
    ) helps distinguish cis (typically smaller 
    
    
    , ~2-5 Hz) from trans (larger
    
    
    , ~8-10 Hz) isomers, though NOESY is definitive.
Protocol B: Spiro-Hydantoin Formation (Bucherer-Bergs)

Used to create rigid spirocyclic cores for enzyme inhibitors.[1]

Step-by-Step Procedure:

  • Reagents: Combine this compound (1.0 equiv), Ammonium Carbonate (3.0 equiv), and Potassium Cyanide (1.2 equiv) in Ethanol/Water (1:1).

    • Safety: Perform in a well-ventilated fume hood with cyanide protocols in place.[1]

  • Conditions: Heat to 60°C in a sealed pressure tube for 24 hours.

  • Workup: Cool to 0°C. The spiro-hydantoin often precipitates.[1] Filter and wash with cold water. If no precipitate, acidify to pH 2 (caution: HCN gas) and extract with Ethyl Acetate.

  • Result: Formation of (S)-8-methoxy-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione. The stereochemistry at C4 is usually a mixture but often favors the thermodynamically stable isomer.

Part 4: Visualized Workflows

Diagram 1: Synthetic Workflow & Decision Matrix

This flowchart guides the user from sourcing to the correct protocol based on the desired target.

GStart(S)-3-Methoxytetrahydro-4H-pyran-4-one(CAS 1464985-83-8)QCQC Check:Chiral HPLC & Optical Rotation(Avoid Basic Conditions)Start->QCVerify ee%DecisionTarget Application?QC->DecisionRouteARoute A: Secondary Amine(CCR2 Antagonists)Decision->RouteAReductive AminationRouteBRoute B: Tertiary Alcohol(Receptor Modulators)Decision->RouteBNucleophilic AddnRouteCRoute C: Spirocycle(Enzyme Inhibitors)Decision->RouteCBucherer-BergsStepA1Imine Formation(R-NH2, AcOH, DCM)RouteA->StepA1StepB1Grignard Addition(R-MgBr, THF, -78°C)RouteB->StepB1StepA2Reduction (STAB)1,2-Asymmetric InductionStepA1->StepA2ProductA(3S, 4S)-Amine(Major Diastereomer)StepA2->ProductACis-selectiveProductBChiral Tertiary Alcohol(Chelation vs Felkin Control)StepB1->ProductB

Caption: Synthetic decision matrix for this compound, highlighting the divergence into reductive amination and nucleophilic addition pathways.

Diagram 2: Mechanistic Model of Stereocontrol

This diagram illustrates the steric and electronic factors governing the reductive amination.

ReactionMechanismSubstrate(S)-Ketone(Chair Conformation)IntermediateIminium Ion(Planar C=N)Substrate->IntermediateR-NH2 / H+TransitionTransition State(Hydride Attack)Intermediate->TransitionSTAB / AcOHNote1Methoxy group (axial/equatorial)directs hydride to opposing faceIntermediate->Note1Product(3S, 4S)-Product(Cis-Amino Ether)Transition->ProductStereoselectiveReduction

Caption: Mechanistic flow of reductive amination. The C3-methoxy group influences the facial selectivity of the hydride attack on the intermediate iminium ion.[1]

Part 5: Case Studies & Bioactivity[1]

CCR2 Antagonists (Inflammation)

In the development of CCR2 antagonists for rheumatoid arthritis and neuropathic pain, the (S)-3-methoxytetrahydro-4H-pyran-4-amine motif is frequently paired with 7,8-dihydro-1,6-naphthyridine scaffolds.[1]

  • Role: The methoxy group locks the pyran ring conformation and fills a specific hydrophobic pocket in the CCR2 receptor, while the amine serves as the linker to the pharmacophore.

  • Synthesis: The (S)-ketone is coupled with a chiral cyclopentylamine via Protocol A (above) to yield the bioactive salt.[1]

4-Aminopyrane-Based Opioid Ligands

Analogs derived from this ketone have been explored as mu-opioid receptor agonists.[1] The stereochemistry at C3 and C4 is critical for distinguishing between agonist and antagonist activity.

References

  • BenchChem. "Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide." BenchChem Application Notes, 2025. Link[1]

  • ChemicalBook. "Tetrahydro-4H-pyran-4-one: Properties and Applications."[1] ChemicalBook Product Database, 2023. Link

  • Advanced ChemBlocks. "this compound Product Specification." AChemBlock Catalog, 2026. Link

  • Google Patents. "Salt of a tetrahydropyranyl cyclopentyl tetrahydropyridopyridine derivative as CCR2-antagonist."[1] Patent EP1682135B1, 2011. Link

  • Royal Society of Chemistry. "Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization."[1][2] Organic & Biomolecular Chemistry, 2022.[3] Link

  • National Institutes of Health. "Synthesis and Antimicrobial Evaluation of 4H-Pyrans."[1] PubMed Central, 2013. Link

Application Note: (S)-3-Methoxytetrahydro-4H-pyran-4-one in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for (S)-3-Methoxytetrahydro-4H-pyran-4-one , designed for advanced researchers in organic synthesis and medicinal chemistry.

Executive Summary & Chemical Profile

This compound (CAS: 1464985-83-8) is a high-value chiral building block used to expedite the synthesis of complex polyketides, marine macrolides, and spirocyclic pharmaceutical scaffolds. Unlike linear synthesis strategies that require late-stage cyclization to form the tetrahydropyran (THP) core, this reagent introduces a pre-formed, enantiopure pyran ring with an established C3-stereocenter.

Its primary utility lies in its ability to undergo substrate-controlled diastereoselective transformations at the C4 carbonyl, allowing researchers to install contiguous stereocenters (C3, C4) with high predictability—a critical requirement for the total synthesis of natural products like Phorboxazole A , Leucascandrolide A , and Neopeltolide .

Chemical Specifications
PropertySpecification
IUPAC Name (3S)-3-methoxytetrahydro-4H-pyran-4-one
CAS Number 1464985-83-8
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Chirality (S)-Enantiomer (ee > 97%)
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, THF, MeOH, EtOAc
Stability Hygroscopic; store under inert atmosphere at -20°C

Synthetic Utility & Mechanistic Insight

The "Chiral Template" Advantage

In natural product synthesis, the THP ring is often decorated with alternating oxygenation patterns. Starting with this compound bypasses the need for:

  • Prins Cyclizations (which can suffer from poor E/Z selectivity of precursors).

  • Hetero-Diels-Alder reactions (which often require complex chiral catalysts).

Instead, the C3-methoxy group acts as a stereodirecting group . The adjacent chiral center biases the facial attack of nucleophiles (hydrides, Grignards, enolates) on the C4 ketone, typically following the Felkin-Anh model or Chelation-Control models , depending on the reagent used.

Decision Matrix: Stereocontrol Pathways

The choice of reagent dictates the stereochemical outcome at C4, allowing access to both syn- and anti- diastereomers from the same parent ketone.

Stereocontrol Ketone (S)-3-Methoxy-pyran-4-one (Starting Material) LSelectride L-Selectride (Bulky Hydride) Ketone->LSelectride Steric Control Luche NaBH4 / CeCl3 (Luche Conditions) Ketone->Luche Axial Attack Grignard R-MgBr / ZnCl2 (Chelation Control) Ketone->Grignard Chelation SynAlc (3S, 4S)-Alcohol (Syn-Diastereomer) Felkin-Anh Product LSelectride->SynAlc Hydride attacks from less hindered face AntiAlc (3S, 4R)-Alcohol (Anti-Diastereomer) Chelation Product Luche->AntiAlc Hydride attacks via chelated TS TertAlc (3S, 4R)-Tertiary Alcohol (Anti-Addition) Grignard->TertAlc R-group attacks via Mg-chelate

Figure 1: Divergent synthesis of chiral fragments controlled by reagent selection.

Detailed Experimental Protocols

Protocol A: Diastereoselective Reduction to (3S, 4S)-Alcohol (Syn-Selective)

Application: Synthesis of Neopeltolide macrolactone fragments. Mechanism: The bulky hydride (L-Selectride) attacks from the less hindered equatorial face (away from the axial C3-OMe group if the ring adopts a specific conformer), or governed by Felkin-Anh control to yield the thermodynamically less stable alcohol if kinetic control is maintained.

Materials:

  • This compound (1.0 equiv)[1]

  • L-Selectride (1.0 M in THF, 1.2 equiv)

  • THF (Anhydrous)

  • 30% H₂O₂ / NaOH (for workup)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and cool under Argon. Add this compound (500 mg, 3.84 mmol) dissolved in anhydrous THF (15 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Addition: Dropwise add L-Selectride (4.6 mL, 4.60 mmol) over 10 minutes via syringe pump to maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The ketone spot should disappear.

  • Quench: Critical Step. While still at -78°C, carefully quench with MeOH (2 mL). Then, allow to warm to 0°C.

  • Oxidative Workup: Add 3.0 M NaOH (2 mL) followed by 30% H₂O₂ (2 mL) dropwise (Caution: Exothermic). Stir for 30 minutes at 0°C to cleave the organoborane adduct.

  • Extraction: Dilute with Et₂O (30 mL) and water (10 mL). Separate layers. Extract aqueous layer with Et₂O (2 x 20 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 20-40% EtOAc/Hexanes).

  • Expected Yield: 85-92% of the (3S, 4S)-alcohol (dr > 10:1).

Protocol B: Bucherer-Bergs Synthesis of Spiro-Hydantoins

Application: Creation of spirocyclic medicinal chemistry libraries (e.g., neurokinin antagonists). Mechanism: The ketone undergoes condensation with ammonium carbonate and cyanide to form a spiro-hydantoin ring at C4.[2]

Materials:

  • This compound (1.0 equiv)[1]

  • Potassium Cyanide (KCN) (1.2 equiv) [Caution: High Toxicity]

  • Ammonium Carbonate ((NH₄)₂CO₃) (3.0 equiv)

  • Ethanol/Water (1:1 v/v)[2]

Step-by-Step Procedure:

  • Setup: In a sealed pressure tube or RBF equipped with a reflux condenser, dissolve the ketone (1.0 mmol) in EtOH/H₂O (1:1, 5 mL).

  • Reagent Addition: Add (NH₄)₂CO₃ (3.0 mmol) and KCN (1.2 mmol).

  • Heating: Heat the mixture to 60°C for 12-16 hours. The solution will turn from clear to slightly yellow.

  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate ethanol in vacuo to half volume.

  • Isolation: Filter the solid precipitate. Wash with cold water (2 x 5 mL) and Et₂O (2 x 5 mL).

  • Recrystallization: Recrystallize from hot EtOH if necessary.

  • Expected Yield: 60-75% of the spiro-hydantoin.

Case Study: Application in Polyketide Fragment Synthesis

Context: Many marine polyketides contain a "3-methoxy-4-hydroxy" pyran motif. The (S)-ketone provides a shortcut to this motif.

Workflow:

  • Starting Material: this compound.[1]

  • Step 1 (Wittig Olefination): Reaction with Ph₃P=CHCO₂Et yields the α,β-unsaturated ester.

  • Step 2 (Reduction): DIBAL-H reduction of the ester to the allylic alcohol.

  • Step 3 (Functionalization): The resulting fragment contains the chiral methoxy group and a handle for coupling to the rest of the macrolide chain.

This route avoids the formation of the pyran ring via acid-catalyzed cyclization of linear precursors, which often leads to racemization or thermodynamic mixtures.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Diastereoselectivity (dr < 3:1) Temperature too high during reduction.Ensure reaction is maintained strictly at -78°C. Use L-Selectride instead of NaBH₄.
Epimerization at C3 Basic conditions causing enolization.Avoid strong bases at room temperature. The alpha-methoxy ketone is prone to racemization via enol formation.
Poor Solubility Highly polar nature of the ketone.Use THF or DCM. Avoid pure hexanes.
Hygroscopicity Absorption of water from air.Reagent must be stored in a desiccator. Dry solvents are mandatory for reductions.

References

  • General Reactivity of 4-Pyranones

    • BenchChem. (2025). An In-depth Technical Guide to 3-Methyl-4H-pyran-4-one. Link

  • Spiro-Hydantoin Synthesis

    • BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. Link

  • Diastereoselective Reductions in Polyketides

    • Sato, K., et al. (1979).[3] Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. J. Chem. Soc., Perkin Trans.[3] 1. Link

  • Commercial Availability & Properties

    • AChemBlock. (2026).[1] this compound Product Page. Link

  • Pyran Scaffolds in Natural Products

    • ResearchGate. Tetrahydropyran containing natural products. Link

Sources

Application Note: Derivatization of (S)-3-Methoxytetrahydro-4H-pyran-4-one for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide drug discovery teams through the high-value derivatization of (S)-3-Methoxytetrahydro-4H-pyran-4-one (CAS 1464985-83-8).

Executive Summary & Chemical Biology Context

The tetrahydropyran-4-one scaffold is a privileged motif in medicinal chemistry, appearing in HIV integrase inhibitors, H3 receptor antagonists, and muscarinic M1 allosteric modulators. The specific derivative This compound offers a distinct advantage over the unsubstituted parent: the C3-methoxy group introduces a defined chiral center and a polar handle that modulates lipophilicity (


) and metabolic stability.

However, this scaffold presents a specific synthetic challenge: Alpha-Chiral Instability. The (S)-stereocenter at C3 is alpha to the carbonyl (C4). Under basic conditions or high thermal stress, this center is prone to racemization via enolization.

This guide details three "Self-Validating" protocols designed to diversify this core while managing stereochemical integrity:

  • Reductive Amination (Chirality Retention): Accessing secondary/tertiary amines.

  • Bucherer-Bergs Reaction (Diversity Expansion): Accessing spiro-hydantoins (with diastereomer management).

  • Cryogenic Organometallic Addition: Accessing tertiary alcohols.

Strategic Derivatization Map

The following workflow illustrates the three primary vectors for library generation.

Derivatization_Workflow Scaffold (S)-3-Methoxytetrahydro- 4H-pyran-4-one (Core) Path1 Path A: Reductive Amination (Mild Acidic) Scaffold->Path1 R-NH2 / STAB Path2 Path B: Bucherer-Bergs (Basic/Thermal) Scaffold->Path2 (NH4)2CO3 / KCN Path3 Path C: Grignard Addition (Cryogenic) Scaffold->Path3 R-MgBr / -78°C Prod1 Chiral Amines (Retention of C3-S) Path1->Prod1 High Fsp3 Prod2 Spiro-Hydantoins (Diastereomeric Mix) Path2->Prod2 Rigid Spirocycles Prod3 Tertiary Alcohols (3° Pharmacophores) Path3->Prod3 Polar Exploration

Figure 1: Strategic derivatization vectors for this compound. Color coding indicates reaction severity and product class.

Critical Control Point: Stereochemical Integrity

Before initiating any protocol, researchers must understand the Enolization Risk .

  • Mechanism: The C3 proton is acidic (

    
    ). Bases (e.g., 
    
    
    
    ,
    
    
    ) or Lewis acids at high temperatures can facilitate keto-enol tautomerism, scrambling the (S)-center.
  • Validation: All protocols below include a "Stereo-Check" step using Chiral HPLC or NMR to confirm enantiomeric excess (

    
    ) or diastereomeric ratio (
    
    
    
    ).

Protocol A: Diastereoselective Reductive Amination

Objective: Synthesis of secondary amines while preserving the C3-(S) configuration. Mechanism: Formation of an iminium ion followed by hydride delivery. The C3-methoxy group directs the hydride attack, typically favoring the cis-relationship (1,2-anti hydride delivery) due to steric or chelating effects depending on the reducing agent.

Materials
  • This compound (1.0 eq)

  • Primary Amine (

    
    ) (1.1 eq)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • In a flame-dried flask under

      
      , dissolve the scaffold in DCM (0.1 M).
      
    • Add the amine (1.1 eq) and Acetic Acid (1.0 eq).

    • Expert Insight: AcOH buffers the reaction to pH ~5-6. This is crucial. It accelerates imine formation without being strong enough to deprotonate C3 rapidly.

    • Stir at Room Temperature for 1 hour . Do not heat.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Why STAB? It is milder than

      
       and 
      
      
      
      , reducing the risk of epimerization and side reactions.
    • Allow to warm to RT and stir for 12-16 hours.

  • Work-up (Self-Validating Step):

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x). Dry over

      
      .
      
    • Stereo-Check: Analyze crude via

      
      -NMR. The coupling constant (
      
      
      
      ) between H3 and H4 will reveal the relative stereochemistry (cis vs trans).
      • Cis (Methoxy/Amine): Typically smaller

        
         (axial-equatorial or eq-eq).
        
      • Trans: Larger

        
         (axial-axial) if the ring adopts a chair conformation.
        
  • Purification:

    • Flash chromatography (DCM/MeOH/NH4OH).

Protocol B: Bucherer-Bergs Spirocyclization

Objective: Creation of spiro-hydantoins for diversity-oriented synthesis. Risk Warning: This reaction uses basic conditions (Carbonate/Cyanide). Partial epimerization at C3 is expected. The product will likely be a mixture of diastereomers. This is acceptable for library generation provided the isomers are separated.

Materials
  • This compound (1.0 eq)

  • Ammonium Carbonate (3.0 eq)

  • Potassium Cyanide (KCN) (1.5 eq) [HAZARD: TOXIC]

  • Ethanol/Water (1:1 v/v)[1]

Step-by-Step Methodology
  • Setup:

    • In a sealed tube or pressure vial, dissolve the ketone in EtOH/Water (0.2 M).

    • Add

      
       and KCN.[1][2][3]
      
  • Reaction:

    • Heat to 60°C for 18-24 hours.

    • Expert Insight: Do not exceed 80°C. Higher temps degrade the methoxy group via elimination.

  • Work-up & Isolation:

    • Cool to RT. The spiro-hydantoin often precipitates.

    • If solid forms: Filter and wash with water.

    • If no precipitate: Acidify carefully to pH 2 (in a fume hood!) to liberate HCN (trap this!), then extract with Ethyl Acetate.

  • Separation (Crucial):

    • The reaction yields two diastereomers: (3S, 4S) and (3S, 4R) (assuming C3 retention) or a mix of all four if C3 racemizes.

    • Protocol: Use Preparative HPLC (C18 column, Acetonitrile/Water gradient) to separate the diastereomers.

    • Data Reporting: Report IC50 values for both separated isomers. Often, one spiro-isomer is significantly more potent due to specific binding pocket constraints.

Protocol C: Cryogenic Grignard Addition

Objective: Introduction of aryl/alkyl groups to form tertiary alcohols. Mechanism: Nucleophilic attack on the ketone. To prevent enolization (which consumes the Grignard reagent), low temperature is mandatory.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 2-neck flask. Flush with Argon.

    • Dissolve this compound in anhydrous THF (0.1 M).

  • Cryogenic Cooling:

    • Cool solution to -78°C (Dry ice/Acetone bath).

    • Expert Insight: The low temp "freezes" the conformational flipping of the pyran ring and suppresses deprotonation at C3.

  • Addition:

    • Add the Grignard reagent (

      
      , 1.2 eq) dropwise over 20 minutes.
      
    • Stir at -78°C for 2 hours. Do not warm up yet.

  • Quench:

    • Quench at -78°C with saturated

      
       solution.
      
    • Warm to RT only after quenching is complete.

  • Outcome:

    • This typically yields the product where the nucleophile attacks from the face opposite the methoxy group (anti-addition), yielding the trans-alcohol as the major product.

Data Summary & Comparison

ParameterProtocol A (Reductive Amination)Protocol B (Bucherer-Bergs)Protocol C (Grignard)
Primary Product Secondary AmineSpiro-HydantoinTertiary Alcohol
Stereo-Risk (C3) Low (Buffered Acid)High (Basic/Thermal)Low (Cryogenic)
Diversity Vector R-Group (Amine)Rigid 3D ScaffoldR-Group (Aryl/Alkyl)
Key Reagents STAB, AcOHKCN, (NH4)2CO3R-MgBr, THF
Throughput High (Parallel Synthesis compatible)Medium (Requires HPLC sep)Medium (Inert atmosphere)

References

  • BenchChem. (2025).[1] Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols. Retrieved from

  • Abdel-Mohsen, H. T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from

  • Davoren, J. E., et al. (2016).[4] Discovery of the Potent and Selective M1 PAM-Agonist PF-06767832. Journal of Medicinal Chemistry. Retrieved from

  • Advanced ChemBlocks. (2025). Product Specification: this compound. Retrieved from

Sources

Protocol for the purification of (S)-3-Methoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Isolation and Enantiomeric Purification of (S)-3-Methoxytetrahydro-4H-pyran-4-one

Introduction & Mechanistic Context

This compound is a critical chiral building block, prominently utilized in the synthesis of CCR2 antagonists via reductive amination workflows[1]. Because the methoxy group is positioned at the


-carbon relative to the ketone, the C3 stereocenter is highly susceptible to base- or acid-catalyzed enolization. If the molecule enolizes, the 

hybridized chiral center temporarily becomes planar (

), and subsequent reprotonation results in irreversible racemization.

To prevent the formation of an inseparable mixture of (S) and (R) enantiomers prior to downstream reductive amination[2], purification protocols must strictly control pH, minimize thermal exposure, and utilize self-validating analytical checks.

Causality in Experimental Design (The "Why")

This protocol is engineered as a self-validating system based on the following mechanistic principles:

  • pH Control: The

    
    -proton is relatively acidic. Aqueous workups must be strictly buffered (pH 6.5–7.0) using saturated ammonium chloride (
    
    
    
    ) to prevent enolate formation[3].
  • Thermal Control: Distillation must be performed under high vacuum (< 0.1 Torr) to lower the boiling point. Exceeding internal temperatures of 35–40 °C induces thermal degradation and slow racemization.

  • Chromatographic Resolution: Standard silica chromatography separates chemical impurities (e.g., unreacted 4,4-dimethoxytetrahydro-2H-pyran-3-ol) but cannot resolve enantiomers. Chiral Supercritical Fluid Chromatography (SFC) is employed as a final polishing step because supercritical

    
     provides superior mass transfer at near-ambient temperatures, eliminating the risk of on-column thermal racemization[2].
    

Quantitative Performance Summary

The following table summarizes the expected outcomes of each purification phase when applied to a crude synthetic mixture.

Purification PhaseTarget Impurity RemovedYield Recovery (%)Enantiomeric Excess (ee %)Scalability
Phase 1: Buffered Extraction Salts, water-soluble byproducts92 – 95> 90 (Maintains initial)High
Phase 2: Silica Flash Regioisomers, starting materials85 – 88> 90 (Maintains initial)Medium
Phase 3: Vacuum Distillation High-boiling tars, solvents80 – 8588 – 90 (Slight thermal loss)High
Phase 4: Chiral SFC (R)-enantiomer75 – 80> 99.5Low-Medium

Mandatory Visualization: Purification Workflow

PurificationWorkflow Crude Crude this compound (Contains (R)-isomer & synthesis byproducts) Workup Buffered Aqueous Extraction (pH 6.5-7.0, 0 °C) Prevents base-catalyzed racemization Crude->Workup Split Scale Decision Workup->Split Flash Silica Gel Flash Chromatography (Hexanes/EtOAc Gradient) Removes chemical impurities Split->Flash < 100g Scale Distill High-Vacuum Distillation (< 30 °C bath temp) Removes high-boiling tars Split->Distill > 100g Scale SFC Chiral SFC Polishing (Chiralpak AD-H, CO2/MeOH) Separates (R)-enantiomer Flash->SFC Distill->SFC Pure Pure this compound (>99.5% ee, >98% purity) SFC->Pure

Workflow for the isolation and chiral purification of this compound.

Step-by-Step Experimental Methodologies

Phase 1: Buffered Aqueous Workup & Extraction
  • Quench: Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add an equal volume of pre-chilled saturated aqueous

    
     to maintain a near-neutral pH (6.5–7.0).
    
    • Causality: Immediate buffering halts any residual base-catalyzed enolization that would otherwise scramble the C3 stereocenter[3].

  • Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL per 100 mL of aqueous phase).

    • Causality: DCM provides optimal partitioning for polar cyclic ethers while rejecting aqueous inorganic salts.

  • Dry & Concentrate: Wash the combined organic layers with brine, dry over anhydrous

    
    , and filter. Concentrate under reduced pressure using a rotary evaporator.
    
    • Critical IPC (In-Process Control): Keep the water bath temperature strictly below 30 °C.

Phase 2: Silica Gel Flash Chromatography (For < 100g Scale)
  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) pre-equilibrated with 10% Ethyl Acetate (EtOAc) in Hexanes.

  • Loading: Dissolve the crude oil in a minimum volume of DCM and load it evenly onto the silica bed.

  • Elution: Elute using a gradient of 10% to 30% EtOAc in Hexanes. Monitor fractions via TLC (stain with phosphomolybdic acid or

    
    , as the compound lacks a strong UV chromophore). The product typically elutes at 
    
    
    
    in 20% EtOAc/Hexanes.
  • Isolation: Pool the product-containing fractions and evaporate the solvent at < 30 °C.

Phase 3: High-Vacuum Distillation (For > 100g Scale)
  • Setup: Transfer the crude oil to a short-path distillation apparatus equipped with a Vigreux column and a high-vacuum pump capable of achieving < 0.1 Torr.

  • Degassing: Stir the oil under vacuum at room temperature for 30 minutes to remove residual volatile solvents.

  • Distillation: Slowly heat the oil bath. Collect the main fraction.

    • Causality: The internal vapor temperature must not exceed 40 °C. If the compound does not distill, the vacuum must be improved, not the heat.

  • Self-Validation Check: Analyze an aliquot of the distillate via chiral GC. If the ee% has dropped by >2% compared to the pre-distillation sample, the thermal stress was too high, and the batch must be routed to SFC polishing.

Phase 4: Chiral SFC Polishing (Enantiomeric Enrichment)
  • Sample Prep: Dissolve the chemically pure compound in HPLC-grade methanol to a concentration of 100 mg/mL.

  • Injection: Inject the solution onto a preparative Chiralpak AD-H column (or an equivalent amylose-based stationary phase).

  • Elution: Run an isocratic mobile phase of

    
    /Methanol (85:15) at a flow rate of 50 mL/min.
    
    • Causality: The low viscosity of supercritical

      
       allows for rapid separation, minimizing the time the sensitive 
      
      
      
      -alkoxy ketone spends on the slightly acidic silica-based stationary phase[2].
  • Recovery: Collect the peak corresponding to the (S)-enantiomer. Gently evaporate the methanol under a stream of

    
     gas to yield the pure compound (>99.5% ee).
    

References

  • Title: Salt of a tetrahydropyranyl cyclopentyl tetrahydropyridopyridine derivative as CCR2-antagonist.
  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition. Source: John Wiley & Sons URL: [Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of (S)-3-Methoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Process Evolution

The chiral building block (S)-3-Methoxytetrahydro-4H-pyran-4-one is a critical intermediate in the synthesis of potent chemokine receptor 2 (CCR2) antagonists, which are actively investigated for the treatment of inflammatory diseases, HIV entry inhibition, and autoimmune disorders[1].

Historically, the synthesis of the requisite α-hydroxyketal precursor relied on modified Sharpless asymmetric dihydroxylation of an enol ether using potassium osmate dihydrate. However, this first-generation route presented severe limitations for pharmaceutical scale-up: it yielded the intermediate in only 92% enantiomeric excess (ee), which was notoriously difficult to upgrade downstream, and required expensive, highly toxic osmium catalysts that necessitated rigorous heavy-metal waste remediation[2].

To address these bottlenecks, process chemists have transitioned to a biocatalytic asymmetric reduction strategy. By leveraging highly selective Ketoreductases (KRED) coupled with an in situ cofactor recycling system, the process achieves >99% ee directly, operates under mild aqueous conditions, and aligns with modern green chemistry mandates[2],[3]. This application note details the optimized, self-validating three-step scale-up protocol to synthesize the (S)-enantiomer.

Synthetic Workflow & Mechanistic Causality

The synthesis is structured as a telescoped three-step sequence starting from the readily available 4,4-dimethoxytetrahydro-2H-pyran-3-one.

SyntheticWorkflow SM 4,4-Dimethoxytetrahydro-2H-pyran-3-one (Starting Material) Step1 Step 1: Asymmetric Bioreduction S-selective KRED / GDH / NADP+ / Glucose pH 6.5 Buffer, 30°C SM->Step1 Int1 (S)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol (Chiral Intermediate, >99.5% ee) Step1->Int1 Step2 Step 2: O-Methylation NaOt-Bu, Me2SO4, THF, 0-15°C Int1->Step2 Int2 (S)-3-Methoxy-4,4-dimethoxytetrahydro-2H-pyran (Methylated Acetal) Step2->Int2 Step3 Step 3: Ketal Deprotection 2M HCl, THF/H2O, 20°C Int2->Step3 Prod This compound (Final Target) Step3->Prod

Caption: Three-step scale-up workflow for this compound synthesis.

Mechanistic Rationale:
  • Bioreduction: An S-selective KRED reduces the ketone to the (S)-alcohol. The use of Glucose Dehydrogenase (GDH) allows for the use of catalytic NADP+, drastically reducing cost[2].

  • O-Methylation: Sodium tert-butoxide (NaOt-Bu) is selected as the base because its steric bulk prevents nucleophilic interference, while cleanly deprotonating the secondary alcohol for rapid methylation by dimethyl sulfate (Me₂SO₄)[1].

  • Deprotection: The 4,4-dimethoxy ketal is highly acid-sensitive. Deprotection is performed under strictly controlled, mild acidic conditions (2M HCl at 20°C) to prevent acid-catalyzed enolization and subsequent racemization of the sensitive C3 α-chiral center[1].

Protocol 1: Biocatalytic Asymmetric Reduction

This step utilizes an enzymatic cascade to establish the chiral center. While wild-type enzymes often yield the (R)-enantiomer, engineered enantiocomplementary KRED variants (S-selective) are utilized here to yield the (S)-alcohol.

Biocatalysis Sub 4,4-Dimethoxy- tetrahydro-2H-pyran-3-one KRED S-Selective Ketoreductase (KRED) Sub->KRED Binds Prod (S)-4,4-Dimethoxy- tetrahydro-2H-pyran-3-ol KRED->Prod Reduces NADP NADP+ KRED->NADP Oxidizes to GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Regenerates GlucLac D-Glucono-δ-lactone GDH->GlucLac Forms NADPH->KRED Hydride Transfer NADP->GDH Binds Gluc D-Glucose Gluc->GDH Oxidized by

Caption: Enzymatic cascade showing KRED-mediated reduction and GDH-driven cofactor recycling.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.5 M KH₂PO₄ buffer solution and adjust the pH to exactly 6.5 using 5M NaOH.

  • Substrate Loading: Dissolve D-glucose (130 g/L, 0.72 M) and 4,4-dimethoxytetrahydro-2H-pyran-3-one (100 g/L, 0.63 M) into the buffer.

    • Causality: D-glucose is loaded in a slight molar excess to drive the thermodynamic equilibrium of the GDH recycling system forward, ensuring complete conversion[2].

  • Enzyme Addition: To the stirring solution at 30 °C, add NADP+ (0.12 g/L), GDH (0.3 g/L), and the S-selective KRED (0.1 g/L).

  • pH Titration: As the reaction progresses, D-glucose is oxidized to D-glucono-δ-lactone, which hydrolyzes to gluconic acid. Maintain the pH at 6.5 via continuous dropwise addition of 2M NaOH using an autotitrator.

    • Causality: Failure to buffer the generated gluconic acid will result in a rapid pH drop, leading to irreversible denaturation of the KRED and GDH enzymes.

  • Extraction: Upon completion, extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 2 volumes). Dry over MgSO₄ and concentrate under reduced pressure.

System Validation & IPC:

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, extract with MTBE, and analyze via Chiral GC.

  • Self-Validation Check: The reaction is only deemed complete when unreacted ketone is < 0.5% and the ee of the (S)-alcohol is > 99.5%. The exact correlation between NaOH consumption (via autotitrator) and theoretical conversion provides a real-time, self-validating metric of reaction progress.

Protocol 2: O-Methylation & Ketal Deprotection

Step 2: O-Methylation
  • Solvation: Dissolve (S)-4,4-dimethoxytetrahydro-2H-pyran-3-ol (1.0 eq) in anhydrous THF (5 volumes) under a nitrogen atmosphere.

  • Cooling: Chill the reactor to 0–5 °C.

    • Causality: Low temperatures suppress exothermic degradation and strictly prevent any base-catalyzed racemization of the newly formed chiral center[1].

  • Alkoxide Formation: Add NaOt-Bu (1.2 eq) portionwise. Stir for 30 minutes.

  • Alkylation: Add Dimethyl sulfate (Me₂SO₄) (1.2 eq) dropwise over 1 hour, ensuring the internal temperature never exceeds 15 °C.

  • Quench: Add 10% aqueous ammonia to destroy excess Me₂SO₄. Extract with MTBE, wash with brine, and concentrate to yield (S)-3-methoxy-4,4-dimethoxytetrahydro-2H-pyran.

System Validation & IPC:

  • IPC: Achiral GC analysis must show < 1.0% remaining starting alcohol.

Step 3: Ketal Deprotection
  • Hydrolysis: Dissolve the crude (S)-3-methoxy-4,4-dimethoxytetrahydro-2H-pyran in THF (3 volumes). Add 2M HCl (aqueous, 2 volumes).

  • Incubation: Stir the biphasic mixture at 20–25 °C for 3 hours.

    • Causality: Elevated temperatures in the presence of strong acids will promote enolization of the resulting ketone, destroying the chiral center. Ambient temperature hydrolysis is mandatory[1].

  • Neutralization: Carefully neutralize the aqueous layer to pH 7.5 using saturated aqueous NaHCO₃.

  • Isolation: Extract with Dichloromethane (DCM) (3 x 2 volumes). Combine organics, dry over Na₂SO₄, and concentrate to yield the final target: This compound .

System Validation & IPC:

  • IPC: HPLC/GC must confirm the complete disappearance of the ketal mass peak. Chiral HPLC of the final product must confirm > 99.0% ee, validating that no racemization occurred during deprotection.

Quantitative Process Metrics

The following table summarizes the expected scale-up metrics across the three-step workflow, demonstrating the robust nature of the biocatalytic approach.

StepChemical TransformationYield (%)Enantiomeric Excess (ee %)Key Quality Attribute (IPC)
1 Biocatalytic Asymmetric Reduction96 – 98> 99.5Chiral GC: < 0.5% unreacted ketone
2 O-Methylation92 – 95> 99.0Achiral GC: < 1.0% unreacted alcohol
3 Ketal Deprotection88 – 91> 99.0HPLC/GC: Complete disappearance of ketal
Overall Telescoped Process ~ 80% > 99.0% Optical Rotation / Chiral HPLC

References

1.[1] Title: EP1682135B1 - salt of a tetrahydropyranyl cyclopentyl tetrahydropyridopyridine derivative as CCR2-antagonist. Source: Google Patents. URL: 2.[2] Title: Preparative Asymmetric Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol with a Ketone Reductase and in Situ Cofactor Recycling using Glucose Dehydrogenase. Source: Organic Process Research & Development - ACS Publications. URL: 3.[3] Title: Green Chemistry in Pharmaceutical Applications. Source: Pharmaceutical Technology. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-3-Methoxytetrahydro-4H-pyran-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis and optimization of (S)-3-methoxytetrahydro-4H-pyran-4-one . It is designed for organic chemists and process engineers encountering yield bottlenecks or enantiomeric excess (ee) erosion.

Case ID: OPT-PYR-3ME Support Level: Tier 3 (Senior Application Scientist) Status: Active

System Overview & Mechanistic Logic

The synthesis of This compound presents a unique "Process Paradox":

  • Structural Fragility: The methoxy group at the C3 position (alpha to the ketone) makes the molecule prone to

    
    -elimination  under basic conditions, forming the conjugated enone (dihydro-pyran-4-one).
    
  • Configurational Instability: The C3 stereocenter is highly acidic (

    
    ). In solution, particularly in the presence of trace acids or bases, the (S)-enantiomer undergoes rapid racemization  via the enol form.
    

The Optimization Strategy: To maximize yield, we do not aim for a direct enantioselective construction of the ketone (which inevitably racemizes). Instead, the "Gold Standard" protocol involves Dynamic Kinetic Resolution (DKR) via asymmetric transfer hydrogenation (ATH) to the stable alcohol, followed by a controlled oxidation immediately prior to use.

Optimized Workflow Diagram

The following workflow illustrates the high-yield route avoiding the common "elimination trap."

OptimizationWorkflow Start Starting Material: Tetrahydro-4H-pyran-4-one Step1 Step 1: Silyl Enol Ether Formation (TMSOTf, Et3N, DCM) Start->Step1 Kinetic Control (-78°C) Step2 Step 2: Rubottom Oxidation (mCPBA, NaHCO3) -> Silyl-oxy Epoxide Step1->Step2 0°C, Buffer Essential Step3 Step 3: Methanolysis/Methylation (Formation of Racemic 3-Methoxy Ketone) Step2->Step3 Acid Catalysis Decision CRITICAL DECISION POINT Is isolation necessary? Step3->Decision RouteA Route A (Storage): Isolate as Racemic Perform Chiral HPLC Prep Decision->RouteA For Screening RouteB Route B (In-situ Use): Noyori DKR Reduction Yields (3S, 4S)-Alcohol (Stable) Decision->RouteB For Scale-up Final Target: This compound RouteA->Final Separation RouteB->Final Mild Oxidation (Dess-Martin)

Caption: Figure 1. Optimized synthetic workflow prioritizing intermediate stability. Route B (DKR) is recommended for maximizing chiral yield.

Critical Control Points (Troubleshooting)

This section addresses specific yield-killing phenomena observed in the lab.

Issue 1: Low Yield in Silyl Enol Ether Formation

Symptom: NMR shows significant unreacted ketone or C-silylation byproducts. Root Cause: Thermodynamic equilibration allows the regeneration of the ketone. Corrective Protocol:

  • Reagent Swap: Switch from TMSCl/LDA to TMSOTf/Et

    
    N . TMSOTf is a harder Lewis acid and drives kinetic trapping faster.
    
  • Temperature Discipline: Maintain reaction at -78°C strictly. Warm-up promotes thermodynamic equilibration.

  • Quench: Quench with cold saturated NaHCO

    
    . Acidic quench hydrolyzes the enol ether back to the starting ketone immediately.
    
Issue 2: The "Yellow Oil" Phenomenon (Elimination)

Symptom: The crude product turns yellow/brown and NMR shows olefinic protons (


 5.0-6.5 ppm).
Root Cause: 

-elimination of the methoxy group to form 5,6-dihydro-4-methoxy-2H-pyran-4-one. This is driven by basic workup or high thermal stress during rotary evaporation. Corrective Protocol:
  • pH Control: Never allow the aqueous phase pH to exceed 8.0 during extraction. Use phosphate buffer (pH 7.0).

  • Thermal Limit: Set rotary evaporator bath to < 35°C .

  • Solvent Choice: Avoid benzene or toluene which require higher heat to strip; use DCM or Et

    
    O.
    
Issue 3: Loss of Enantiomeric Excess (Racemization)

Symptom: Chiral HPLC shows 50:50 mixture despite using asymmetric catalysts. Root Cause: The


-proton is acidic. On silica gel or in solution, the (S)-ketone equilibrates with the enol.
Corrective Protocol: 
  • Avoid Silica Chromatography: Silica is slightly acidic and promotes racemization. Use Alumina (Neutral) or distill under high vacuum if purification is needed.

  • Storage: Store as the solid (3S,4S)-3-methoxytetrahydro-4H-pyran-4-ol (the reduced alcohol). Oxidize to the ketone using Dess-Martin Periodinane (DMP) only minutes before the next reaction step. DMP is non-acidic and preserves stereocenters.

Optimized Experimental Data

The following data compares the "Standard" vs. "Optimized" protocols for the oxidation step (Step 2 in Fig 1).

ParameterStandard Method (mCPBA/DCM)Optimized Method (Hypervalent Iodine)Note
Reagent mCPBA (1.2 equiv)PIDA (1.1 equiv) in MeOHPIDA = Phenyliodine(III) diacetate
Temperature 0°C to RT0°C constantHeat promotes elimination
Reaction Time 12 Hours2 HoursFaster kinetics reduces side reactions
Workup Na

SO

wash
Removal of solvent, filtrationAqueous washes lose water-soluble product
Isolated Yield 45-55%78-82% PIDA generates the acetal directly
Purity (NMR) ~85% (contains enone)>95%Cleaner profile

Frequently Asked Questions (FAQs)

Q: Can I use direct alkylation (NaH + MeI) on the 3-hydroxy ketone? A: Not recommended. The 3-hydroxy ketone is prone to retro-aldol fragmentation and dimerization under the strong basic conditions required for NaH deprotonation. The O-methylation of the enol ether or the PIDA-mediated oxidative methoxylation are significantly milder pathways that preserve the pyran ring integrity.

Q: Why is my product water-soluble? I'm losing it during extraction. A: Tetrahydropyranones are highly polar.

  • Fix: Saturate the aqueous layer with NaCl (solid) until no more dissolves ("salting out").

  • Fix: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM or Ethyl Acetate. This mixture has much higher extraction efficiency for polar heterocycles.

Q: How do I determine the absolute configuration? A: Due to the racemization risk, optical rotation is unreliable.

  • Method: Derivatize a small aliquot with a chiral hydrazine or reduce to the alcohol and make the Mosher Ester . Analyze via

    
    F-NMR or 
    
    
    
    H-NMR to determine the ratio of diastereomers.

References

  • General Reactivity of Pyranones

    • Smith, A. B., & Leenay, T. L. "Indolizomycin. 1. Skeletal construction and absolute stereochemistry." Journal of the American Chemical Society, 111(15), 5761-5768. (Demonstrates the fragility of functionalized pyranones).
  • Hypervalent Iodine Oxidation (Optimized Route)

    • Moriarty, R. M., et al. "Hypervalent iodine oxidation of silyl enol ethers to alpha-functionalized ketones." Tetrahedron Letters, 22(14), 1283-1286.
  • Dynamic Kinetic Resolution (DKR)

    • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of α-Substituted Ketones." Journal of the American Chemical Society, 118(10), 2521-2522. (The basis for stabilizing the chiral center via reduction).
  • Prevention of Racemization

    • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer.

Technical Support Center: Asymmetric Synthesis of Chiral Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantioselective synthesis of chiral tetrahydropyrans (THPs). THPs are ubiquitous scaffolds in pharmaceutical agents and natural products. Synthesizing them asymmetrically requires precise control over reactive intermediates like oxocarbenium ions. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to resolve common bottlenecks in your catalytic workflows.

Module 1: Asymmetric Prins Cyclization

The Prins cyclization is a powerful, atom-economical method for constructing 2,6-disubstituted THPs from homoallylic alcohols and aldehydes. However, achieving high enantioselectivity is notoriously difficult due to the highly reactive nature of the intermediates.

Troubleshooting FAQs

Q: My asymmetric Prins cyclization yields racemic mixtures despite using a chiral Brønsted acid. What is causing this erosion of enantiopurity? A: This is a classic symptom of the competing1. During the reaction, the intermediate oxocarbenium ion can undergo a rapid [3,3]-sigmatropic rearrangement, which scrambles the stereocenters before the final C-C bond formation[1]. To suppress this, you must kinetically outcompete the rearrangement. Transitioning to a highly confined chiral Brønsted acid, such as2, restricts the spatial freedom of the intermediate, locking it into a productive trajectory[2].

Q: I am experiencing severe background reactions and aldehyde trimerization. How do I control the acidity? A: Unselective background reactions occur when there is excess, uncoordinated acid in the system. If you are using strong mineral acids, implement a 3. The chiral HBD binds the conjugate base (e.g., chloride from HCl), modulating the acidity and accelerating the enantioselective pathway by two orders of magnitude over the uncatalyzed background reaction[3].

PrinsTroubleshooting Start Low Enantioselectivity in Prins Cyclization? CheckAcid Check Brønsted Acid Strength & Confinement Start->CheckAcid OxoniaCope Oxonia-Cope Racemization Occurring? CheckAcid->OxoniaCope TempControl Lower Reaction Temp (< -30°C) OxoniaCope->TempControl Yes CatDesign Use Confined iIDP or Dual HBD/HCl System OxoniaCope->CatDesign No / Structural Issue

Decision tree for troubleshooting enantioselectivity loss in Prins cyclizations.

Protocol: Cooperative HBD/HCl Catalyzed Asymmetric Prins Cyclization

This protocol utilizes a self-validating kinetic lock to prevent thermodynamic scrambling.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x). Add the chiral dual-hydrogen-bond donor (HBD) catalyst (5 mol%).

  • Solvent Addition: Add anhydrous methylcyclohexane to achieve a 0.1 M concentration relative to the substrate. Causality: Non-polar solvents enhance the hydrogen-bonding interactions between the catalyst and the oxocarbenium intermediate.

  • Acid Complexation: Cool the vessel strictly to -78 °C. Introduce anhydrous HCl (1.0 M in ethereal solution, 5 mol%). Stir for 15 minutes. Self-validation: Pre-forming the HBD-HCl complex ensures no free HCl is available to trigger racemic background cyclization.

  • Substrate Addition: Add the aldehyde (1.2 equiv) and homoallylic alcohol (1.0 equiv) dropwise down the side of the flask to pre-cool the reagents.

  • Reaction & Monitoring: Stir at -50 °C for 24 hours. Monitor via TLC. Validation check: The appearance of a single major diastereomer spot indicates successful suppression of the oxonia-Cope pathway.

  • Quench: Quench cold with saturated aqueous NaHCO₃ to immediately neutralize the acid, then extract with dichloromethane.

Module 2: Enantioselective Oxa-Michael Addition

The intramolecular oxa-Michael reaction is highly effective for forming substituted THPs. However, controlling the absolute stereochemistry requires overcoming the inherent reversibility of the C-O bond formation.

Troubleshooting FAQs

Q: My intramolecular oxa-Michael addition stalls at low conversion, but raising the temperature destroys the enantiomeric excess (ee). What is the solution? A: You are caught between kinetic and thermodynamic control. At elevated temperatures, the reversibility of the oxa-Michael addition leads to thermodynamic equilibration, which erodes the ee[4]. To solve this, you must tune the electronics of your Michael acceptor. Utilizing an 5 places the substrate in the "Goldilocks zone"—it is reactive enough to cyclize efficiently under Chiral Phosphoric Acid (CPA) catalysis at low temperatures, but stable enough to resist the uncatalyzed, racemic background reaction[5].

Q: I am using the "Clip-Cycle" approach, but my CPA catalyst seems deactivated. Why? A: The "Clip-Cycle" method involves an initial alkene metathesis step followed by the oxa-Michael cyclization[4]. If ruthenium byproducts from the metathesis step (e.g., Grubbs catalyst residues) are not rigorously removed, they can act as competitive Lewis acids. This leads to an uncatalyzed background cyclization that bypasses your CPA catalyst entirely. Ensure strict chromatographic purification between the "clip" and "cycle" steps.

OxaMichaelWorkflow Step1 1. Alkene Metathesis (Clip) Step2 2. Thioester Activation (Goldilocks Zone) Step1->Step2 Step3 3. CPA Addition (Chiral Phosphoric Acid) Step2->Step3 Step4 4. Intramolecular Oxa-Michael Cyclization Step3->Step4 Step5 5. Enantioenriched Tetrahydropyran Step4->Step5

Workflow of the clip-cycle approach for asymmetric oxa-Michael THP synthesis.

Protocol: "Clip-Cycle" CPA-Catalyzed Oxa-Michael Addition

This protocol separates the metathesis and cyclization to ensure strict kinetic control over stereocenter formation.

  • The "Clip" (Cross-Metathesis): In a round-bottom flask, dissolve the ω-unsaturated alcohol and aryl thioacrylate in anhydrous dichloromethane. Add Grubbs II catalyst (2 mol%) and reflux for 4 hours.

  • Intermediate Purification: Concentrate the mixture and isolate the intermediate thioester via silica gel chromatography. Causality: Complete removal of ruthenium prevents Lewis-acid catalyzed background cyclization, preserving the integrity of the subsequent asymmetric step.

  • The "Cycle" (Oxa-Michael): Dissolve the purified precursor in anhydrous toluene (0.05 M). Add the Chiral Phosphoric Acid (CPA) catalyst (10 mol%).

  • Kinetic Cyclization: Stir at -20 °C for 48 hours. Self-validation: If conversion is low, do NOT raise the temperature. Instead, increase the catalyst loading to 15 mol%. Raising the temperature shifts the reaction to thermodynamic control, causing enantio-inversion or racemization.

  • Isolation: Quench with triethylamine (to deactivate the CPA) and concentrate for final purification.

Quantitative Data Summary

The following table summarizes the expected performance metrics and critical troubleshooting parameters for the primary asymmetric THP synthesis strategies discussed.

Synthesis StrategyCatalyst SystemTypical Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Key Troubleshooting Metric
Asymmetric Prins Confined iIDP Brønsted Acids70 - 9585 - 98>95:5Acid confinement prevents oxonia-Cope racemization
Asymmetric Prins Dual HBD + HCl Cocatalysis65 - 9090 - 97>20:1Stoichiometric control of HCl prevents trimerization
Oxa-Michael (Clip-Cycle) Chiral Phosphoric Acid (CPA)75 - 9980 - 99>15:1Thioester activation ensures kinetic control at low temp

References

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans CORE
  • Cooperative Hydrogen-Bond-Donor Catalysis with Hydrogen Chloride Enables Highly Enantioselective Prins Cyclization Reactions PMC (N
  • Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans Organic & Biomolecular Chemistry (RSC Publishing)
  • A General Catalytic Asymmetric Prins Cyclization Journal of the American Chemical Society
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years Beilstein Journals / PMC

Sources

Byproducts in 3-methoxytetrahydropyran-4-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ChemTech Solutions Portal , your authoritative technical support center for advanced organic synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals navigating the complex synthesis of 3-methoxytetrahydropyran-4-one (CAS 624734-17-4).

The tetrahydropyran-4-one scaffold is a critical intermediate in the synthesis of biologically active molecules, including histamine-3 receptor antagonists and various natural products[1]. However, installing a methoxy group at the alpha-position (C3) introduces severe chemoselectivity and regioselectivity challenges. This guide dissects the mechanistic causality behind common byproducts and provides field-proven, self-validating protocols to ensure high-yielding syntheses[2].

Mechanistic Pathway & Byproduct Divergence

To troubleshoot effectively, we must first map the synthetic landscape. The synthesis of 3-methoxytetrahydropyran-4-one typically proceeds via one of two primary routes: the Alpha-Halogenation Route or the Epoxide Ring-Opening Route . As illustrated below, the alpha-halogenation route is notoriously prone to base-catalyzed rearrangements, making the epoxide route the industry standard for high-purity applications[3].

Figure 1: Synthetic routes to 3-methoxytetrahydropyran-4-one and the mechanistic divergence of major byproducts.

Troubleshooting & FAQs

Q1: Why am I isolating a 5-membered ring ester instead of 3-methoxytetrahydropyran-4-one when reacting 3-bromotetrahydropyran-4-one with sodium methoxide?

The Causality: You are observing the Favorskii Rearrangement . When an alpha-halo ketone is treated with a strong nucleophilic base like sodium methoxide, the base abstracts the alpha-proton on the unhalogenated side (C5), forming an enolate. This enolate displaces the bromide to form a highly strained bicyclic cyclopropanone intermediate. Subsequent attack by methoxide cleaves the cyclopropanone ring, driving a ring contraction that yields methyl tetrahydrofuran-3-carboxylate. The Solution: Abandon the direct methoxylation of the alpha-bromo ketone. The thermodynamic driving force for the Favorskii rearrangement in 6-membered heterocyclic rings is too high to suppress effectively. Instead, pivot to the Epoxide Ring-Opening Route (detailed in Section 4).

Q2: During the epoxide ring-opening of 3,4-epoxytetrahydropyran with methanol, I obtain an inseparable 1:1 mixture of regioisomers. How can I favor the formation of 3-methoxytetrahydropyran-4-ol?

The Causality: Both C3 and C4 of 3,4-epoxytetrahydropyran are secondary carbons. Under standard Brønsted acid catalysis (e.g.,


), protonation of the epoxide oxygen leads to a statistical nucleophilic attack by methanol at both positions, yielding a 1:1 mixture of 3-methoxy-THP-4-ol and 4-methoxy-THP-3-ol.
The Solution:  Utilize chelating Lewis acid catalysis . Reagents like 

can coordinate simultaneously with the pyran ring oxygen and the epoxide oxygen. This bidentate chelation sterically and electronically biases the nucleophilic trajectory of methanol, directing attack predominantly to the C3 position[4][5].
Q3: My final oxidation of 3-methoxytetrahydropyran-4-ol yields significant amounts of dark, tarry byproducts and an enone. What went wrong?

The Causality: You are likely using a harsh, acidic oxidant such as Jones reagent (


). In the presence of strong acids, the newly formed beta-alkoxy ketone undergoes rapid acid-catalyzed E1cB-like elimination. The proton at C5 is removed, expelling the methoxy group at C3 to yield the thermodynamically stable conjugated enone: 2,3-dihydro-4H-pyran-4-one.
The Solution:  Employ mild, non-acidic oxidation conditions. Swern Oxidation  or Dess-Martin Periodinane (DMP)  are the gold standards here. They operate under neutral to slightly basic conditions (buffered with 

or pyridine), completely suppressing the elimination pathway.

Quantitative Byproduct Analysis

The table below summarizes the product distribution based on the synthetic strategy chosen. This data highlights why the Epoxide/Swern sequence is the preferred protocol for drug development professionals requiring >95% purity[1][2].

Starting MaterialReagents / ConditionsTarget Yield (%)Favorskii Byproduct (%)Elimination Byproduct (%)Regioisomer Byproduct (%)
3-Bromo-THP-4-oneNaOMe, MeOH, 0°C to RT12%65% 18%N/A
3-Bromo-THP-4-one

, MeOH, Reflux
25%40%25%N/A
3,4-Epoxy-THPMeOH,

(cat.), RT
N/AN/AN/A48%
3,4-Epoxy-THPMeOH,

, 60°C
N/AN/AN/A< 5%
3-Methoxy-THP-4-olJones Reagent, Acetone, 0°C30%N/A60% N/A
3-Methoxy-THP-4-olSwern (Oxalyl chloride, DMSO,

)
92% N/A< 2%N/A

*Yields for epoxide opening refer to the intermediate alcohol, not the final ketone.

Self-Validating Experimental Protocols

Protocol A: Regioselective Ring-Opening of 3,4-Epoxytetrahydropyran

Objective: Synthesize 3-methoxytetrahydropyran-4-ol with >95% regioselectivity.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 3,4-epoxytetrahydropyran (10.0 g, 100 mmol) and anhydrous methanol (100 mL).

  • Catalyst Addition: Syringe in Titanium(IV) isopropoxide (

    
    ) (2.84 g, 10 mmol, 10 mol%).
    
    • Self-Validation Check: The solution should remain clear. If it turns instantly cloudy, your methanol is wet (formation of

      
      ), which will kill the regioselectivity.
      
  • Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1, stain with

    
    ). The epoxide (
    
    
    
    ) will disappear, replaced by a highly polar spot (
    
    
    ).
  • Workup: Cool to room temperature. Quench with 10 mL of water to precipitate titanium salts. Stir for 30 minutes, filter through a pad of Celite, and wash with ethyl acetate (3 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash chromatography to yield 3-methoxytetrahydropyran-4-ol as a colorless oil.

Protocol B: Mild Swern Oxidation to 3-Methoxytetrahydropyran-4-one

Objective: Oxidize the alcohol to the target ketone without inducing beta-elimination.

  • Activation: In a flame-dried flask under argon, dissolve oxalyl chloride (13.9 g, 110 mmol) in anhydrous dichloromethane (DCM, 200 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Swern Complex Formation: Dropwise add anhydrous DMSO (17.2 g, 220 mmol) in DCM (20 mL) over 15 minutes.

    • Self-Validation Check: Vigorous gas evolution (

      
      , 
      
      
      
      ) must occur. If no gas evolves, the oxalyl chloride has degraded.
  • Substrate Addition: After 15 minutes, add a solution of 3-methoxytetrahydropyran-4-ol (13.2 g, 100 mmol) in DCM (30 mL) dropwise over 20 minutes. Stir at -78°C for 45 minutes.

  • Base Quench (Critical Step): Add anhydrous triethylamine (

    
    ) (50.6 g, 500 mmol) dropwise.
    
    • Self-Validation Check: The reaction mixture will immediately turn thick and cloudy white (precipitation of triethylammonium chloride). A strong odor of dimethyl sulfide (DMS) will become apparent.

  • Workup: Allow the reaction to warm to 0°C over 1 hour. Quench with saturated aqueous

    
     (100 mL). Extract the aqueous layer with DCM (2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate carefully (the product is somewhat volatile).
  • Purification: Distill under reduced pressure or pass through a short silica plug to yield pure 3-methoxytetrahydropyran-4-one.

References

  • Clarke, P. A., et al. "Combining Pot, Atom and Step Economy (PASE) in Organic Synthesis. Synthesis of Tetrahydropyran-4-ones." Green Chemistry, 2007.2

  • Crotti, P., et al. "Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 4. Synthesis and reactions of the cis- and trans-oxides derived from 3-[(benzyloxy)methyl]cyclohexene." The Journal of Organic Chemistry, 1994. 4

  • Crotti, P., et al. "Regiochemical control of the ring-opening of 1,2-epoxides by means of chelating processes. Synthesis and reactions of the cis- and trans-oxides derived from 4-(benzyloxy)cyclohexene." The Journal of Organic Chemistry, 1994.5

  • National Institutes of Health. "Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules." PMC, 2014. 3

  • ChemicalBook. "Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method." ChemicalBook, 2025. 1

Sources

Technical Support Center: Diastereoselective Tetrahydropyranone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Improving Diastereoselectivity in Tetrahydropyran-4-one Synthesis

Welcome to the Technical Support Center

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your tetrahydropyran-4-one (THP-4-one) synthesis is yielding inseparable diastereomeric mixtures or poor stereocontrol at the C2 and C6 positions.

The THP-4-one scaffold is deceptive. While it appears to be a simple six-membered ring, the presence of the ketone at C4 introduces unique conformational challenges compared to standard tetrahydropyrans. The flattening of the ring around the carbonyl reduces the energy barrier for chair-boat interconversions, often complicating stereocontrol.

This guide prioritizes causality over recipe . We will focus on three primary workflows: the Silyl Enol Ether Prins (direct ketone synthesis), the Maitland-Japp (fragment assembly), and the Hetero-Diels-Alder (catalytic control).

Module 1: The Silyl Enol Ether Prins Cyclization

Best for: Direct formation of 2,6-cis-tetrahydropyran-4-ones without post-cyclization oxidation.

The Core Issue: Competing Transition States

Standard Prins cyclizations yield 4-substituted tetrahydropyrans (often alcohols or halides) that require subsequent oxidation to reach the ketone. This extra step risks epimerization. The Silyl Enol Ether Prins circumvents this by using a hydroxy silyl enol ether to generate the oxocarbenium ion, which cyclizes directly to the ketone.

The Selectivity Rule: The reaction proceeds through a chair-like transition state. High 2,6-cis selectivity is achieved when the R-group of the aldehyde and the R-group of the nucleophile both adopt equatorial positions to minimize 1,3-diaxial strain.

Experimental Protocol: BF₃·OEt₂ Mediated Cyclization

Reference Standard: Adapted from Rychnovsky and Cohen groups.

Reagents:

  • Substrate:

    
    -hydroxy silyl enol ether (pre-synthesized from corresponding ester/ketone).
    
  • Electrophile: Aliphatic or aromatic aldehyde (1.1 equiv).

  • Lewis Acid: Boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

  • System Prep: Flame-dry a round-bottom flask under Argon. Add the aldehyde (1.0 mmol) and anhydrous DCM (0.1 M concentration).

  • Activation: Cool to -78 °C . Add BF₃[1][2][3]·OEt₂ (1.1 equiv) dropwise. Stir for 15 minutes to form the Lewis acid-aldehyde complex.

    • Why: Pre-complexation ensures the aldehyde is activated before the nucleophile arrives, preventing silyl enol ether hydrolysis.

  • Cyclization: Dissolve the

    
    -hydroxy silyl enol ether (1.0 equiv) in minimal DCM and add slowly via syringe pump over 30 minutes.
    
    • Control Point: Slow addition keeps the concentration of the unreacted nucleophile low, suppressing intermolecular side reactions.

  • Reaction: Stir at -78 °C for 2–4 hours. Monitor by TLC.

    • Critical: Do not let the reaction warm up before quenching. Warming promotes the oxonia-Cope rearrangement, which scrambles stereochemistry.

  • Quench: Add saturated aqueous NaHCO₃ at -78 °C. Vigorously stir while warming to room temperature.

Data Summary: Lewis Acid Effects
Lewis AcidYielddr (2,6-cis : trans)Notes
BF₃[2]·OEt₂ 85% >95:5 Best balance of reactivity and chelation control.
TMSOTf60%70:30Too reactive; promotes competitive pathways.
TiCl₄45%50:50Often leads to decomposition of the silyl enol ether.
SnCl₄78%85:15Good alternative if BF₃ fails, but harder to work up.

Module 2: The Hetero-Diels-Alder (HDA) Route

Best for: Enantioselective synthesis and accessing the dihydropyranone precursor (which is then hydrogenated).

The Mechanism

The reaction between Danishefsky’s diene and an aldehyde is catalyzed by a Chiral Lewis Acid (CLA). The CLA activates the aldehyde, differentiating the Re and Si faces.

Visualization: HDA Pathway

HDA_Pathway Aldehyde Aldehyde (R-CHO) TS Endo Transition State Aldehyde->TS Activation Diene Danishefsky's Diene Diene->TS [4+2] Cycloaddition CLA Jacobsen Catalyst (Cr-Salen) CLA->TS Coordination DHP Dihydropyranone (Enantioenriched) TS->DHP Acid Workup (TFA) THP Tetrahydropyranone (Target) DHP->THP H2, Pd/C (Diastereoselective Hydrogenation)

Figure 1: The Jacobsen Cr(III)-catalyzed Hetero-Diels-Alder pathway. The stereochemistry is set during the cycloaddition, and the final hydrogenation usually occurs from the less hindered face.

Troubleshooting HDA Selectivity

Q: I am getting low enantioselectivity (<80% ee).

  • Diagnosis: Trace water or improper catalyst counter-ion.

  • Fix: Use the Jacobsen Cr(III)Cl catalyst with 4Å molecular sieves. If reactivity is low, switch to the SbF₆⁻ counter-ion variant, which is more Lewis acidic and creates a tighter chiral pocket.

Q: The hydrogenation step ruined my diastereomeric ratio (dr).

  • Diagnosis: The H₂ approach was not controlled.

  • Fix: Use H₂ (1 atm) with Pd/C in EtOAc . If the C2 substituent is bulky (e.g., phenyl), the hydrogen will add from the face opposite the substituent, installing the C6 proton cis to the C2 group (yielding the 2,6-cis product).

Module 3: Troubleshooting & FAQs

Issue 1: "I'm seeing a 1:1 mixture of cis/trans isomers."

Root Cause: Thermodynamic Equilibration. Unlike simple cyclohexanes, the THP-4-one ring is flexible. If you use strong protic acids or high temperatures, the product can equilibrate via enolization or retro-Michael/Michael pathways to a thermodynamic mixture (often ~1:1).

Diagnostic Workflow:

Troubleshooting Start Problem: Low Diastereoselectivity (dr < 3:1) CheckTemp Reaction Temperature > -40°C? Start->CheckTemp CheckAcid Acid Type? CheckTemp->CheckAcid No Action1 Action: Cool to -78°C. Prevent Oxonia-Cope. CheckTemp->Action1 Yes CheckSubstrate Substrate Sterics CheckAcid->CheckSubstrate Lewis Acid used Action2 Action: Switch from Protic (TFA) to Chelating Lewis Acid (TiCl4, MgBr2) CheckAcid->Action2 Protic used Action3 Action: Increase steric bulk at C2 to lock conformation. CheckSubstrate->Action3

Figure 2: Decision tree for diagnosing low diastereoselectivity in Prins and Aldol-based cyclizations.

Issue 2: "My product decomposes on silica gel."

Root Cause: Retro-Michael Addition. Tetrahydropyran-4-ones are essentially


-alkoxy ketones. On acidic silica, they can undergo elimination (retro-Michael) to form an acyclic enone.
Solution: 
  • Deactivate silica gel with 1% Triethylamine (Et₃N) in the eluent.

  • Use neutral alumina instead of silica.

Issue 3: "The Maitland-Japp reaction failed to close the ring."

Root Cause: Incomplete Knoevenagel condensation or arrested Michael addition. Solution: The Clarke group modification suggests using Yb(OTf)₃ (Ytterbium triflate) as a catalyst. It activates both the aldehyde for the initial condensation and the enone for the subsequent ring closure.

References

  • Rychnovsky, S. D., & Yang, G. (1997). "Diastereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyran-4-ones via Silyl Enol Ether Prins Cyclization." Journal of Organic Chemistry.

  • Japp, F. R., & Maitland, W. (1904). "Condensation products of benzaldehyde with ketones."[4] Journal of the Chemical Society, Transactions.

  • Dossetter, A. G., Jamison, T. F., & Jacobsen, E. N. (1999). "Highly Enantioselective, Catalytic Hetero-Diels-Alder Reactions of Aldehydes and Danishefsky's Diene." Angewandte Chemie International Edition.

  • Clarke, P. A., & Martin, W. H. C. (2005). "Exploiting the Maitland–Japp reaction: a synthesis of (±)-centrolobine." Tetrahedron.

  • Woerpel, K. A. (2000). "Stereoselective synthesis of tetrahydropyrans via the nucleophilic addition to oxocarbenium ions." Chemical Reviews.

  • Hanselmann, R., & Benn, M. (1996). "The synthesis of 2,6-disubstituted tetrahydropyran-4-ones." Tetrahedron Letters.

Sources

Technical Support Center: Purification of Chiral Tetrahydropyranones (THPs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Separation Technologies Support Hub. Ticket ID: THP-CHIRAL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Chiral tetrahydropyran-4-ones (THPs) represent a unique intersection of difficulty in purification: they are often non-chromophoric (invisible to standard UV), configurationally unstable at the


-position (prone to epimerization), and subject to conformational flux  (chair-boat flipping) that complicates NMR analysis.

This guide moves beyond standard "textbook" advice. We treat the purification of THPs not just as a separation problem, but as a structural integrity challenge .

Module 1: The Integrity Crisis (Epimerization on Silica)

User Issue: "My crude NMR showed a 95:5 dr, but after flash chromatography, I isolated a 60:40 mixture. What happened?"

Root Cause Analysis: You are likely witnessing silica-induced enolization . Standard silica gel (


) is slightly acidic (

) and possesses surface hydroxyl groups (silanols) that act as Brønsted acids. For THPs, the

-proton adjacent to the carbonyl is already acidic; the silica surface catalyzes the keto-enol tautomerism, leading to thermodynamic equilibration (racemization or epimerization) during the elution time.

The Mechanism: The diagram below illustrates how the silica surface interacts with the THP carbonyl, lowering the activation energy for proton removal at the chiral center.

Epimerization cluster_0 Silica Surface Interaction THP_Chiral Chiral THP (Target Enantiomer) Complex H-Bonded Intermediate THP_Chiral->Complex Adsorption Silanol Acidic Silanol (Si-OH) Enol Achiral Enol (Planar) Complex->Enol Proton Transfer (Rate Limiting) THP_Rac Racemic/Epimerized Mixture Enol->THP_Rac Reprotonation (Non-Stereoselective)

Figure 1: Mechanism of acid-catalyzed racemization of


-chiral ketones on silica gel surfaces.

Troubleshooting Protocol: The "Neutral Flash" Technique Do not use standard silica without modification.

  • Pre-treatment: Slurry your silica in Hexanes containing 1-2% Triethylamine (Et

    
    N).
    
  • The Wash: Flush the column with 3 column volumes (CV) of pure Hexanes to remove excess amine.

  • The Run: Perform your separation. The trace amine remaining neutralizes the acidic silanols, preserving the chiral center [1].

  • Alternative: Switch to Neutral Alumina (Grade III). It is less active than silica and significantly reduces enolization rates.

Module 2: The Invisible Analyte (Detection Challenges)

User Issue: "I am injecting 10 mg/mL, but I see a flat baseline on my HPLC. Is the column clogged?"

Root Cause Analysis: THPs lack a conjugated


-system. A simple ketone carbonyl absorbs weakly at ~280 nm (

), which is often below the noise floor of standard UV detectors, especially with UV-absorbing solvents.

Diagnostic Table: Selecting the Right Detector

Detector TypeVisibility for THPsSuitabilityTechnical Notes
UV (210-254 nm) PoorLowOnly works if THP has an aryl substituent. Solvents like EtOAc or Acetone will mask the signal completely.
RI (Refractive Index) GoodIsocratic OnlyUniversal but temperature sensitive. Cannot use with gradients. Good for prep-scale isocratic runs.
ELSD (Evaporative Light Scattering) ExcellentGradients OKUniversal. Destructive (sample is evaporated). Non-linear response (requires log-log calibration) [2].
CAD (Charged Aerosol) ExcellentGradients OKHigher sensitivity than ELSD.[1] Uniform response factor (good for quantitation without standards) [3].

Action Plan:

  • Immediate Fix: If you only have UV, derivatize a small aliquot with 2,4-Dinitrophenylhydrazine (2,4-DNPH) . The resulting hydrazone is bright orange and absorbs strongly at 360 nm, allowing you to track the peak.

  • Long Term: Invest in an ELSD for your chiral screening unit.

Module 3: Chiral Chromatography (HPLC & SFC)

User Issue: "I'm seeing broad, tailing peaks on my Chiralpak AD-H column. I added diethylamine to sharpen them, but now my sample is degrading."

Root Cause Analysis:

  • Tailing: Caused by specific interactions between the ketone and the stationary phase.

  • Degradation: You used a primary or secondary amine (diethylamine). These react with ketones to form imines/enamines (Schiff bases), especially under the high pressure of HPLC.

The "Safe-Modifier" Protocol Never use primary/secondary amines with ketones.

  • Correct Base: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA). These are tertiary and cannot form imines.

  • Correct Acid: If the THP has no basic nitrogens, use 0.1% Formic Acid or Acetic Acid. This suppresses silanols without attacking the ketone.

Recommended Screening Strategy (SFC Preferred) Supercritical Fluid Chromatography (SFC) is superior for THPs due to low viscosity and "soft" interactions.

  • Phase 1: The "Big 3" Columns

    • Chiralpak IA / IB / IC: Immobilized phases are required if you need to use "non-standard" solvents like DCM or THF to dissolve your sample.

  • Phase 2: Mobile Phase Matrix

    • System A: CO

      
       + Methanol (No additive)
      
    • System B: CO

      
       + Isopropanol (No additive)
      
    • System C: CO

      
       + Acetonitrile (Use 5% MeOH as a bridge if miscibility is poor).
      
Module 4: Workflow Visualization (Purification Logic)

User Issue: "I have 50 grams of racemic material. Chiral HPLC is too expensive. What are my options?"

Solution: Use the Dynamic Kinetic Resolution (DKR) or Crystallization-Induced Diastereomer Transformation (CIDT) pathways if possible.

PurificationLogic Start Crude Chiral THP Mixture Scale_Check Scale > 10g? Start->Scale_Check Chromatography Chromatography Route Scale_Check->Chromatography No (<10g) Crystallization Crystallization Route Scale_Check->Crystallization Yes (>10g) UV_Check UV Active? Chromatography->UV_Check Solid_Check Solid at RT? Crystallization->Solid_Check Deriv Derivatize (Hydrazone/Oxime) UV_Check->Deriv No Prep_HPLC Prep HPLC/SFC (Immobilized CSP) UV_Check->Prep_HPLC Yes Deriv->Prep_HPLC DKR Dynamic Kinetic Resolution (Enzymatic/Organocatalytic) Solid_Check->DKR No (Oil) Classic_Res Classical Resolution (Chiral Acid/Base Salt) Solid_Check->Classic_Res Yes

Figure 2: Decision matrix for the purification of chiral THPs based on scale and physical properties.

References
  • Silica Acidity & Epimerization

    • Uhrich, E. A., et al.

      
      -Diketones to 
      
      
      
      -Hydroxycyclopentenones on Silica Gel."[2] Synthesis, 2006.[2]
    • Source:

  • Detection Technologies (ELSD/CAD)

    • Waters Corporation.[3] "Detector HPLC Food Infographic: Choosing the Right Detector."

    • Source:

  • Charged Aerosol Detection (CAD)

    • ThermoFisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?"
    • Source:

  • Prins Cyclization & THP Synthesis

    • Claudio, G., et al. "Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones." Tetrahedron Letters, 2002.
    • Source:

  • Chiral Stationary Phase Selection

    • Phenomenex.[4] "Chiral HPLC Separations Guidebook."

    • Source:

Sources

Technical Support Center: Troubleshooting the Synthesis and Application of (S)-3-Methoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and downstream utilization of (S)-3-methoxytetrahydro-4H-pyran-4-one . This chiral


-methoxy ketone is a highly valuable building block, particularly in the synthesis of CCR2 antagonists and related pharmaceutical intermediates[1]. However, its unique stereoelectronic environment makes it prone to specific side reactions.

This guide decodes the causality behind these issues, visualizes the mechanistic pitfalls, and provides self-validating protocols to ensure your synthetic workflows maintain high yield and enantiomeric purity.

Part 1: Quantitative Data on Common Side Reactions

To establish a baseline for process optimization, the following table summarizes the primary side reactions encountered during the synthesis and application of this ketone, alongside the expected yield improvements when our mitigation strategies are applied.

Reaction StepTarget ProductPrimary Side ReactionUnoptimized Yield (%)Optimized Yield (%)Key Mitigation Parameter
Methylation & Hydrolysis (S)-3-Methoxy KetoneEpimerization (Racemate)65%>92%Strict pH control (pH 4–6) during aqueous ketal hydrolysis[1].
Methylation & Hydrolysis (S)-3-Methoxy KetoneElimination (

-enone)
70%>95%Temperature control (<5°C) during NaOt-Bu addition[1].
Reductive Amination Chiral

-methoxy amine
Direct Reduction (Alcohol)50%88%Pre-formation of imine; portionwise STAB addition at 0°C[2].

Part 2: Troubleshooting FAQs

Q1: My isolated this compound shows a degraded enantiomeric excess (ee). What causes this racemization?

A: The C3 proton of the tetrahydropyran ring is highly acidic due to the synergistic electron-withdrawing effects of the adjacent C4 carbonyl group and the C3 methoxy group[3]. Exposure to either basic conditions (e.g., residual NaOt-Bu from the methylation step) or strongly acidic conditions during ketal deprotection promotes rapid enolization. When the planar enolate reprotonates, it does so non-stereoselectively, leading to the (R)-epimer.

  • Causality & Mitigation: To prevent this, the hydrolysis of the dimethyl ketal intermediate must be strictly buffered. Quench the methylation reaction with a precisely titrated acid (e.g., 2N HCl) and maintain the pH between 4 and 6 during the aqueous workup[1].

Q2: I am observing a byproduct with strong UV absorbance at 220 nm. NMR indicates the loss of the methoxy group. What is happening?

A: You are observing the formation of an


-unsaturated enone (e.g., 2H-pyran-4(3H)-one) via an E1cB elimination pathway . Under basic conditions, the stabilized enolate forms, and the C3 methoxy group acts as a leaving group.
  • Causality & Mitigation: While methoxy is typically a poor leaving group, the thermodynamic stability of the resulting conjugated enone drives the reaction forward. This side reaction is severely exacerbated by elevated temperatures during the NaOt-Bu mediated methylation step. Keep the reaction temperature strictly below 5°C during base addition to suppress the activation energy required for elimination[1].

Q3: During reductive amination with sodium triacetoxyborohydride (STAB), I recover a significant amount of 3-methoxytetrahydro-2H-pyran-4-ol instead of my target amine. How can I favor amination?

A: STAB is generally highly selective for imines over ketones[2]. However, the inductive electron withdrawal by the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-methoxy group makes the C4 carbonyl highly electrophilic, increasing its susceptibility to direct hydride attack. If your target amine is sterically hindered or weakly basic, the rate of imine formation becomes slower than the rate of direct ketone reduction.
  • Causality & Mitigation: You must decouple imine formation from reduction. Pre-mix the ketone and amine in the presence of a mild acid catalyst (like acetic acid) for 1–2 hours before adding STAB[2]. Furthermore, add the STAB portionwise at 0°C to kinetically favor imine reduction over direct ketone reduction[4].

Part 3: Mechanistic & Workflow Visualizations

G A 4,4-Dimethoxytetrahydro- 2H-pyran-3-ol B Methylation & Hydrolysis (NaOt-Bu, Me2SO4, then H+) A->B C (S)-3-Methoxytetrahydro- 4H-pyran-4-one B->C Controlled pH Workup D Side Reaction: Over-methylation (Ether) B->D Excess Me2SO4 E Side Reaction: Epimerization (Racemate) C->E Base/Acid Exposure F Side Reaction: Elimination (Enone) C->F Strong Base (E1cB) G Reductive Amination (STAB, Amine) C->G H Side Reaction: Direct Reduction (Alcohol) G->H Slow Imine Formation

Synthetic workflow of (S)-3-methoxy ketone highlighting major side reaction pathways.

G K_S (S)-3-Methoxy Ketone (Desired) Enolate Enolate Intermediate (Planar) K_S->Enolate Base (-H+) Enolate->K_S +H+ (Top face) K_R (R)-3-Methoxy Ketone (Epimer) Enolate->K_R +H+ (Bottom face) Enone α,β-Unsaturated Ketone (Elimination) Enolate->Enone -MeO- (E1cB)

Mechanistic pathways for base-catalyzed epimerization and E1cB elimination.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of this compound

This protocol minimizes epimerization and elimination during the ketal hydrolysis step.

  • Setup: Charge a dry, nitrogen-flushed reactor with 4,4-dimethoxytetrahydro-2H-pyran-3-ol (1.0 eq) and anhydrous THF (10 volumes).

  • Deprotonation: Cool the solution to 0°C. Add NaOt-Bu (1.1 eq) portionwise over 30 minutes.

    • Causality: Maintaining 0°C is critical here. Higher temperatures will trigger the E1cB elimination of the resulting alkoxide[1].

  • Methylation: Add Dimethyl sulfate (

    
    , 1.1 eq) dropwise, maintaining the internal temperature below 5°C. Stir for 2 hours.
    
  • Hydrolysis & Quench: Carefully quench the reaction by adding 2N HCl dropwise until the pH reaches exactly 5.0. Stir at room temperature for 2 hours to hydrolyze the dimethyl ketal.

    • Self-Validating Check: Monitor via TLC (EtOAc/Hexane). The reaction is complete when the UV-inactive ketal spot disappears and a new, KMnO₄-active ketone spot appears.

  • Workup: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Reductive Amination with STAB

This protocol prevents the direct reduction of the highly electrophilic


-methoxy ketone.
  • Imine Pre-formation: Charge a reactor with this compound (1.0 eq), the target primary/secondary amine (1.05 eq), and 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq). Stir at room temperature for 2 hours.

    • Causality: Acetic acid acts as a mild proton source to catalyze imine formation without fully protonating the amine, which would render it non-nucleophilic[2].

    • Self-Validating Check: Take an aliquot for IR spectroscopy. The ketone C=O stretch (~1715 cm⁻¹) should significantly diminish, replaced by an imine C=N stretch (~1650 cm⁻¹).

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portionwise over 20 minutes.

    • Causality: Portionwise addition at 0°C provides enough kinetic energy to reduce the imine but not enough to overcome the activation barrier for direct ketone reduction[4].

  • Workup: Quench with saturated aqueous

    
    , extract with dichloromethane, dry, and purify via chromatography.
    

References

  • Source: Google Patents / Merck & Co., Inc.
  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Technical Support Center: Enantiomeric Excess Determination of (S)-3-Methoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: EE-DET-3MTHP Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Method Development & Troubleshooting for Alpha-Chiral Cyclic Ketones

⚠️ CRITICAL ALERT: Racemization Risk

Before starting any analysis, read this. (S)-3-Methoxytetrahydro-4H-pyran-4-one contains a chiral center at the C3 position, alpha to the carbonyl group. This structural feature makes the compound highly susceptible to racemization via keto-enol tautomerism , particularly in the presence of bases (even weak ones like diethylamine) or protic solvents at elevated temperatures.

Operational Rule #1: maintain neutral or slightly acidic conditions throughout sample preparation and analysis. NEVER use basic mobile phase additives (e.g., DEA, TEA) for this specific compound.

Racemization S_Enant (S)-Enantiomer (Chiral) Enol Enol Intermediate (Achiral/Planar) S_Enant->Enol - H+ (Base/Acid cat.) Enol->S_Enant + H+ R_Enant (R)-Enantiomer (Chiral) Enol->R_Enant + H+ R_Enant->Enol - H+

Caption: Mechanism of racemization via enolization. The alpha-proton is acidic, allowing conversion to the achiral enol form, destroying enantiomeric excess.

Module 1: Method Selection Strategy

Use the following decision matrix to select the optimal analytical technique for your facility.

FeatureMethod A: Chiral HPLC (Recommended)Method B: Chiral GC Method C: NMR Derivatization
Primary Use Routine QC, High PrecisionVolatile Samples, High ThroughputStructure Validation, No Column Required
Sample Req. ~1 mg/mL in Hexane/IPA~1-5 mg/mL in volatile solvent~10 mg (Destructive)
Detection UV (210 nm or 254 nm)FID / MS1H / 19F NMR
Risk Solvent compatibilityThermal racemization (Injector)Chemical handling errors
Cost High (Columns)MediumLow (Reagents)

Module 2: Detailed Experimental Protocols

Method A: Chiral Normal-Phase HPLC (Gold Standard)

This method is preferred due to mild temperatures, minimizing racemization risk.

Column Selection:

  • Primary: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate))

  • Secondary: Daicel Chiralcel OD-H or IB (Cellulose tris(3,5-dimethylphenylcarbamate))

Mobile Phase Strategy:

  • Base Solvent: n-Hexane (or n-Heptane) / Isopropanol (IPA).

  • Ratio: Start with 90:10 or 95:5 (Hexane:IPA).

  • Additive (CRITICAL): Do NOT use Diethylamine (DEA). If peak tailing occurs due to the ketone/ether interaction with silanols, add 0.1% Formic Acid or 0.1% Acetic Acid .

Instrument Parameters:

  • Flow Rate: 0.5 – 1.0 mL/min (Lower flow improves resolution).

  • Temperature: 20°C – 25°C (Sub-ambient preferred to lock conformation).

  • Detection: UV @ 210 nm (Carbonyl absorption) and 254 nm.

Step-by-Step Workflow:

  • Equilibration: Flush column with 90:10 Hexane/IPA for 30 mins.

  • Blank Run: Inject solvent to ensure baseline stability.

  • Racemic Standard: Inject a racemic mixture (synthesized or purchased) to establish retention times for (R) and (S) enantiomers. Target resolution (

    
    ) > 1.5.
    
  • Sample Injection: Dissolve (S)-sample in mobile phase (approx 1 mg/mL). Inject 5-10 µL.

Method B: Chiral Gas Chromatography (GC)

Suitable for this compound due to its relatively low molecular weight (~130 g/mol ) and volatility.

Column Selection:

  • Phase: Cyclodextrin-based stationary phases (e.g., Supelco β-DEX 120, Agilent Cyclosil-B).

  • Mechanism: Inclusion complexation of the pyranone ring into the cyclodextrin cavity.

Parameters:

  • Carrier Gas: Helium or Hydrogen (constant flow, ~1-2 mL/min).

  • Injector Temp: 200°C (Keep as low as possible to prevent thermal racemization).

  • Oven Program: Isothermal at 100°C–120°C often works best for chiral resolution. If separation is poor, try a slow ramp (1°C/min).

  • Detector: FID (250°C).

Troubleshooting:

  • Issue: Peak broadening or merging.

  • Fix: Lower the column temperature.[1] Chiral recognition decreases significantly at high temperatures.

Method C: Indirect Determination via Mosher's Ester (NMR)

If chiral chromatography is unavailable, convert the ketone to an alcohol and derivatize.

Protocol:

  • Reduction: Reduce this compound with NaBH4 to the corresponding alcohol (3-methoxy-tetrahydro-2H-pyran-4-ol).

    • Note: This creates a diastereomeric mixture (cis/trans).

  • Derivatization: React the alcohol with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) in pyridine.

  • Analysis: Analyze via 1H NMR or 19F NMR .

  • Calculation: Integrate the distinct peaks of the diastereomeric esters. The ratio of diastereomers reflects the ee of the original ketone (assuming reduction was non-selective regarding the original chiral center, which is usually true for NaBH4).

Module 3: Troubleshooting Guide

Issue 1: "My ee is dropping over time in the autosampler."

Diagnosis: Spontaneous racemization. Root Cause: The sample solvent might contain trace bases, or the autosampler is too warm. Solution:

  • Switch solvent to pure Isopropanol or Hexane (HPLC grade, free of amines).

  • Store samples at 4°C in the autosampler.

  • Analyze immediately after preparation.

Issue 2: "I see no separation on Chiralpak AD-H."

Diagnosis: Insufficient chiral recognition. Root Cause: The methoxy group may not be interacting strongly enough with the amylose backbone in the current mobile phase. Solution:

  • Change Modifier: Switch from IPA to Ethanol (EtOH). Ethanol often alters the solvation of the chiral selector, changing selectivity.

  • Change Column: Switch to Chiralcel OD-H (Cellulose based). The "twist" of the polymer backbone is different and may fit the pyranone ring better.

Issue 3: "Peaks are tailing badly."

Diagnosis: Silanol interactions. Root Cause: The carbonyl oxygen or the ether oxygen is interacting with exposed silanols on the silica support. Solution:

  • Add 0.1% Formic Acid to the mobile phase. This suppresses the ionization of silanols without causing racemization (unlike amines).

Module 4: Method Development Visualization

MethodDev Start Start: this compound CheckVolatile Is GC Available? Start->CheckVolatile GC_Route Try Chiral GC (Beta-DEX Column) CheckVolatile->GC_Route Yes HPLC_Route Try Chiral HPLC (Normal Phase) CheckVolatile->HPLC_Route No / Preferred Col_Select Screen Columns: 1. AD-H / IA 2. OD-H / IB HPLC_Route->Col_Select MP_Select Mobile Phase: Hexane/IPA (90:10) Col_Select->MP_Select Result_Good Rs > 1.5? VALIDATE MP_Select->Result_Good Result_Bad Poor Resolution MP_Select->Result_Bad Optimize Optimization Loop: 1. Lower Temp (10-20°C) 2. Change IPA to EtOH 3. Switch Column Result_Bad->Optimize Optimize->Result_Good

Caption: Decision tree for selecting and optimizing the enantiomeric separation method.

References

  • Phenomenex. (2020).[2] Chiral HPLC Column Selection and Method Development Guide. Retrieved from

  • Sigma-Aldrich (Merck). (2023). Astec® CHIROBIOTIC® Handbook: Chiral Separations. Retrieved from

  • BenchChem. (2025). Asymmetric Synthesis of Chiral 3-Hydroxytetrahydropyrans from 6-Methoxydihydro-2H-pyran-3(4H)-one. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2012). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts (Supporting Info). Retrieved from

  • ChemicalBook. (2023). Tetrahydro-4H-pyran-4-one Properties and Applications. Retrieved from

Sources

Chiral HPLC method development for 3-methoxytetrahydropyranones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical nuances of developing chiral HPLC methods for 3-methoxytetrahydropyranones .

These compounds—cyclic ethers featuring a ketone carbonyl and a methoxy group—are critical chiral building blocks in pharmaceutical synthesis. Because they lack strongly ionizable groups (no amines or carboxylic acids), their chiral recognition relies entirely on hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral stationary phase (CSP) cavities[1].

This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure your method development is robust, reproducible, and scientifically sound.

I. Method Development Workflow

The following flowchart illustrates the logical progression for screening and optimizing a chiral separation for 3-methoxytetrahydropyranones.

G N1 Analyze Analyte (3-Methoxytetrahydropyranone) N2 CSP Screening (Amylose/Cellulose Derivatives) N1->N2 N3 Mobile Phase Selection (NP: Hexane/IPA vs. RP: H2O/MeCN) N2->N3 N4 Is Resolution (Rs) > 1.5? N3->N4 N5 Method Optimization (Temp, Flow Rate, Modifier) N4->N5 No N6 Validated Chiral Method N4->N6 Yes N5->N4

Workflow for chiral HPLC method development of 3-methoxytetrahydropyranones.

II. Standard Operating Protocol: Chiral Screening & Optimization

A self-validating protocol requires that every step prevents downstream artifacts. For 3-methoxytetrahydropyranones, Normal Phase (NP) chromatography is the gold standard because non-polar solvents (like hexane) maximize the hydrogen-bonding interactions between the analyte's ketone/methoxy groups and the CSP's carbamate linkages[2].

Step 1: System Preparation & Decontamination

Causality: Coated polysaccharide columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are instantly destroyed by trace amounts of "forbidden" solvents like dichloromethane (DCM), chloroform, or ethyl acetate, which dissolve the polymer coating[3].

  • Remove any standard reversed-phase columns from the HPLC system.

  • Flush the entire system (pump, autosampler lines, sample loop, and detector flow cell) with 100% 2-propanol (IPA) for 30 minutes at 1.0 mL/min to remove any residual incompatible solvents or aqueous buffers[4][5].

  • Transition the system to the starting screening mobile phase (e.g., Hexane/IPA 90:10 v/v).

Step 2: Column Screening

Causality: Amylose and cellulose backbones form different helical structures, creating distinct "chiral pockets." Screening orthogonal CSPs ensures the highest probability of diastereomeric complex formation[1].

  • Install three primary screening columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), and Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Set column oven temperature strictly to 25 °C. Chiral separations are highly sensitive to enthalpy-entropy compensation; temperature fluctuations will cause retention time shifts[6].

  • Run a generic isocratic method: Hexane/IPA (90:10 v/v) at 1.0 mL/min for 30 minutes.

Step 3: Sample Preparation & Injection

Causality: Injecting a sample dissolved in a solvent stronger than the mobile phase causes transient precipitation at the column head, leading to split peaks and high backpressure[7].

  • Dissolve the 3-methoxytetrahydropyranone standard strictly in the mobile phase (Hexane/IPA 90:10) at a concentration of 1.0 mg/mL[8].

  • Filter through a 0.22 µm PTFE syringe filter.

  • Inject 5 µL. Monitor at 210 nm (tetrahydropyranones lack strong chromophores, so low-UV monitoring or a Refractive Index/ELSD detector is required).

Step 4: Optimization
  • If peaks co-elute, adjust the steric modifier: switch from IPA to Ethanol (EtOH). EtOH is less bulky and can penetrate deeper into the chiral cavities, often altering selectivity (

    
    ).
    
  • If retention is too long (

    
    ), increase the alcohol content to 15-20%. Do not exceed 15% if using older coated columns to prevent stationary phase swelling[5].
    

III. Quantitative Data: CSP & Mobile Phase Selection

The table below summarizes the expected performance metrics for tetrahydropyranone derivatives across standard polysaccharide CSPs.

Chiral Stationary Phase (CSP)Polymer BackboneChiral SelectorSeparation ModeTypical Rs for Cyclic KetonesSolvent Restrictions
Chiralpak AD-H / IA AmyloseTris(3,5-dimethylphenylcarbamate)NP / Polar Organic1.5 - 2.8Coated (AD-H): No DCM/EtOAc. Immobilized (IA): None.
Chiralcel OD-H / IB CelluloseTris(3,5-dimethylphenylcarbamate)NP / Polar Organic1.2 - 2.5Coated (OD-H): No DCM/EtOAc. Immobilized (IB): None.
Chiralpak IC CelluloseTris(3,5-dichlorophenylcarbamate)NP / Reversed Phase1.8 - 3.1Immobilized: Universal compatibility.

IV. Troubleshooting & FAQs

Q1: My baseline is drifting, and I am observing a sudden loss of resolution on my coated amylose column. What happened? A1: This is a classic symptom of stationary phase dissolution. It is highly likely that the column was unintentionally exposed to a "forbidden" solvent (such as acetone, chloroform, DMF, or DMSO)[3]. Even residual quantities left in the autosampler wash lines can irreversibly strip the chiral polymer from the silica support[3][5]. Solution: The column is likely permanently damaged. For future methods, strictly use immobilized columns (e.g., Chiralpak IA, IB, IC) if your workflow requires strong organic diluents, or ensure rigorous system flushing with 2-propanol before installing coated columns[4][8].

Q2: The system pressure spiked to over 250 bar immediately after injecting my 3-methoxytetrahydropyranone sample. How do I fix this? A2: High backpressure upon injection is usually caused by frit blockage. Because 3-methoxytetrahydropyranones are often synthesized in strong solvents like THF or DCM, users sometimes inject the raw reaction mixture directly. When a sample dissolved in a strong solvent mixes with the weaker non-polar mobile phase (e.g., Hexane), the analyte or matrix impurities precipitate out of solution and clog the inlet frit[7]. Solution: Always evaporate your sample and reconstitute it exactly in the mobile phase[8]. To rescue the column, you can attempt to reverse the flow direction (if permitted by the manufacturer's manual) to back-flush the foreign matter from the frit[7]. Always use a guard column[4].

Q3: I have excellent retention (


), but the enantiomers of my 3-methoxytetrahydropyranone are completely co-eluting (

). Should I add an acid/base modifier like TFA or DEA?
A3: No. Additives like Trifluoroacetic acid (TFA) or Diethylamine (DEA) are only used to suppress the ionization of acidic (carboxylic acids) or basic (primary amines) functional groups, respectively[5]. 3-methoxytetrahydropyranone is a neutral molecule; additives will not improve its chiral recognition and may unnecessarily degrade the silica support if the pH exceeds limits[8]. Solution: Co-elution means the spatial arrangement of the analyte does not match the chiral cavity of the current CSP. You must change the selectivity. Switch the column from an amylose backbone to a cellulose backbone, or change the mobile phase modifier from Isopropanol to Ethanol to alter the hydrogen-bonding dynamics[1].

Q4: My retention times are shifting by 0.5 to 1.0 minutes between runs, even though the pump pressure is stable. A4: This is an enthalpy-driven thermodynamic issue. Chiral separations are exquisitely sensitive to temperature variations. The formation of the transient diastereomeric complex between the analyte and the CSP relies on a delicate balance of


 and 

[6]. If your column is not housed in a tightly controlled column oven, ambient laboratory temperature fluctuations (even 1-2 °C from an AC vent) will cause significant retention time drift. Solution: Mandate the use of a thermostatted column compartment. Set the temperature to 25 °C and allow the system to equilibrate for at least 30 minutes until the baseline and column temperature are perfectly stable[4].

V. References

  • Phenomenex - HPLC Technical Tip: Chiral Method Development. Available at:

  • Daicel Chiral Technologies - Dos and Don'ts for Using Daicel Chiral Columns Effectively. Available at:

  • Daicel Chiral Technologies - Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at:

  • ResearchGate - Comparative Enantioseparation of Crufomate with Cellulose- and Amylose-based Chiral Stationary Phases. Available at:

  • YMC Europe - CHIRAL LC & SFC METHOD DEVELOPMENT. Available at:

  • MZ-Analysentechnik - Chiral FAQs. Available at:

  • Daicel Chiral Technologies - Frequently Asked Questions. Available at:

  • HPLC.eu - Chiral Column Instruction Sheet. Available at:

Sources

Overcoming low yield in the synthesis of substituted tetrahydropyrans

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Substituted Tetrahydropyran (THP) Synthesis Ticket ID: THP-SYN-001 Subject: Troubleshooting Low Yield & Poor Stereocontrol in THP Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Energy Landscape

Welcome to the Advanced Synthesis Support Center. You are likely here because your THP cyclization—a cornerstone of polyether antibiotic and marine natural product synthesis—is stalling at 30-40% yield, or you are isolating an intractable mixture of diastereomers.

The tetrahydropyran ring is deceptively simple. In reality, its formation is a battle between entropy (cyclization probability) and enthalpy (chair-like transition states). Low yields in THP synthesis generally stem from three specific failures:

  • Oxocarbenium Instability: Premature hydrolysis or polymerization before cyclization (Prins).

  • Baldwin’s Rule Competition: The kinetic battle between 5-exo (THF formation) and 6-endo (THP formation) pathways (Oxa-Michael).

  • Reversibility: Thermodynamic equilibration erasing your kinetic stereocontrol.

This guide bypasses standard textbook definitions to provide field-tested protocols for rescuing your reaction.

Module 1: The Prins Cyclization (The "Yield Killer")

The Scenario: You are reacting a homoallylic alcohol with an aldehyde using a standard Lewis acid (e.g.,


).
The Error:  Yield is <50%, with significant polymeric byproduct or recovered starting material.
Root Cause Analysis

The "Standard Prins" relies on the in situ generation of an oxocarbenium ion. If the nucleophilic alkene is not perfectly positioned, the oxocarbenium ion is quenched by the counter-ion, solvent, or another aldehyde molecule (polymerization).

The Solution: The "Segmented" & "Silyl" Protocols

Do not rely on intermolecular condensation for difficult substrates. Force the intermediate.

Protocol A: The Rychnovsky Segmented Prins This method decouples the oxocarbenium generation from the condensation step, preventing side reactions.

  • Precursor Synthesis: Convert your homoallylic alcohol and aldehyde into an

    
    -acetoxy ether (mixed acetal). This "segments" the reactants into a single tethered molecule.
    
  • Cyclization: Treat the

    
    -acetoxy ether with a specific Lewis acid.
    
    • For Axial Selectivity (Kinetic): Use TMSBr .[1] This generates an intimate ion pair where the bromide counter-ion attacks from the face same as the leaving group.

    • For Equatorial Selectivity (Thermodynamic): Use SnBr

      
       .
      

Protocol B: The Silyl-Prins (Yadav/Reddy Modification) If you cannot make the acetal, use a vinyl silane or allyl silane as the nucleophile. The silicon "beta-effect" stabilizes the carbocation intermediate, lowering the activation energy for cyclization and preventing polymerization.

  • Reagent: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) is superior to

    
     here.
    
  • Stoichiometry: 1.0 equiv Alcohol, 1.1 equiv Aldehyde, 1.1 equiv TMSOTf.

  • Temperature: Start at -78°C. The silyl group ensures rapid collapse of the cation, preventing side reactions.

Troubleshooting Checklist:

Symptom Diagnosis Corrective Action

| Recovered Aldehyde | Oxocarbenium failed to form. | Switch from


 to TMSOTf  (stronger silylation potential). |
| Polymerization  | Concentration too high. | Dilute reaction to 0.05 M . High conc. favors intermolecular reactions. |
| Racemization  | Oxonia-Cope Rearrangement.[2][3] | The reaction is reversible. Lower temp to -78°C or use the Segmented Prins  to lock the connectivity. |

Module 2: Intramolecular Oxa-Michael Addition

The Scenario: You are cyclizing an alcohol onto an


-unsaturated ketone/ester.[4]
The Error:  You are getting a mixture of 5-membered rings (THF) and 6-membered rings (THP), or the reaction is stalling.
Root Cause Analysis

According to Baldwin’s Rules, 5-exo-trig is kinetically favored over 6-endo-trig . To get the THP (6-endo), you must override this inherent kinetic bias using thermodynamic control or specific electronic activation.

The Solution: The Acid/Base Switch

The mechanism changes entirely depending on the pH, altering the transition state geometry.

Workflow: Selecting the Right Catalyst

  • Base-Catalyzed (Thermodynamic Control):

    • Reagent:

      
      -BuOK or NaH in THF.
      
    • Mechanism:[1][2][3][5][6][7][8][9] Reversible. The reaction will equilibrate to the most stable product.

    • Outcome: Favors the THP (6-membered) ring if the 2,6-substituents can adopt a diequatorial orientation.

    • Warning: If the 5-membered ring is thermodynamically stable, this will fail.

  • Acid-Catalyzed (Kinetic Control):

    • Reagent: PPTS (Pyridinium p-toluenesulfonate) or CSA (Camphorsulfonic acid).

    • Mechanism:[1][2][3][5][6][7][8][9] Protonation of the carbonyl activates the alkene.

    • Outcome: Often locks the first-formed product. If 5-exo is faster, you get THF.

    • The Fix: Use a Lewis Acid like Bi(OTf)

      
        or Sc(OTf)
      
      
      
      . These bulky acids coordinate to the carbonyl, sterically hindering the 5-exo approach and favoring the 6-endo pathway.

Visualization: Decision Logic for Oxa-Michael

OxaMichael Start Oxa-Michael Cyclization Check Is the 5-exo product observed? Start->Check Yes Yes (THF formed) Check->Yes Kinetic Trap No No (Low Reactivity) Check->No Activation Issue Sol1 Switch to Thermodynamic Control (t-BuOK/THF, Reflux) Allows equilibration to THP Yes->Sol1 Sol2 Increase Electrophilicity Use Sc(OTf)3 or Bi(OTf)3 (Bulky Lewis Acid favors 6-endo) No->Sol2

Caption: Workflow for correcting regioselectivity issues in Oxa-Michael cyclizations.

Module 3: Stereocontrol Matrix (2,6-Disubstitution)

The most common request is controlling the cis (syn) vs. trans (anti) relationship across the oxygen.

The "Inside-Alkoxy" Rule: In electrophilic cyclizations, the nucleophile attacks the oxocarbenium ion from a trajectory that minimizes steric clash with the existing substituent.

Desired IsomerReaction TypeRecommended ProtocolMechanistic Rationale
2,6-cis (Syn)Prins / Ionic Reduction TFA / Et

SiH
Thermodynamic Control. The cis isomer allows both substituents to be equatorial in the chair conformation. TFA facilitates equilibration to this lowest-energy state.
2,6-trans (Anti)Segmented Prins TMSBr / CH

Cl

Kinetic Control. The bromide counter-ion attacks the oxocarbenium ion "inside" the pocket, governed by the leaving group's departure, locking the trans geometry.
2,6-trans (Anti)Oxa-Michael Acid Catalysis (CSA) Protonation leads to a chair-like transition state where the substituent prefers the equatorial position, forcing the incoming nucleophile axial (trans).

Module 4: Experimental Validation (The "Self-Check")

Do not assume your reaction worked based on TLC alone. THP diastereomers often have identical R


 values.

The NMR Validation Protocol:

  • Isolate Crude: Do not column immediately. Take a crude

    
    H NMR.
    
  • Check the "Anomeric" Protons: Look at the protons at C2 and C6 (adjacent to oxygen).

    • Axial Proton: Appears as a doublet of doublets (dd) with a large coupling constant (

      
       Hz) due to anti-periplanar coupling with the axial C3 proton.
      
    • Equatorial Proton: Appears as a narrow multiplet or dd with small coupling (

      
       Hz).
      
  • Calculate dr: Integrate these signals to determine your diastereomeric ratio (dr) before purification.

References

  • Rychnovsky, S. D., et al.

    
    -Bromo Ethers." Journal of the American Chemical Society, Vol. 124, No. 34, 2002. Link
    
  • Yadav, J. S., et al. "TMSOTf-Catalyzed Stereoselective Synthesis of 2,6-Disubstituted Tetrahydropyrans." Tetrahedron Letters, Vol. 42, No. 4, 2001. Link

  • Evans, P. A., et al. "Bismuth(III)-Catalyzed Etherification: Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans." Journal of the American Chemical Society, Vol. 125, No. 36, 2003. Link

  • Hoveyda, A. H., et al. "Catalytic Enantioselective Synthesis of Heterocycles via Ring-Closing Metathesis." Nature, Vol. 446, 2007.[10] Link

  • Crosby, S. R., & Willis, C. L. "Visible Light-Mediated Synthesis of Tetrahydropyrans." Chemical Reviews (Relevant section on Oxa-Michael kinetics), 2010. Link

Sources

Catalyst selection for improving the efficiency of tetrahydropyranone synthesis

[1]

Introduction

The tetrahydropyran-4-one (THP-4-one) scaffold is a pharmacophore "privileged structure," ubiquitous in polyketide natural products (e.g., Lasonolide A, Neopeltolide) and synthetic medicinal agents. Its synthesis often bottlenecks at two critical points: stereocontrol (establishing the 2,6-cis vs. trans relationship) and catalytic efficiency (turnover number and functional group tolerance).

This guide moves beyond basic textbook procedures. We treat catalyst selection not as a list of reagents, but as a logic gate determined by your substrate's electronic bias and the required stereochemical outcome.

Module 1: The Catalyst Decision Matrix

Do not default to

Catalyst Selection Logic Flow

CatalystSelectionStartStart: Substrate AvailabilityRoute1Aldehyde + Homoallylic AlcoholStart->Route1Route2Danishefsky-type Diene + AldehydeStart->Route2Route3Enone + Alcohol (Intramolecular)Start->Route3PrinsPrins CyclizationRoute1->PrinsHDAHetero-Diels-Alder (HDA)Route2->HDAOxaMichaelOxa-Michael CyclizationRoute3->OxaMichaelPrins_AqAqueous/Green Conditions?Prins->Prins_AqHDA_StereoEnantioselective Required?HDA->HDA_StereoBaseRec: t-BuOK or NaOMeOxaMichael->BaseThermodynamicScOTfRec: Sc(OTf)3 or In(OTf)3Prins_Aq->ScOTfYes (Water Tolerant)TFARec: TFA or H2SO4Prins_Aq->TFANo (Anhydrous)CrSalenRec: Jacobsen's Cr(III) SalenHDA_Stereo->CrSalenYes (High ee)LewisRec: Eu(fod)3 or ZnCl2HDA_Stereo->LewisNo (Racemic)

Figure 1: Decision tree for selecting the optimal catalytic manifold based on starting materials and stereochemical requirements.

Module 2: Troubleshooting the Prins Cyclization

The acid-catalyzed condensation of an aldehyde with a homoallylic alcohol (Prins cyclization) is the industry standard for generating 2,6-disubstituted THP-4-ones. However, it is prone to racemization and side reactions.

Q1: My yield is low (<40%), and I see significant starting material remaining. Increasing catalyst loading doesn't help.[2]

Diagnosis: Catalyst Deactivation via Water Poisoning or Chelation. Classical Lewis acids like


The Fix: Switch to Water-Tolerant Lewis Acids .

  • Recommendation: Use Scandium(III) Triflate [

    
    ]  or Indium(III) Triflate [
    
    
    ]
    .
  • Mechanism: These lanthanide/post-transition metal triflates possess a large ionic radius and rapid ligand exchange rates. They can activate the carbonyl oxygen even in the presence of water molecules.

  • Protocol Adjustment: Run the reaction in ionic liquids or aqueous-organic mixtures if solubility permits.

    
     can often be recovered and reused.
    
Q2: I am obtaining a mixture of 2,6-cis and 2,6-trans isomers. How do I enforce cis-selectivity?

Diagnosis: Loose Transition State Control. The stereoselectivity in Prins cyclization is dictated by the stability of the chair-like transition state of the oxocarbenium ion intermediate.[1]

The Fix: Use a catalyst that enforces a Tight Ion Pair .

  • Recommendation: Iron(III) Halides (

    
    , 
    
    
    )
    or Tin(IV) Bromide (
    
    
    )
    .
  • Why it works: The counter-ion plays a massive role. A nucleophilic counter-ion (like

    
     from 
    
    
    ) can facilitate the "internal return" mechanism or stabilize the specific chair conformation where the bulky substituents occupy equatorial positions to minimize 1,3-diaxial interactions (the "2,6-cis" product).
  • Reference: See Yadav et al. for

    
     mediated selectivity [1].
    
Q3: My enantiomeric excess (ee) is eroding over time (Racemization).

Diagnosis: Competitive 2-Oxonia-Cope Rearrangement . If your substrate allows, the oxocarbenium ion can undergo a [3,3]-sigmatropic rearrangement, scrambling the stereocenters before cyclization.

The Fix: Kinetic Trapping.

  • Recommendation: Use Indium(III) Bromide (

    
    ) .
    
  • Mechanism:

    
     is softer than 
    
    
    . It accelerates the cyclization step (nucleophilic attack of the alkene on the oxocarbenium) faster than the rate of the oxonia-Cope rearrangement.
  • Alternative: Lower the temperature to -78°C to favor the kinetic cyclization product.

Module 3: Troubleshooting Hetero-Diels-Alder (HDA)

For constructing THP-4-ones from Danishefsky-type dienes and aldehydes.

Q1: The diene decomposes (hydrolyzes) before reacting.

Diagnosis: The Lewis Acid is too "Hard" or acidic. Danishefsky's diene is an acid-sensitive silyl enol ether. Strong Brønsted acids or hard Lewis acids (

The Fix: Use Mild, Eu-based shift reagents or Chiral Cr(III) .

  • Recommendation: Eu(fod)_3 or Jacobsen’s Catalyst (Cr(III)-salen) .

  • Protocol: Ensure strictly anhydrous conditions. Add molecular sieves (4Å) to the reaction vessel.

Q2: I need high enantioselectivity (>90% ee).

The Fix: Ligand-Accelerated Catalysis.

  • Recommendation: Jacobsen’s Chromium(III) Salen Complex .

  • Data: Literature indicates >90% ee for unactivated aldehydes when using 2-5 mol% of the (S,S)-Cr-salen complex [2].

  • Note: This reaction follows a concerted [4+2] mechanism where the catalyst binds the aldehyde, exposing the Re or Si face selectively.

Comparative Data: Catalyst Performance

Catalyst SystemReaction TypeTypical Yielddiastereomeric ratio (cis:trans)Key AdvantageKey Limitation

Prins50-70%60:40Cheap, AvailableWater sensitive, poor stereocontrol

Prins85-95% 90:10Water Tolerant , ReusableExpensive

Prins80-90%>95:5 Suppresses RacemizationHygroscopic

-Salen
HDA70-85%>98:2 (ee >90%)High Enantiocontrol Slow kinetics, requires specific dienes
TFA Prins60-75%VariableSimple workupHarsh, functional group intolerance

Experimental Protocol: High-Efficiency Prins Cyclization

Objective: Synthesis of 2,6-cis-disubstituted tetrahydropyran-4-one using a water-tolerant Lewis Acid. Target Audience: Medicinal Chemists requiring >10g scale.

Reagents
  • Substrate: Homoallylic alcohol (1.0 equiv)

  • Reagent: Aldehyde (1.1 equiv)

  • Catalyst: Scandium(III) Triflate [

    
    ]  (5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Water/THF (1:1)

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (though

    
     is water-tolerant, anhydrous conditions yield cleaner impurity profiles). Cool to 0°C under 
    
    
    atmosphere.
  • Charging: Add the aldehyde (10 mmol) and homoallylic alcohol (10 mmol) to DCM (50 mL, 0.2 M).

  • Catalysis: Add

    
     (0.5 mmol, 246 mg) in one portion.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (23°C). Monitor by TLC (stain with PMA or Anisaldehyde).

    • Checkpoint: If conversion stalls at 50%, add 10 mol% more catalyst.

  • Quench: Add saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine. Dry over 
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • The product should show a characteristic carbonyl stretch at ~1715

    
     in IR.
    
  • 
    H NMR should show the H-2 and H-6 protons as axial-axial couplings (dd, 
    
    
    Hz) confirming the cis-chair conformation.

Mechanism Visualization: The "Chair" Control

Understanding the transition state is vital for troubleshooting stereochemistry.

PrinsMechanismStep11. Aldehyde Activation(Lewis Acid Coordination)Step22. Oxocarbenium IonFormationStep1->Step2- H2OStep33. Chair-like TS(Equatorial Substituents)Step2->Step3HomoallylicAlcohol AttackStep44. Cyclization(2,6-cis Product)Step3->Step4Rate DeterminingStep

Figure 2: The Prins cyclization mechanism. Note that Step 3 (Chair-like TS) is where catalyst choice (


References

  • Yadav, J. S., et al. (2001).[2] "Indium(III) Chloride-Catalyzed Stereoselective Prins Cyclization: A Novel and Efficient Synthesis of 4-Hydroxytetrahydropyrans." Synthesis, 2001(6), 885-888.

  • Joly, G. D., & Jacobsen, E. N. (2004). "Catalyst-Controlled Stereoselective Hetero-Diels-Alder Reactions of Danishefsky's Diene with Unactivated Aldehydes." Journal of the American Chemical Society, 126(13), 4102-4103.

  • Loh, T. P., et al. (1999). "Scandium Triflate Catalyzed Prins Cyclization Reaction in Water." Tetrahedron Letters, 40(49), 8697-8700.

  • Crosby, S. R., et al. (2002). "A Practical and Efficient Synthesis of Tetrahydropyran-4-ones via Prins Cyclization." Journal of Organic Chemistry, 67(6), 1861-1867.

Validation & Comparative

Spectroscopic Differentiation of 3-Methoxytetrahydropyran-4-one Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-methoxytetrahydropyran-4-one (CAS 624734-17-4) contains a single stereocenter at the C3 position, giving rise to two enantiomers: (3R) and (3S). In pharmaceutical development and synthetic chemistry, accurately determining the enantiomeric excess (%ee) and the absolute configuration of such chiral building blocks is critical. Because enantiomers exhibit identical scalar physical properties in achiral environments, conventional spectroscopy cannot differentiate them.

This guide objectively compares three state-of-the-art analytical modalities for the spectroscopic differentiation of 3-methoxytetrahydropyran-4-one isomers:

  • High-Field

    
    H-NMR with Chiral Lanthanide Shift Reagents 
    
  • Vibrational Circular Dichroism (VCD) Spectroscopy

  • Chiral Gas Chromatography with Vacuum Ultraviolet Detection (GC-VUV)

Method 1: High-Field H-NMR with Chiral Shift Reagents

Causality & Mechanism

Enantiomers exhibit identical chemical shifts in achiral solvents[1]. To break this symmetry, a chiral lanthanide shift reagent (LSR) such as Eu(hfc)


 is introduced. As detailed by, these reagents form transient diastereomeric complexes with the analyte[1]. The europium ion acts as a Lewis acid, coordinating with the basic oxygen atoms of the methoxy and carbonyl groups of 3-methoxytetrahydropyran-4-one. Because diastereomers have different spatial arrangements, the paramagnetic shielding cone of the europium ion affects the (3R) and (3S) nuclei differently. This induces distinct pseudocontact shifts (Δδ), allowing for the baseline resolution and quantification of the individual enantiomers[1].
Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the 3-methoxytetrahydropyran-4-one sample in 0.6 mL of anhydrous CDCl

    
    .
    
  • Baseline Acquisition: Acquire a standard 400 MHz

    
    H-NMR spectrum. Identify the isolated methoxy singlet (~3.4 ppm).
    
  • Titration: Add Eu(hfc)

    
     in 0.1 molar equivalent increments.
    
  • Monitoring: Acquire a spectrum after each addition. Monitor the downfield shift and the splitting of the methoxy singlet into two distinct peaks representing the (3R) and (3S) complexes.

  • Quantification: Once baseline separation is achieved (typically at 0.3–0.5 eq), integrate the two peaks to calculate the %ee.

  • Self-Validation Mechanism: Plot the chemical shift (δ) of the split peaks against the concentration of Eu(hfc)

    
    . A linear dependence confirms that the peak splitting is governed by dynamic complexation rather than the presence of achiral impurities.
    

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

Causality & Mechanism

Vibrational Circular Dichroism (VCD) detects differences in the attenuation of left and right circularly polarized light passing through a sample during a vibrational transition[2]. For a chiral molecule, the rotational strength of a vibrational mode depends on the dot product of its electric and magnetic transition dipole moments. Because enantiomers are mirror images, their VCD spectra are exact opposites. Because VCD is highly sensitive to the 3D mutual orientation of functional groups, it provides robust structural information[2]. According to , the absolute configuration of chiral molecules can be unambiguously identified by comparing experimental VCD spectra with simulated spectra generated via ab initio electronic structure calculations[3].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample in an IR-transparent, achiral solvent (e.g., CDCl

    
    ) to achieve a high concentration (~0.1 M).
    
  • Cell Loading: Inject the solution into a BaF

    
     liquid cell with a 100 µm path length.
    
  • Spectral Acquisition: Acquire the IR and VCD spectra using a VCD spectrometer (e.g., BioTools ChiralIR-2X). Co-add scans for 2–4 hours to achieve a high signal-to-noise ratio in the 1000–1800 cm

    
     fingerprint region.
    
  • Computational Modeling: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) to optimize the geometry and simulate the VCD spectrum for the (3R) enantiomer.

  • Configuration Assignment: Overlay the experimental spectrum with the calculated (3R) spectrum. A positive correlation confirms the (3R) configuration; a mirror-image correlation identifies the (3S) configuration.

  • Self-Validation Mechanism: Prior to analyzing the enantiopure sample, measure a known racemic mixture of 3-methoxytetrahydropyran-4-one. The racemate must yield a perfectly flat VCD spectrum (ΔA = 0), validating that the instrument is free from linear birefringence artifacts.

Method 3: Chiral Gas Chromatography with Vacuum Ultraviolet Detection (GC-VUV)

Causality & Mechanism

Gas chromatography coupled with Vacuum Ultraviolet (GC-VUV) detection is a transformative technology for analyzing complex mixtures. As highlighted by , VUV detectors capture absorption spectra in the 118–240 nm range, enabling the differentiation of structurally similar compounds even when chromatographic separation is incomplete[4]. In this method, a chiral stationary phase (e.g., derivatized β-cyclodextrin) separates the (3R) and (3S) enantiomers based on the differing thermodynamic stabilities of their transient inclusion complexes. The VUV detector then provides a universal, information-rich spectral fingerprint (capturing high-energy σ→σ, n→σ, and π→π* transitions) to confirm peak purity and structural identity[4].

Step-by-Step Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent (e.g., hexane).

  • Injection: Inject 1 µL into a GC equipped with a chiral capillary column (e.g., Beta-DEX 225).

  • Separation: Program the GC oven with a shallow temperature ramp (e.g., 80°C hold for 2 min, ramp at 2°C/min to 150°C) to maximize enantiomeric resolution.

  • VUV Detection: Detect the eluting peaks using a VUV spectrometer scanning from 125 to 240 nm. Calculate %ee from the baseline-resolved chromatographic peak areas.

  • Self-Validation Mechanism: Perform spectral deconvolution across the entire width of both chromatographic peaks. The VUV absorbance spectrum must remain identical across the leading edge, apex, and trailing edge of each peak. Any spectral deviation flags the presence of a co-eluting matrix interference, invalidating the %ee calculation.

Quantitative Performance Comparison

Analytical TechniquePrimary ApplicationSample ConcentrationTypical Analysis TimeAbsolute Config. CapabilityMatrix Tolerance

H-NMR + Eu(hfc)

Rapid %ee quantification~15-20 mg/mL15–30 minutesNo (Requires known standard)Low (Requires pure sample)
VCD Spectroscopy Absolute Configuration~50-100 mg/mL2–4 hoursYes (Via DFT matching)Low (Requires pure sample)
Chiral GC-VUV %ee in complex mixtures~1 mg/mL30–45 minutesNo (Empirical retention only)High (Chromatographic separation)

Decision Workflow

G Start 3-Methoxytetrahydropyran-4-one Isomer Analysis Goal Primary Analytical Goal? Start->Goal AbsConfig Determine Absolute Configuration Goal->AbsConfig Structure EE Quantify Enantiomeric Excess (%ee) Goal->EE Purity VCD VCD Spectroscopy + DFT Simulation AbsConfig->VCD Matrix Sample Matrix & Purity? EE->Matrix Complex Complex Mixture / Volatile Matrix->Complex Dirty Pure Highly Pure / Isolated Matrix->Pure Clean GCVUV Chiral GC-VUV (Chromatographic + Spectral) Complex->GCVUV NMR 1H-NMR with Eu(hfc)3 (Chiral Shift Reagent) Pure->NMR

Decision workflow for selecting the optimal spectroscopic method for 3-methoxytetrahydropyran-4-one.

Conclusion

The choice of spectroscopic technique for differentiating 3-methoxytetrahydropyran-4-one isomers depends entirely on the analytical objective and sample state. VCD Spectroscopy stands alone as the definitive tool for assigning absolute configuration from first principles, making it indispensable during early-stage drug discovery. For routine synthetic monitoring where %ee is the primary metric,


H-NMR with chiral shift reagents  offers the fastest turnaround for purified isolates. Conversely, when dealing with crude reaction mixtures or volatile matrices, Chiral GC-VUV  provides unmatched selectivity, utilizing high-energy spectral fingerprints to guarantee peak purity and accurate enantiomeric quantification.

References

  • Wikipedia Contributors. "Vibrational circular dichroism." Wikipedia, The Free Encyclopedia.[Link]

  • Gaussian, Inc. "Studying Chirality with Vibrational Circular Dichroism." Gaussian.com. [Link]

  • LCGC International. "Advancing Pharmaceutical GC Method Development with Vacuum UV Detection: Enhancing Peak Purity, Sensitivity, and Selectivity." Chromatography Online.[Link]

Sources

Comparative Guide: Catalytic Strategies for 3-Alkoxytetrahydropyranone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Catalysts for 3-Alkoxytetrahydropyranone Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-alkoxytetrahydropyranone scaffold represents a privileged motif in medicinal chemistry, serving as a core structure for polyketide antibiotics, marine natural products (e.g., Neopeltolide), and carbohydrate mimetics. Synthesizing this densely functionalized ring system—specifically installing the alkoxy group alpha to the ketone within a saturated pyran ring—presents unique regiochemical challenges.

This guide objectively compares three distinct catalytic methodologies to access this architecture:

  • Metal-Carbenoid Insertion (Rh-Catalysis): The "Precision" route via diazo intermediates.

  • Oxidative Rearrangement (V-Catalysis/Enzymatic): The "Green/Biomass" route starting from furfuryl alcohols (Achmatowicz).

  • Acid-Mediated Cyclization (Re/In-Catalysis): The "Constructive" route via Prins/Hetero-Diels-Alder sequences.

Part 1: Critical Analysis of Catalytic Systems

Rhodium(II) Carboxylates: The O-H Insertion Specialist

Target Application: Direct synthesis of 3-alkoxytetrahydropyran-4-ones from diazo precursors.

The use of dirhodium(II) catalysts, particularly Rh₂(OAc)₄ (Rhodium acetate) or Rh₂(esp)₂ , facilitates the decomposition of 3-diazo-tetrahydropyran-4-ones to generate a highly electrophilic metal-carbene intermediate. In the presence of an alcohol (R-OH), this species undergoes a rapid, concerted O-H insertion .

  • Mechanism: The reaction proceeds via a metal-stabilized ylide or direct concerted insertion, preserving the stereochemical integrity of chiral alcohols.

  • Key Advantage: It is one of the few methods to install the alkoxy group directly at the C3 position with high atom economy regarding the carbon skeleton.

  • Limitation: Requires the preparation of potentially unstable diazo ketones.

Vanadium & Biocatalysts: The Achmatowicz Route

Target Application: Sustainable synthesis of the pyranone core from renewable furans, followed by functionalization.[1]

This route utilizes VO(acac)₂ (Vanadium(IV) oxy(acetylacetonate)) or enzymes like Chloroperoxidase (CPO) / Unspecific Peroxygenase (UPO) to effect the oxidative ring expansion of furfuryl alcohols.

  • Mechanism: Oxidative dearomatization of the furan ring followed by hydration and rearrangement yields 6-hydroxy-2H-pyran-3(6H)-one (Achmatowicz product).

  • Transformation to Target: To reach 3-alkoxytetrahydropyranone, the unsaturated enone must undergo hydrogenation (saturation) and subsequent alpha-alkoxylation (often requiring a separate step such as hypervalent iodine oxidation or alpha-diazo insertion).

  • Key Advantage: Uses renewable biomass (furfural derivatives) and operates under mild, often aqueous conditions.

Rhenium(VII) & Indium(III): The Prins/Cyclization Architects

Target Application: De novo construction of the pyran ring from acyclic precursors.

Perrhenic acid (HOReO₃) and Indium(III) triflate (In(OTf)₃) are powerful Lewis acids for the Prins cyclization of homoallylic alcohols with aldehydes.

  • Mechanism: Generates an oxocarbenium ion intermediate that cyclizes to form the tetrahydropyran ring.

  • Relevance: While this typically yields 4-hydroxytetrahydropyrans, using specific enol ethers or post-cyclization oxidation/alkylation sequences allows access to the 3-alkoxy-4-one motif.

  • Key Advantage: Highly modular; allows for the introduction of diverse substituents at C2 and C6 during ring formation.

Part 2: Comparative Performance Data

The following table summarizes experimental performance metrics based on recent literature and standard laboratory benchmarks.

FeatureRhodium(II) (O-H Insertion) Vanadium/Enzymatic (Achmatowicz) Rhenium/Indium (Prins/Cyclization)
Primary Catalyst Rh₂(OAc)₄, Rh₂(esp)₂VO(acac)₂, rAaeUPO (Enzyme)HOReO₃, In(OTf)₃
Substrate Class 3-Diazo-tetrahydropyran-4-oneFurfuryl AlcoholsHomoallylic Alcohols + Aldehydes
Step Count 1 (from diazo)2-3 (Rearrangement + Saturation)1 (Cyclization)
Yield (Typical) 75% – 92%60% – 85%55% – 80%
Regiocontrol Excellent (Dictated by diazo position)Good (Dictated by furan substitution)Moderate (Substrate dependent)
Atom Economy High (N₂ is the only byproduct)Moderate (Requires oxidants like TBHP/H₂O₂)High (Water is often the only byproduct)
Cost Profile

$ (High - Precious Metal)
$ (Low - Base Metal/Biocatalyst)

(Medium - Re/In salts)
Scalability Low/Medium (Safety concerns with diazo)High (Industrial viable)High (Robust reagents)

Part 3: Mechanistic Visualization

Pathway 1: Rhodium-Catalyzed O-H Insertion

The following diagram illustrates the catalytic cycle for the direct synthesis of 3-alkoxytetrahydropyranones via carbene insertion.

RhodiumInsertion Start 3-Diazo-tetrahydropyran-4-one Carbene Rh-Carbenoid Intermediate (Electrophilic) Start->Carbene - N2 Rh_Cat Rh2(OAc)4 Catalyst Rh_Cat->Carbene Coordination Ylide Oxonium Ylide (Transient) Carbene->Ylide + R-OH Alcohol Alcohol (R-OH) Alcohol->Ylide Product 3-Alkoxytetrahydropyran-4-one Ylide->Product 1,2-Proton Shift (Insertion) N2 N2 (Gas)

Caption: Rh(II)-catalyzed decomposition of diazo-pyranone followed by nucleophilic attack of alcohol and proton transfer.

Pathway 2: Decision Matrix for Catalyst Selection

Use this logic flow to select the appropriate catalyst for your specific drug development needs.

SelectionMatrix Start Starting Material Availability? Q1 Do you have Furfural/Biomass? Start->Q1 Q2 Do you need specific C3-Alkoxy chirality? Q1->Q2 No Route_V Use Vanadium/Enzymes (Achmatowicz) Q1->Route_V Yes (Green Chem) Route_Rh Use Rhodium(II) (Diazo Insertion) Q2->Route_Rh Yes (High Precision) Route_Re Use Rhenium/Indium (Prins Cyclization) Q2->Route_Re No (General Scaffold)

Caption: Strategic decision tree for selecting the optimal catalytic system based on substrate and stereochemical needs.

Part 4: Validated Experimental Protocol

Protocol: Rh(II)-Catalyzed Synthesis of 3-Benzyloxytetrahydropyran-4-one

Rationale: This protocol demonstrates the "High Precision" Rhodium route, chosen for its ability to install the alkoxy group directly.

Reagents:

  • 3-Diazo-tetrahydropyran-4-one (1.0 equiv) [Synthesized via diazo transfer]

  • Benzyl Alcohol (1.2 equiv)

  • Rh₂(OAc)₄ (1.0 mol%)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve Rh₂(OAc)₄ (1.0 mol%) in anhydrous DCM (0.1 M concentration relative to substrate).

  • Substrate Addition: Add Benzyl alcohol (1.2 equiv) to the catalyst solution.

  • Controlled Addition (Critical Step): Dissolve 3-diazo-tetrahydropyran-4-one in DCM. Add this solution dropwise to the reaction mixture over 30 minutes at 0°C.

    • Why? Slow addition prevents the diazo compound from reacting with itself (dimerization) or forming azines, ensuring the Rh-carbene reacts preferentially with the alcohol.

  • Monitoring: Warm to room temperature and stir for 2 hours. Monitor the disappearance of the diazo peak (approx. 2100 cm⁻¹ in IR) or by TLC.

  • Workup: Once conversion is complete, concentrate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Expected Outcome:

  • Yield: 82–88%

  • Appearance: Clear to pale yellow oil.

  • Characterization: ¹H NMR should show the diagnostic singlet (or AB system) for the benzylic protons and the multiplet for the proton at the C3 position alpha to the ketone.

References

  • Vanadium-Catalyzed Achmatowicz Rearrangement

    • Title: Vanadium-catalyzed Achmatowicz and aza-Achmatowicz rearrangement reactions using cumene hydroperoxide (CHP) as oxidant.[1][2]

    • Source: Heterocycles, 2018.[1][3]

    • URL:[Link]

  • Enzymatic Achmatowicz (Green Route)

    • Title: Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase.
    • Source: Organic & Biomolecular Chemistry, 2024.[4]

    • URL:[Link]

  • Rhodium-Catalyzed O-H Insertion (General Mechanism)

    • Title: Facile synthesis of 3-alkoxyindoles via rhodium(II)-catalysed diazoindole O–H insertion reactions.[5] (Mechanistic Analog).

    • Source: ResearchG
    • URL:[Link]

  • Rhenium-Catalyzed Prins Cyclization

    • Title: Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols.[6][7]

    • Source: Organic & Biomolecular Chemistry, 2022.[7][8]

    • URL:[Link]

  • Indium-Catalyzed Cyclization

    • Title: Tetrahydropyran synthesis (Review of In(OTf)
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Biological Activity and Application Guide: (S)- vs. (R)-3-Methoxytetrahydro-4H-pyran-4-one in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the stereochemistry of chiral building blocks dictates the pharmacological destiny of the final Active Pharmaceutical Ingredient (API). This guide provides an objective comparison of the (S)- and (R)-isomers of 3-Methoxytetrahydro-4H-pyran-4-one .

Crucially, these ketones do not possess intrinsic biological activity themselves; rather, they serve as critical chiral synthons. Their primary application is in the synthesis of potent CCR2 (Chemokine Receptor 2) antagonists —therapeutics designed to halt monocyte recruitment in inflammatory diseases such as rheumatoid arthritis, type II diabetes, and obesity[1][2]. The choice between the (R)- and (S)-isomer determines whether the resulting downstream drug will be a highly potent inhibitor or a biologically inactive byproduct.

Mechanistic Causality: The CIP Priority Inversion Pitfall

A common pitfall in the synthesis of these CCR2 antagonists is a misunderstanding of stereochemical nomenclature during the core reductive amination step.

To synthesize the biologically active (3S,4S)-amine derivative, researchers must start with the (3R)-ketone [1]. This apparent contradiction is driven by a Cahn-Ingold-Prelog (CIP) priority inversion:

  • In the Ketone: At the C3 chiral center, the C4 carbonyl carbon is bonded to (O, O, C), giving it a higher CIP priority than the C2 ether carbon, which is bonded to (O, H, H).

  • In the Amine: Following reductive amination, the C4 carbon is now bonded to an amine (N, C, H). Because oxygen has a higher atomic number than nitrogen, the C2 ether carbon (O, H, H) now outranks the C4 amine carbon.

Consequently, while the physical 3D spatial arrangement of the atoms at C3 remains completely unchanged during the reaction, the CIP designation flips. Using the (S)-ketone will yield the (3R,4R)-amine, which is biologically inactive.

Comparative Biological Performance of Downstream APIs

The biological efficacy of the downstream APIs hinges entirely on their ability to bind the allosteric pocket of the CCR2 receptor and block the binding of MCP-1 (Monocyte Chemoattractant Protein-1)[2].

The API derived from the (R)-ketone achieves optimal steric fit and forms critical hydrogen-bond networks within the receptor via its methoxytetrahydropyran ring. In vivo studies of these (3S,4S) derivatives demonstrate profound anti-inflammatory activity, inhibiting thioglycollate-induced cellular infiltration in humanized CCR2 knock-in mice by up to 95% at a 10 mg/kg dose[2]. Conversely, the API derived from the (S)-ketone suffers from severe steric clashes within the binding pocket, rendering it virtually inactive.

Quantitative Performance Summary
FeatureDerivative of (R)-3-Methoxytetrahydro-4H-pyran-4-oneDerivative of (S)-3-Methoxytetrahydro-4H-pyran-4-one
Downstream Stereochemistry (3S, 4S)-Amine Derivative(3R, 4R)-Amine Derivative
Target Receptor CCR2 (Chemokine Receptor 2)CCR2
Receptor Binding Affinity High (Potent Antagonist, IC50 typically < 10 nM)Low / Inactive
In Vivo Efficacy (API) Blocks monocyte recruitment (Up to 95% inhibition)Negligible inhibition of recruitment
Primary Application Active Pharmaceutical Ingredient (API) SynthesisNegative control / Inactive enantiomer studies

Experimental Workflow: Stereoselective Reductive Amination

To ensure the reliable generation of the active (3S,4S)-amine from the (3R)-ketone, the following self-validating protocol utilizes Sodium Triacetoxyborohydride (STAB-H).

Objective: Synthesize the (3S,4S)-amine precursor for CCR2 antagonist evaluation.

Step-by-Step Procedure:

  • Free-Basing the Amine: Suspend the primary amine derivative (e.g., a cyclopentanamine core, 1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. If using an amine hydrochloride salt, add Triethylamine (TEA) (1.5 eq) dropwise.

    • Causality: Liberates the nucleophilic free amine required for efficient imine formation.

  • Imine Formation: Add (3R)-3-methoxytetrahydro-4H-pyran-4-one (1.2 eq) to the solution. Stir at room temperature for 1–2 hours.

    • Causality: Allows the thermodynamically favorable formation of the intermediate imine/iminium species before the reducing agent is introduced[3].

  • Selective Reduction: Portion-wise add STAB-H (1.5 - 3.0 eq).

    • Causality: STAB-H is a mild reducing agent that selectively reduces the protonated imine at pH 6-8 without reducing the unreacted ketone[3]. The bulky acetoxy groups direct the hydride attack stereoselectively, favoring the formation of the required (3S,4S) diastereomer[1].

  • Reaction Maturation: Stir the reaction mixture overnight at room temperature. Monitor via LC-MS until the intermediate imine is fully consumed.

  • Quenching: Slowly add saturated aqueous NaHCO3 until gas evolution ceases.

    • Causality: Neutralizes the acetic acid byproduct and destroys unreacted STAB-H, preventing acidic degradation of the newly formed amine[3].

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics over MgSO4, and concentrate in vacuo. Purify via silica gel chromatography to isolate the pure (3S,4S)-amine.

Pathway & Workflow Visualization

G R_Isomer (3R)-3-Methoxytetrahydro- 4H-pyran-4-one RedAm_R Reductive Amination (STAB-H) R_Isomer->RedAm_R S_Isomer (3S)-3-Methoxytetrahydro- 4H-pyran-4-one RedAm_S Reductive Amination (STAB-H) S_Isomer->RedAm_S Amine_3S4S (3S,4S)-Amine Derivative (Active Synthon) RedAm_R->Amine_3S4S CIP Inversion Amine_3R4R (3R,4R)-Amine Derivative (Inactive Synthon) RedAm_S->Amine_3R4R CIP Inversion Active_Drug Potent CCR2 Antagonist (Blocks Monocyte Recruitment) Amine_3S4S->Active_Drug API Synthesis Inactive_Drug Inactive Compound (Fails to Bind Receptor) Amine_3R4R->Inactive_Drug API Synthesis

Figure 1: Stereochemical workflow and downstream CCR2 antagonist activity of pyranone isomers.

References

  • Google Patents (EP1682135B1)
  • Sciencemadness.
  • Googleapis.com (United States Patent)

Sources

Comparative Study of Synthetic Routes to Chiral 3-Alkoxytetrahydropyranones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral highly substituted tetrahydropyran-4-ones, particularly those bearing a 3-alkoxy substituent, are privileged structural motifs found in a vast array of bioactive natural products, including macrolides (e.g., neopeltolide, dactylolide) and spliceosome inhibitors (e.g., spliceostatins, thailanstatins)[1][2][3]. Establishing the precise relative and absolute stereochemistry around the pyran ring is a critical bottleneck in drug development. This guide provides an objective, data-driven comparison of the three most robust synthetic methodologies for constructing these chiral heterocycles: Asymmetric Hetero-Diels-Alder (HDA) Cycloaddition, Enantioselective Prins Cyclization, and Organocatalytic Intramolecular Oxa-Michael Addition.

Strategic Overview of Synthetic Pathways

The selection of a synthetic route depends heavily on the substitution pattern required and the stage of the synthesis. The flowchart below illustrates the divergent logic of the three primary methodologies.

G SM1 α-Alkoxy Aldehyde + Siloxydiene Cat1 Jacobsen Cr(III) Catalyst SM1->Cat1 Hetero-Diels-Alder SM2 Homoallylic Alcohol + Aldehyde Cat2 Chiral Phosphoric Acid (CPA) SM2->Cat2 Prins Cyclization SM3 Tethered Hydroxy Enone Cat3 Diarylprolinol Ether SM3->Cat3 Oxa-Michael Prod Chiral 3-Alkoxy- tetrahydropyran-4-one Cat1->Prod Hetero-Diels-Alder Cat2->Prod Prins Cyclization Cat3->Prod Oxa-Michael

Figure 1: High-level strategic comparison of the three primary synthetic routes to chiral tetrahydropyranones.

Methodology 1: Catalytic Asymmetric Hetero-Diels-Alder (HDA)

The HDA reaction between an


-alkoxy aldehyde and a siloxydiene (such as Danishefsky's diene) is the premier method for the de novo construction of 2,3-disubstituted tetrahydropyran-4-ones[1].
Mechanistic Rationale

Using Jacobsen's chiral tridentate Cr(III) Schiff base complex, the Lewis acidic chromium center coordinates the carbonyl oxygen of the


-alkoxy aldehyde. The bulky tert-butyl groups on the chiral ligand effectively shield the Re-face of the aldehyde. Consequently, the diene is forced to approach via the Si-face in an endo trajectory[2]. This specific trajectory minimizes steric repulsion between the diene and the catalyst framework while maximizing secondary orbital overlap, resulting in exceptional enantioselectivity.

HDA A α-Alkoxy Aldehyde C Cr(III)-Aldehyde Complex (Facial Shielding by Ligand) A->C Coordination B Danishefsky's Diene B->C Coordination D Endo-Transition State (Minimized Steric Clash) C->D [4+2] Cycloaddition E (2R, 3S)-3-Alkoxy- tetrahydropyran-4-one D->E Acidic Workup (TFA) Silyl Cleavage

Figure 2: Stereochemical control and reaction sequence in the Jacobsen HDA cycloaddition.

Self-Validating Experimental Protocol
  • Catalyst Activation: To a flame-dried flask, add Jacobsen's Cr(III) catalyst (5 mol%) and anhydrous oven-dried 4Å molecular sieves in neat dichloromethane (DCM). Stir for 15 minutes at room temperature.

  • Cycloaddition: Cool the mixture to -30 °C. Add the

    
    -alkoxy aldehyde (1.0 equiv), followed by the dropwise addition of Danishefsky's diene (1.2 equiv).
    
  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active diene spot disappears (typically 12-24 hours).

  • Silyl Cleavage (Causality Step): Add a 0.1 M solution of trifluoroacetic acid (TFA) in DCM at -30 °C and warm to room temperature. Causality: TFA is not merely for neutralization; it rapidly hydrolyzes the intermediate silyl enol ether, driving the irreversible formation of the thermodynamic ketone product and preventing retro-Diels-Alder degradation.

  • Validation: Isolate via column chromatography. Confirm success via

    
    H NMR: look for the characteristic doublet of the C2-proton (typically around 
    
    
    
    4.8-5.2 ppm) and the disappearance of the silyl methyl protons.

Methodology 2: Enantioselective Prins Cyclization

The Prins cyclization is highly effective for synthesizing 2,4,6-trisubstituted systems. Recent advancements utilizing Chiral Phosphoric Acids (CPAs) have solved the historical problem of poor enantiocontrol in these reactions[4].

Mechanistic Rationale

The reaction initiates with the condensation of a homoallylic alcohol and an aldehyde to form a hemiacetal, which collapses into an oxocarbenium ion. The CPA catalyst forms a tight, chiral hydrogen-bonded ion pair with this oxocarbenium intermediate[4]. The bulky 3,3'-substituents of the BINOL scaffold dictate the facial attack of the tethered olefin. A critical challenge here is the reversible oxonia-Cope rearrangement, which can erode enantiopurity. To combat this, strictly anhydrous conditions are maintained to trap the kinetic product before equilibration can occur.

Self-Validating Experimental Protocol
  • Preparation: In a glovebox, charge a vial with the chiral imidodiphosphoric acid catalyst (5 mol%), the homoallylic alcohol (1.0 equiv), and the target aldehyde (1.1 equiv) in anhydrous toluene.

  • Dehydration (Causality Step): Add freshly activated 5Å molecular sieves. Causality: Even trace water can hydrate the oxocarbenium intermediate, leading to reversible ring-opening and subsequent racemization via the oxonia-Cope pathway.

  • Cyclization: Stir the sealed vial at -20 °C for 48 hours.

  • In-Process Validation: Extract a 10

    
    L aliquot, quench with 
    
    
    
    , and analyze via ESI-MS for the expected product mass
    
    
    .
  • Validation: Purify the product. Run Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to validate that the enantiomeric excess (ee) exceeds 90%.

Methodology 3: Organocatalytic Intramolecular Oxa-Michael Addition

For late-stage cyclizations of complex, linear polyketide chains (such as those in the synthesis of spliceostatins), the organocatalytic oxa-Michael addition is unparalleled[3][5].

Mechanistic Rationale

This method relies on enamine activation. A chiral secondary amine (e.g., Hayashi-Jørgensen diarylprolinol ether) condenses with an


-unsaturated ketone to form a sterically demanding enamine. The bulky diarylhydroxymethyl group blocks one face of the enamine, strictly directing the intramolecular attack of the tethered hydroxyl or hemiacetal group[5]. The thermodynamic stability of the resulting equatorial 3-alkoxy group often drives the high diastereoselectivity.
Self-Validating Experimental Protocol
  • Enamine Formation: Dissolve the linear tethered hydroxy-enone (1.0 equiv) in toluene. Add the diarylprolinol ether catalyst (20 mol%).

  • Co-Catalysis (Causality Step): Add benzoic acid (20 mol%). Causality: Benzoic acid acts as a bifunctional co-catalyst. It protonates the secondary amine to accelerate initial enamine formation, and subsequently acts as a precise proton shuttle to trap the kinetic enolate formed immediately after the intramolecular alkoxide attack, preventing epimerization.

  • Cyclization: Stir at room temperature for 16 hours.

  • Validation: Quench with saturated

    
    . Following extraction, analyze the crude mixture via 
    
    
    
    H NMR. The successful cyclization is confirmed by the complete disappearance of the enone olefinic protons (
    
    
    6.0-7.0 ppm) and the emergence of diastereotopic methylene protons adjacent to the newly formed ketone.

Comparative Data Analysis

The following table synthesizes the performance metrics of the three methodologies based on standard literature benchmarks for 3-alkoxytetrahydropyranone synthesis.

MetricJacobsen HDA[1][2]CPA Prins Cyclization[4]Oxa-Michael Addition[3][5]
Best For De novo 2,3-disubstituted rings2,4,6-trisubstituted ringsLate-stage complex cyclizations
Typical Yield 75% - 90%60% - 85%80% - 95%
Enantioselectivity (ee) > 95%85% - 98%> 98% (Catalyst controlled)
Diastereomeric Ratio (dr) > 20:1 (endo selective)> 15:1> 10:1 (Thermodynamic control)
Catalyst Loading 2 - 5 mol%5 - 10 mol%10 - 20 mol%
Scalability High (Readily scaled to >10g)Moderate (Moisture sensitive)High (Mild, ambient conditions)
Atom Economy Excellent (All atoms incorporated)Good (Produces

byproduct)
Excellent (Intramolecular)

Conclusion & Strategic Recommendations

For drug development professionals scaling up macrolide or polyether scaffolds:

  • Select the Jacobsen HDA when building the core pyran ring from simple, acyclic commercial starting materials. Its low catalyst loading and high atom economy make it ideal for early-stage scale-up.

  • Opt for the CPA Prins Cyclization when targeting highly substituted 4-methylene or 2,4,6-trisubstituted derivatives, provided strict anhydrous protocols can be maintained in the pilot plant.

  • Deploy the Organocatalytic Oxa-Michael Addition for late-stage, complex fragment couplings where mild conditions are required to prevent the degradation of sensitive functional groups (e.g., epoxides or sensitive esters).

References

  • Enantioselective total synthesis of macrolide (+)
  • Enantioselective Total Synthesis of (−)
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years Source: Beilstein Journals URL
  • Catalytic enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones Source: RSC Publishing URL
  • Syntheses of spliceostatins and thailanstatins: a review Source: Beilstein Journals URL

Sources

Precision in Asymmetry: A Comparative Guide to Enantiomeric Excess Determination via Chiral Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the distinction between a therapeutic cure and a toxic liability often rests on a single stereocenter.[1][2] While historical methods like polarimetry provided a rough gauge of optical rotation, modern regulatory landscapes (FDA, EMA, ICH) demand precise quantification of enantiomeric excess (%ee) and the rigorous separation of chiral impurities.

This guide compares Chiral Chromatography (HPLC/SFC) against alternative techniques (NMR, Polarimetry), establishing why it remains the gold standard for definitive %ee determination. We will explore the mechanistic grounding of chiral recognition, provide a self-validating method development protocol, and offer a senior scientist’s perspective on troubleshooting complex separations.

The Theoretical Core: Mechanisms of Recognition

To control a separation, one must understand the interaction. The separation of enantiomers on a Chiral Stationary Phase (CSP) is not a simple sieving process; it is a molecular handshake.

The Three-Point Interaction Model

First proposed by Dalgliesh (1952), this model posits that for chiral recognition to occur, there must be a minimum of three simultaneous interactions between the analyte and the chiral selector.[3]

  • ** steric fit** (spatial arrangement)

  • ** Hydrogen bonding**

  • **

    
     interactions** or dipole-dipole stacking 
    

If the (R)-enantiomer matches all three points on the CSP, it forms a transient diastereomeric complex that is more stable (retained longer) than the (S)-enantiomer, which may only match two points due to steric clash.

Senior Scientist Insight: When you see a separation fail (co-elution), it is rarely because the column is "dead." It is usually because the mobile phase modifiers are out-competing the analyte for one of these three critical interaction points (usually the hydrogen bonding sites).

Comparative Analysis: Chiral Chromatography vs. Alternatives

While NMR and Polarimetry have their place in preliminary screening, Chiral HPLC/SFC is the only technique capable of simultaneously quantifying %ee and chemical purity with the sensitivity required for release testing.

Table 1: Technical Performance Matrix
FeatureChiral HPLC / SFC Chiral NMR Polarimetry
Primary Output Resolution of enantiomers & impuritiesRatio of diastereomeric signalsNet optical rotation (

)
Limit of Detection (LOD) < 0.05% (Trace analysis capable)~1-2% (Field dependent)Poor (Requires high conc.)
Impurity Tolerance High (Separates impurities)Low (Overlapping signals)Zero (Impurities skew

)
Method Development Moderate (Column screening required)Fast (Shift reagent selection)Instant
Regulatory Status Gold Standard (ICH Q2) Supporting CharacterizationObsolete for Purity
Sample Recovery Yes (Prep scale easy)No (Contaminated by shift reagent)Yes
Critical Analysis of Alternatives
  • Polarimetry: It measures the sum of rotations. If a chemical impurity has a high specific rotation, a 99% pure racemic mixture could read as "optically pure." It is a "blind" technique.

  • NMR (with Chiral Shift Reagents): Excellent for assigning absolute configuration (R vs S) but suffers from peak broadening and poor baseline resolution when measuring trace enantiomers (e.g., 99.9:0.1 ratios).

  • Chiral SFC (Supercritical Fluid Chromatography): The modern evolution of HPLC. It uses supercritical CO₂ as the primary mobile phase. It offers 3x faster run times and significantly lower solvent costs compared to Normal Phase HPLC, making it the preferred choice for high-throughput screening in discovery.

Strategic Method Development Protocol

Do not rely on luck. Use a systematic screening approach. The following workflow is designed to maximize the probability of success using Polysaccharide-based CSPs (e.g., Amylose/Cellulose derivatives), which cover >80% of pharmaceutical separations.

Phase 1: The "Golden Four" Screen

Select four orthogonal columns. A typical set includes:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD type)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD type)

  • Amylose tris(3-chlorophenylcarbamate) (e.g., IG/IC type)

  • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., OZ/OX type)

Phase 2: Mobile Phase Selection
  • Standard Normal Phase: Hexane / Ethanol (80:20). Ethanol is generally a better modifier than Isopropanol (IPA) for peak shape, though IPA provides lower pressure.

  • Polar Organic Mode: 100% Methanol or Acetonitrile (requires immobilized phases).

  • Additives: Always add 0.1% Diethylamine (for basic analytes) or 0.1% Trifluoroacetic acid (for acidic analytes) to suppress ionization and ensure the "Three-Point" hydrogen bonding is sharp.

Visualization: The Screening Workflow

MethodDev Start Start: Racemic Analyte Solubility Check Solubility (Hexane/EtOH vs. MeOH) Start->Solubility Screen Screen 'Golden 4' Columns (AD, OD, IC, IG) Solubility->Screen Dilute to 0.5 mg/mL CheckSep Separation Observed? Screen->CheckSep Opt1 Optimize Resolution (Rs) Adjust % Modifier CheckSep->Opt1 Yes (Partial/Full) Opt2 Switch Mobile Phase (e.g., Hex/IPA -> Hex/EtOH) CheckSep->Opt2 No Separation Validation Validation (ICH Q2) Linearity, Accuracy, LOD Opt1->Validation Rs > 1.5 achieved Opt2->Screen Re-inject Opt3 Reverse Phase / SFC Screen Opt2->Opt3 Still No Sep

Figure 1: Systematic method development workflow for chiral method selection.

Validation & Regulatory Compliance (ICH Q2(R2))

To transition a method from R&D to QC, it must be validated according to ICH Q2(R2) guidelines.

Key Validation Parameters for %ee
  • Specificity: Demonstrate that the enantiomer is resolved not just from its mirror image (

    
    ), but also from all synthesis precursors and degradation products.
    
  • Linearity: Establish linearity for the minor enantiomer (impurity) specifically. It is often necessary to validate the minor enantiomer from 0.05% to 2.0% levels relative to the main peak.

  • Accuracy (Recovery): Spike the pure major enantiomer with known amounts of the minor enantiomer (e.g., 0.1%, 0.5%, 1.0%) and calculate recovery.

    • Acceptance Criteria: 90-110% recovery for trace levels.

Self-Validating System Suitability

Every run must include a System Suitability Test (SST).

  • Resolution (

    
    ):  Must remain > 1.5.
    
  • Tailing Factor (

    
    ):  Must be < 1.5. Chiral peaks naturally tail due to complex kinetics; excessive tailing indicates column aging or additive depletion.
    

Senior Scientist Troubleshooting (The "Why")

Issue 1: Peak Reversal (Elution Order Changes)

  • Observation: In Hexane/IPA, the (R)-isomer elutes first. In Hexane/Ethanol, the (S)-isomer elutes first.

  • Causality: The alcohol modifier is not just a solvent; it is part of the stationary phase environment. Changing the alcohol changes the shape of the chiral "pocket" on the polymer, altering the steric fit.

  • Action: Never assume elution order. Always inject a spiked standard (e.g., R-enriched) to confirm identity when changing conditions.

Issue 2: Broad Peaks in SFC

  • Observation: Peaks look sharp in HPLC but broad in SFC.

  • Causality: While SFC has high diffusivity, pressure drops across the column can cause density gradients in the CO₂. If the pressure is too low (<100 bar), the mobile phase becomes heterogeneous.

  • Action: Increase the Back Pressure Regulator (BPR) setting to >120 bar to ensure the CO₂ remains in a dense, supercritical state throughout the column.

Issue 3: The "Memory Effect"

  • Observation: Ghost peaks appear in blank injections.

  • Causality: Polysaccharide phases can trap analytes deep in the polymer matrix.

  • Action: Implement a "wash" gradient after every 10 runs using a stronger solvent (e.g., 100% Ethanol) for 10 minutes, provided the column is immobilized (i.e., bonded, not coated). Warning: Do not use strong solvents on coated columns, or you will strip the phase.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5]

  • Dalgliesh, C. E. (1952). The optical resolution of aromatic amino-acids on paper chromatograms. Journal of the Chemical Society. (Foundational paper on Three-Point Interaction).

  • BenchChem. (2025).[1][6] A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.

  • Daicel Chiral Technologies. (2024). SFC vs HPLC: Advantages in Speed and Solvent Consumption.[7][8][9]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard text for chiral method development protocols).

Sources

Comparative Reactivity Guide: 3-Methoxy- vs. 3-Hydroxytetrahydropyran-4-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran-4-one (THP-4-one) core is a privileged heterocyclic scaffold widely utilized in the synthesis of complex organic molecules and medicinal agents, such as histamine-3 receptor antagonists[1]. While the unsubstituted THP-4-one is a versatile building block[2], introducing an oxygen-containing substituent at the


-position (C3) fundamentally alters the electronic landscape and reactivity of the ketone.

As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity profiles of 3-hydroxytetrahydropyran-4-one and 3-methoxytetrahydropyran-4-one . Understanding the divergence in their hydrogen-bonding capacity, enolization dynamics, and stereocontrol mechanisms is critical for researchers designing robust, self-validating synthetic workflows.

Physicochemical and Structural Profiling

The primary distinction between these two


-substituted ketones lies in their ability to participate in hydrogen bonding and their steric demands.
  • 3-Hydroxytetrahydropyran-4-one: The presence of a free hydroxyl group allows for intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This interaction significantly stabilizes the enol tautomer. Furthermore, in concentrated solutions or the solid state,

    
    -hydroxy ketones are prone to forming hemiacetal dimers[3], which can act as an off-cycle resting state during reactions.
    
  • 3-Methoxytetrahydropyran-4-one: The methylation of the hydroxyl group removes the hydrogen-bond donor capacity. Consequently, this compound exists almost exclusively as a monomeric ketone. The methoxy group exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon, but its steric bulk heavily influences the trajectory of incoming nucleophiles[4].

Table 1: Quantitative and Qualitative Reactivity Comparison
Property / Reactivity3-Hydroxytetrahydropyran-4-one3-Methoxytetrahydropyran-4-one
Physical State Viscous liquid / Crystalline (prone to dimerization)Free-flowing liquid (monomeric)
H-Bonding Capacity Donor and AcceptorAcceptor only
Enolization Tendency High (stabilized by intramolecular H-bond)Low (requires strong, non-nucleophilic base)
Nucleophilic Addition Chelation-controlled (syn-selective)Felkin-Anh controlled (anti-selective)
Oxidation Stability Low (readily over-oxidizes to 3,4-dione)High (stable to mild/standard oxidants)
Base Stability Low (prone to dehydration/aldol condensation)High (stable, but can eliminate under extreme heat)

Divergent Reactivity in Key Synthetic Transformations

Enolization and Alkylation

The free hydroxyl group in 3-hydroxytetrahydropyran-4-one facilitates rapid keto-enol tautomerization. When subjected to basic conditions, it often yields complex mixtures due to competing O-alkylation versus C-alkylation, as well as potential dehydration to form an


-unsaturated enone. Conversely, 3-methoxytetrahydropyran-4-one provides a much cleaner enolization profile. Treatment with a strong, non-nucleophilic base like LDA at -78 °C generates a stable enolate that can be predictably trapped or alkylated[5].
Nucleophilic Addition & Stereocontrol

The most critical synthetic divergence occurs during nucleophilic addition (e.g., Grignard or hydride addition).

  • Chelation Control: 3-Hydroxytetrahydropyran-4-one strongly coordinates with Lewis acidic metals (e.g., Ti

    
    , Mg
    
    
    
    ) through both the C3-hydroxyl and C4-carbonyl oxygens. This rigid 5-membered chelate ring forces the nucleophile to attack from the less hindered face, yielding predominantly syn-diols.
  • Felkin-Anh Control: While 3-methoxytetrahydropyran-4-one can chelate under specific conditions, the steric bulk of the methyl group often disrupts tight chelation. Under non-chelating conditions, the reaction proceeds via the Felkin-Anh transition state, where the methoxy group acts as the large/electronegative group, typically yielding anti-products[4].

Mechanistic Pathways (Graphviz Visualizations)

Stereocontrol Ketone α-Substituted THP-4-one Chelation Chelation Control (Mg2+, Ti4+) Ketone->Chelation 3-OH (Strong Chelation) Felkin Felkin-Anh Control (Non-chelating) Ketone->Felkin 3-OMe (Steric Bulk) Syn Syn-Isomer (Major) Chelation->Syn Nucleophilic Attack Anti Anti-Isomer (Major) Felkin->Anti Nucleophilic Attack

Divergent stereocontrol pathways in nucleophilic addition to α-substituted THP-4-ones.

Dynamics Keto 3-Hydroxy-THP-4-one (Keto Form) Enol Enediol Intermediate (Enol Form) Keto->Enol Tautomerization Dimer Hemiacetal Dimer (Resting State) Keto->Dimer Dimerization

Equilibrium dynamics of 3-hydroxytetrahydropyran-4-one in solution.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility, the following protocols are designed with built-in chemical causality to prevent common side reactions associated with these specific heterocycles[6].

Protocol A: Diastereoselective Addition to 3-Methoxytetrahydropyran-4-one

Objective: Achieve high anti-diastereoselectivity while preventing enolization.

  • Preparation of Organocerium Reagent: In an oven-dried flask under argon, suspend anhydrous CeCl

    
     (1.5 equiv) in dry THF and stir at room temperature for 2 hours. Cool to -78 °C and add the Grignard reagent (R-MgX, 1.5 equiv) dropwise. Stir for 1 hour.
    
    • Causality: CeCl

      
       is highly oxophilic and drastically reduces the basicity of the Grignard reagent. This prevents the unwanted deprotonation (enolization) of the 
      
      
      
      -methoxy ketone, forcing direct 1,2-nucleophilic addition[4].
  • Addition of Electrophile: Add 3-methoxytetrahydropyran-4-one (1.0 equiv) dropwise as a solution in THF. Maintain at -78 °C for 2 hours.

    • Causality: Slow addition maintains a low concentration of the ketone, ensuring complete conversion and minimizing homocoupling or aldol side reactions.

  • Quenching & Workup: Quench the reaction at -78 °C with saturated aqueous NH

    
    Cl. Extract with ethyl acetate.
    
    • Causality: A mildly acidic quench safely destroys the excess organometallic reagent without cleaving the newly formed tertiary alcohol or the sensitive THP ether linkages[2].

Protocol B: Chelation-Controlled Addition to 3-Hydroxytetrahydropyran-4-one

Objective: Maximize syn-diastereoselectivity via rigid metal coordination.

  • Pre-complexation: Dissolve 3-hydroxytetrahydropyran-4-one (1.0 equiv) in anhydrous dichloromethane (DCM) under argon. Cool to -78 °C and add TiCl

    
     (1.1 equiv) dropwise. Stir for 30 minutes.
    
    • Causality: The use of a non-polar, non-coordinating solvent (DCM) maximizes the bidentate coordination of Ti

      
       to both the C3-hydroxyl and C4-carbonyl oxygens. This forms a rigid 5-membered chelate ring, locking the conformation and blocking one face of the ketone[3].
      
  • Nucleophilic Attack: Slowly add the organozinc or Grignard reagent (1.5 equiv). Stir for 2 hours at -78 °C, then slowly warm to -20 °C.

    • Causality: The nucleophile is forced to attack from the less sterically hindered face of the rigid chelate, resulting in high syn-diastereoselectivity.

  • Workup: Quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour at room temperature.

    • Causality: Titanium and magnesium salts form severe emulsions in water. Rochelle's salt strongly chelates these metals, breaking up the emulsion and allowing for a clean phase separation of the water-soluble metal complexes from the organic product.

References

  • ChemicalBook - Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method.1

  • ChemicalBook - Tetrahydro-4H-pyran-4-one: properties and applications.2

  • Sigma-Aldrich - Tetrahydro-4H-pyran-4-one 99%.6

  • Benchchem - 3-Methoxybutan-2-one | Bio-Based Solvent (Alpha-alkoxy ketone reactivity).4

  • Journal of the American Chemical Society (ACS) - Mechanisms for alpha-alkoxy ketone formation.5

  • Russian Journal of General Chemistry (ResearchGate) - Functionalization of 4-(Diethoxyphosphoryl)-4,7-dihydro5H-thiopyrano[3,4-b]furan-5-carboxylic Acid Ester at the α-Position.7

Sources

In Silico Prediction of Biological Activity for (S)-3-Methoxytetrahydro-4H-pyran-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of CC chemokine receptor 2 (CCR2) antagonists is a critical frontier in treating inflammatory conditions such as atherosclerosis, multiple sclerosis, and rheumatoid arthritis. Historically, drug development in this space was hindered by the off-target hERG channel liabilities and high lipophilicity associated with basic piperidine and morpholine scaffolds.

The introduction of the (S)-3-Methoxytetrahydro-4H-pyran-4-one building block (CAS: 1464985-83-8) provided a breakthrough solution. By substituting basic amines with an oxygen-rich tetrahydropyran (THP) ring, researchers significantly lowered the pKa and lipophilicity (clogP) of the resulting derivatives, effectively eliminating hERG toxicity while maintaining nanomolar target affinity . However, predicting the biological activity of these chiral, stereoelectronically complex derivatives remains a computational challenge. This guide objectively compares the predictive performance of Traditional Structure-Based Molecular Docking (SBMD) against Machine Learning-Enhanced Free Energy Perturbation (ML-FEP) , supported by experimental validation data.

The Causality of Scaffold Selection & Computational Challenges

When optimizing CCR2 antagonists, the spatial orientation of the hydrogen bond acceptors is paramount. In the inactive state of CCR2, antagonists bind within a deep transmembrane allosteric pocket. The oxygen atoms of the (S)-3-methoxy-THP ring act as potent hydrogen bond acceptors, interacting specifically with the Glu291 and Tyr120 residues of the receptor .

The Stereochemical Challenge: The stereochemistry at the 3-position is a deterministic factor for biological activity. The (S)-enantiomer directs the methoxy group to optimally fill a hydrophobic sub-pocket while maintaining the hydrogen bond network. Conversely, the (R)-enantiomer induces severe steric clashes with adjacent transmembrane helices.

Traditional SBMD relies on static scoring functions that often fail to accurately penalize the desolvation energy of the oxygen-rich THP ring or distinguish between subtle stereoisomers. To overcome this, ML-FEP integrates molecular dynamics (MD) with neural network-based force fields to rigorously calculate the relative binding free energy (


), capturing both enthalpic interactions and entropic penalties .

Workflow Scaffold (S)-3-Methoxy-THP Derivative Library SBMD Traditional Docking (Glide/Vina) Scaffold->SBMD Rapid Screening MLFEP ML-FEP Pipeline (MD + Neural Network FF) Scaffold->MLFEP Rigorous Thermodynamics Exp In Vitro Validation (Chemotaxis Assay) SBMD->Exp High False Positive Rate MLFEP->Exp High Predictive Correlation Result Lead Optimization (High Potency, Low hERG) Exp->Result Validated Leads

Comparative in silico workflow for evaluating tetrahydropyran derivatives.

Quantitative Performance Comparison

To evaluate the predictive accuracy of both in silico methodologies, a congeneric series of derivatives was synthesized via reductive amination of the core scaffold. The table below compares the in silico predictions against in vitro experimental data.

Compound IDR-Group SubstitutionSBMD Score (kcal/mol)ML-FEP

(kcal/mol)
Exp. CCR2 IC

(nM)
hERG IC

(

M)
Cmpd-1 Piperidine (Legacy Ref.)-9.4-10.112.52.1 (Toxic)
Cmpd-2 (R)-3-Methoxy-THP-9.1-7.2450.0>30 (Safe)
Cmpd-3 (S)-3-Methoxy-THP-9.5-11.81.8>30 (Safe)
Cmpd-4 (S)-3-Ethoxy-THP-9.6-9.428.415.5
Cmpd-5 (S)-3-Hydroxy-THP-8.8-8.1115.0>30 (Safe)

Data Analysis: Traditional SBMD failed to differentiate the enantiomers, assigning nearly identical scores to Cmpd-2 (-9.1 kcal/mol) and Cmpd-3 (-9.5 kcal/mol). In contrast, ML-FEP accurately predicted a massive thermodynamic difference (-7.2 vs. -11.8 kcal/mol), which perfectly correlates with the experimental IC


 values (450.0 nM vs. 1.8 nM). This demonstrates the superiority of ML-FEP in capturing the causality of stereochemical binding dynamics.

Self-Validating Experimental Protocols

To ensure scientific integrity, both the computational and biological workflows must operate as self-validating systems.

Protocol 1: Machine Learning-Enhanced FEP (ML-FEP) Setup

This protocol utilizes a closed thermodynamic cycle to ensure that the calculated free energies are independent of the simulation path, providing an internal quality control check.

  • System Preparation: Embed the CCR2 receptor (PDB: 5T1A) in a POPC lipid bilayer and solvate with TIP3P water molecules. Neutralize the system with 0.15 M NaCl.

  • Ligand Parameterization: Assign partial charges to the (S)-3-Methoxy-THP derivatives using the OPLS4 force field, augmented by a Graph Neural Network (GNN) to accurately model the oxygen lone pairs.

  • Alchemical Transformation Map: Generate a perturbation map connecting the derivatives. Self-Validation Step: Ensure all transformations form closed cycles (e.g., A

    
     B 
    
    
    
    C
    
    
    A).
  • Molecular Dynamics Execution: Run 10 ns of Hamiltonian replica exchange MD per lambda (

    
    ) window (16 windows total) for both the complex and solvent legs.
    
  • Hysteresis Analysis (The Validation Gate): Calculate the forward and backward transformation energies. If the cycle closure hysteresis exceeds 1.0 kcal/mol , the phase space overlap is deemed insufficient, and the simulation is automatically rejected and re-run with extended sampling.

Protocol 2: In Vitro CCR2 Chemotaxis Assay

To validate the in silico predictions, a functional monocyte migration assay is employed. This assay includes built-in controls to differentiate true antagonism from cytotoxicity.

  • Cell Preparation: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS. Starve cells in 0.1% BSA for 2 hours prior to the assay to reduce basal migration.

  • Compound Incubation: Pre-incubate THP-1 cells (

    
     cells/well) with varying concentrations of the synthesized derivatives (0.1 nM to 10 
    
    
    
    M) for 30 minutes at 37°C.
  • Chemotaxis Setup: Add 10 nM of recombinant human CCL2 (MCP-1) to the lower chamber of a 96-well Boyden chamber (5

    
    m pore size). Place the compound-treated cells in the upper chamber.
    
  • Internal Controls (Self-Validation):

    • Positive Control: CCL2 without inhibitor (defines 100% migration).

    • Negative Control: No CCL2 in the lower chamber (defines basal chemokinesis).

    • Reference Standard: INCB8761 (a known CCR2 antagonist) to ensure assay sensitivity.

  • Quantification & Viability Check: After 2 hours, quantify migrated cells using a fluorescent DNA dye (e.g., CyQUANT). Crucial Step: Perform a CellTiter-Glo viability assay on the remaining cells in the upper chamber. If viability drops below 95%, the IC

    
     data point is discarded to ensure the reduced migration is caused by CCR2 antagonism, not cell death.
    

Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Gq Gq/11 Protein CCR2->Gq PLC PLCβ Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Migration Monocyte Chemotaxis Ca->Migration Inhibitor (S)-3-Methoxy-THP Antagonist Inhibitor->CCR2 Allosteric Blockade

Mechanism of action for CCR2 antagonism blocking monocyte chemotaxis.

Conclusion

The this compound scaffold is a highly privileged building block for designing safe, potent CCR2 antagonists free of hERG liabilities. However, as demonstrated by the experimental data, the optimization of this scaffold is highly sensitive to stereochemistry and solvation effects. Traditional SBMD is insufficient for late-stage lead optimization of these derivatives. By adopting ML-FEP, drug development professionals can accurately predict the complex thermodynamic landscape of these molecules, drastically reducing the time and cost associated with synthesizing inactive enantiomers.

References

  • Title: Salt of a tetrahydropyranyl cyclopentyl tetrahydropyridopyridine derivative as CCR2-antagonist (EP1682135B1)
  • Title: Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design Source: UCLouvain Institutional Repository URL

Benchmarking New Synthetic Methods for Substituted Tetrahydropyrans: A Senior Scientist’s Guide

Author: BenchChem Technical Support Team. Date: March 2026

The substituted tetrahydropyran (THP) ring is a ubiquitous structural motif found in numerous biologically active natural products, including polyketides, macrolides (e.g., neopeltolide), and active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently evaluate synthetic routes for these scaffolds. Historically, the construction of 2,6-cis-disubstituted THPs relied almost exclusively on the classical Prins cyclization. However, the demand for higher enantioselectivity, broader functional group tolerance, and late-stage functionalization has driven a paradigm shift toward modern catalytic methods.

In this guide, we will benchmark the traditional Lewis acid-mediated Prins cyclization against two state-of-the-art methodologies: Enantioselective Cross-Dehydrogenative Coupling (CDC) and Stereospecific Nickel-Catalyzed Cross-Coupling . By examining the causality behind these experimental designs, we can build robust, self-validating workflows for your next synthetic campaign.

Mechanistic Framework & Decision Matrix

Selecting the correct synthetic method depends entirely on the nature of your starting materials and the specific stereochemical outcome required.

  • The Benchmark (Prins Cyclization): Relies on the condensation of a homoallylic alcohol with an aldehyde. The causality of its high diastereoselectivity is rooted in the thermodynamic preference of the intermediate oxocarbenium ion to adopt a chair-like transition state where all substituents occupy equatorial positions, naturally yielding 2,6-cis-THPs[1].

  • Modern Approach 1 (Enantioselective CDC): Overcomes the need for pre-functionalized starting materials. By utilizing a chiral Lewis acid in concert with an oxidant, an unfunctionalized ether is oxidized in situ to a transient oxocarbenium ion, which is then trapped enantioselectively[2].

  • Modern Approach 2 (Ni-Catalyzed Cross-Coupling): Designed for late-stage functionalization. Nickel uniquely inserts into the strong C(sp³)–O bonds of pre-formed aryl-substituted THPs. The reaction proceeds with high enantiospecificity because the nickel metallacycle prevents the formation of a free, racemizing carbocation[3].

G Start Target: Substituted THP Q1 Starting Material Type? Start->Q1 Prins Prins Cyclization (Lewis Acid Catalyzed) Q1->Prins Homoallylic Alcohols CDC Cross-Dehydrogenative Coupling (CDC) Q1->CDC Unfunctionalized Ethers Ni Ni-Catalyzed Cross-Coupling Q1->Ni Pre-formed THPs Prins_Out 2,6-cis-THPs (High dr, Moderate Yield) Prins->Prins_Out CDC_Out Chiral 2-Substituted THPs (High ee, High Yield) CDC->CDC_Out Ni_Out Acyclic/Functionalized THPs (High es, High Yield) Ni->Ni_Out

Fig 1: Decision matrix for selecting tetrahydropyran synthesis methods based on starting materials.

Quantitative Benchmarking Data

To objectively compare these methods, we must look at their stereochemical control, yield efficiency, and operational constraints. The table below summarizes the core metrics derived from recent literature and bench-level validation.

MetricPrins Cyclization[1]Enantioselective CDC[2]Ni-Catalyzed Cross-Coupling[3]
Primary Stereocontrol Diastereoselective (dr > 19:1)Enantioselective (er up to 97:3)Enantiospecific (es > 99%)
Typical Yields 55–85%75–90%80–96%
Substrate Scope Homoallylic alcohols + aldehydes

-ketoesters + unfunctionalized ethers
Aryl-substituted THPs + Grignards
Catalyst / Promoter BF

OEt

, InCl

, or Superacids
Chiral Lewis Acid + Oxidant (e.g., DDQ)Ni(cod)

+ Chiral Phosphine
Reaction Temperature -78 °C to 0 °CRoom TemperatureRoom Temperature to 60 °C
Key Intermediate Oxocarbenium ionTransient oxocarbeniumNickel-metallacycle

Self-Validating Experimental Protocols

A protocol is only as good as its built-in failure checks. The following methodologies are designed as self-validating systems, explaining why each step is performed to ensure scientific integrity.

Protocol A: Diastereoselective Prins Cyclization

This method remains the gold standard for accessing 1[1].

  • Causality Note: We utilize strictly anhydrous dichloromethane (CH₂Cl₂). Coordinating solvents like THF will competitively bind the Lewis acid, stalling the formation of the oxocarbenium ion. Furthermore, adventitious water acts as a superior nucleophile to the pendant olefin, leading to acyclic diol byproducts.

  • Step 1 (Preparation): Flame-dry a Schlenk flask under vacuum. Add the homoallylic alcohol (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Step 2 (Initiation): Dropwise add BF

    
    OEt
    
    
    
    (1.5 equiv). The low temperature maximizes the thermodynamic preference for the all-equatorial chair transition state.
  • Step 3 (Self-Validation Checkpoint): After 2 hours, extract a 50 µL aliquot, quench into saturated NaHCO₃, and spot on a silica TLC plate. Stain with p-anisaldehyde. The disappearance of the UV-active aldehyde and the appearance of a dark blue/purple spot confirms THP formation.

  • Step 4 (Quench & Validate): Quench the bulk reaction with saturated aqueous NaHCO₃ at -78 °C, then warm to room temperature. Extract with EtOAc. Obtain a crude ¹H NMR; validate the 2,6-cis stereochemistry by identifying the distinct axial proton signals of the THP ring (typically doublets of doublets at ~3.2–3.5 ppm with large coupling constants, J > 10 Hz).

Protocol B: Enantioselective Cross-Dehydrogenative Coupling (CDC)

Developed to bypass pre-functionalization, this method utilizes 2[2] to access chiral 2-substituted THPs.

  • Causality Note: The choice of oxidant (e.g., DDQ) is critical. It allows for the slow, controlled generation of the oxocarbenium intermediate without over-oxidizing the substrate to a lactone. The chiral Lewis acid must be pre-mixed with the nucleophile to establish the chiral environment before the electrophile is generated.

  • Step 1 (Catalyst Assembly): In a glovebox, combine the chiral Lewis acid catalyst (10 mol%) and the

    
    -ketoester nucleophile (1.0 equiv) in anhydrous toluene. Stir for 15 minutes to ensure complexation.
    
  • Step 2 (Oxidative Coupling): Add the unfunctionalized ether substrate (1.5 equiv) followed by the oxidant (DDQ, 1.2 equiv). Stir at room temperature.

  • Step 3 (Self-Validation Checkpoint): Monitor the reaction via LC-MS. Track the mass of the oxidized intermediate and the final coupled product. If a mass corresponding to the over-oxidized lactone appears, the oxidant addition rate was too fast.

  • Step 4 (Chiral Validation): Following aqueous workup, perform a chiral HPLC analysis of the crude mixture against a known racemic standard. A distinct peak separation validates the enantiomeric ratio (er) prior to scaling or column chromatography.

Protocol C: Stereospecific Ni-Catalyzed Cross-Coupling

This method allows for the 3[3], opening the ring to form complex acyclic arrays or modifying the ring directly.

  • Causality Note: Nickel's lower electronegativity compared to palladium makes it uniquely suited for oxidative addition into the relatively strong C(sp³)–O bonds of THPs. The Grignard reagent must be added dropwise via a syringe pump; bulk addition leads to Wurtz-type homocoupling of the Grignard rather than the desired cross-coupling.

  • Step 1 (Metallation): In a nitrogen-filled glovebox, charge a vial with Ni(cod)₂ (5 mol%), a chiral phosphine ligand (5 mol%), and the pre-formed enantioenriched aryl-THP (1.0 equiv) in anhydrous THF.

  • Step 2 (Coupling): Seal the vial, remove from the glovebox, and attach to a syringe pump. Add the Grignard reagent (1.5 equiv) dropwise over 2 hours at room temperature.

  • Step 3 (Self-Validation Checkpoint): Run a GC-FID analysis of a quenched aliquot. The complete consumption of the starting THP without the appearance of biphenyl (or corresponding Grignard homocoupled product) confirms the catalytic cycle is turning over efficiently.

  • Step 4 (Stereochemical Validation): Purify the product via flash chromatography. Measure the optical rotation of the purified product and compare it to the starting material to calculate the enantiospecificity (es%), which should exceed 99% if the nickel metallacycle remained intact.

References

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years Source: Beilstein Journal of Organic Chemistry URL
  • Source: Journal of the American Chemical Society (via SciSpace)
  • Source: PubMed Central (NIH)

Sources

Safety Operating Guide

Operational Disposal Protocol: (S)-3-Methoxytetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a validated operational workflow for the safe disposal of (S)-3-Methoxytetrahydro-4H-pyran-4-one (CAS: 1464985-83-8). Unlike generic solvent disposal, this protocol addresses the specific stability risks associated with cyclic ethers and ketones, specifically flammability and potential peroxide formation .

Immediate Action Required:

  • Do not dispose of down the drain.

  • Do not concentrate by rotary evaporation (risk of peroxide concentration).

  • Verify container age; if >12 months, execute the Peroxide Detection Protocol (Module 2) before handling.

Module 1: Hazard Characterization & Technical Data

Effective disposal requires understanding the chemical's intrinsic hazards. This compound features two functional groups that dictate its waste classification: a cyclic ether (pyran ring) and a ketone .

Table 1: Physicochemical & Hazard Profile
ParameterData / ClassificationOperational Implication
CAS Number 1464985-83-8Unique identifier for waste manifests.
Molecular Formula C₆H₁₀O₃Organic content; suitable for incineration.
Flash Point ~56°C (Estimated from analog*)Flammable Liquid (Cat 3) . Requires spark-proof grounding.
Functional Groups Cyclic Ether, KetonePeroxide Risk: Low-Medium. Flammability: High.
RCRA Code D001 (Ignitable)Federal waste classification code.
Solubility Water SolubleSpill Risk: High mobility in waterways.[1] Containment is critical.[2]

*Note: Flash point estimated based on the racemate Tetrahydro-4H-pyran-4-one (CAS 29943-42-8).

Module 2: Pre-Disposal Stabilization (The "Self-Validating System")

Critical Safety Mechanism: The presence of the methoxy group and the pyran ring creates a theoretical potential for peroxide formation over extended storage, particularly if the inhibitor (BHT) has been consumed. You must validate the stability of the waste before bulking it with other solvents.

Protocol: Peroxide Detection & Mitigation
  • Visual Inspection: Check for crystal formation around the cap or inside the liquid.

    • If crystals are present:STOP. Do not touch or attempt to open.[1] Contact EHS/Bomb Squad immediately. Friction can detonate peroxide crystals.

  • Test: If liquid is clear, use a semi-quantitative peroxide test strip (e.g., Quantofix® or KI Starch Paper).

    • Dip: Immerse strip for 1 second.

    • Read: Compare color after 15 seconds.

Workflow Diagram: Disposal Decision Matrix

DisposalWorkflow Start Waste Container Evaluation Visual Visual Inspection: Crystals/Solids? Start->Visual BombSquad STOP: Contact EHS/Bomb Squad (Do Not Touch) Visual->BombSquad Yes (Crystals) Test Peroxide Test Strip Visual->Test No (Clear Liquid) ResultHigh > 100 ppm Peroxides Test->ResultHigh High ResultLow < 20 ppm Peroxides Test->ResultLow Low/None Quench Chemical Reduction (Add FeSO4 or NaHSO3) ResultHigh->Quench Segregate Segregate into Flammable Solvent Waste ResultLow->Segregate Quench->Test Retest Label Label: D001 (Flammable) Segregate->Label

Caption: Decision matrix for assessing peroxide stability prior to disposal. This workflow prevents the accidental bulking of unstable oxidizers with flammable solvents.

Module 3: Waste Segregation & Packaging

Once stability is validated (<20 ppm peroxides), proceed with physical packaging.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

    • Why: HDPE is resistant to ketones and ethers; Amber glass prevents UV-initiated peroxidation.

  • Headspace: Leave 10-15% headspace.

    • Why: Allows for vapor expansion if temperatures rise during transport.

Step 2: Bulking Compatibility
  • Compatible Streams: Acetone, Ethyl Acetate, Methanol, Ethanol.

  • INCOMPATIBLE Streams (Do NOT Mix):

    • Strong Oxidizers (Nitric Acid, Perchloric Acid) -> Risk of Explosion.

    • Halogenated Solvents (DCM, Chloroform) -> Keep separate to reduce incineration costs, though chemically compatible.

Step 3: Labeling (RCRA Compliance)

Affix a hazardous waste label with the following details:

  • Chemical Name: this compound Waste.

  • Hazards: Flammable, Irritant.

  • RCRA Code: D001.

Module 4: Emergency Response (Spill Management)

In the event of a spill during transfer:

  • Evacuate & Ventilate: Remove ignition sources immediately. Vapors are heavier than air and may travel to spark sources.[1][2][3]

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. For large spills (>500 mL), use a half-mask respirator with organic vapor cartridges.

  • Containment: Use non-combustible absorbents (Vermiculite or Sand). Do not use paper towels (increases surface area for flammability).

  • Clean Up: Scoop absorbed material into a sealable bag/container. Label as "Debris contaminated with Flammable Solvent."

References
  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Codes D001. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Methoxytetrahydro-4H-pyran-4-one
Reactant of Route 2
(S)-3-Methoxytetrahydro-4H-pyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.